1H-benzimidazole-5,6-diamine
Description
Properties
IUPAC Name |
1H-benzimidazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPHAOWYMKBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327877 | |
| Record name | 1H-benzimidazole-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71209-21-7 | |
| Record name | 1H-benzimidazole-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-benzimidazole-5,6-diamine synthesis from o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 1H-benzimidazole-5,6-diamine from o-Phenylenediamine
Executive Summary
This technical guide provides a comprehensive, three-part methodology for the synthesis of this compound, a critical building block in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. The strategic pathway involves an initial acid-catalyzed cyclization to form the benzimidazole core, followed by a regioselective dinitration, and culminating in a catalytic hydrogenation to yield the target diamine. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven experimental protocols, mechanistic insights, and critical analysis of each synthetic step. The guide emphasizes safety, reproducibility, and validation through in-process controls and thorough characterization, ensuring a robust and reliable synthetic route.
Introduction: Strategic Importance and Synthetic Rationale
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiulcer (omeprazole), anthelmintic (albendazole), and anticancer properties.[1] The specific derivative, this compound, is a highly valuable intermediate, providing two nucleophilic sites on the benzene ring that are primed for further elaboration into more complex heterocyclic systems, such as those used in the development of high-performance polymers and novel kinase inhibitors.[2][3]
Synthesizing this target molecule from a simple, cost-effective starting material like o-phenylenediamine presents a classic challenge in synthetic organic chemistry: the need for precise control over reactivity and regioselectivity. A direct transformation is not feasible. Therefore, this guide details a logical and robust three-step sequence:
-
Formation of the Imidazole Ring: Protection and activation of the benzene ring are achieved by first forming the stable benzimidazole heterocycle.
-
Electrophilic Aromatic Substitution: The benzimidazole core is subjected to nitration to install nitro groups at the C5 and C6 positions, which serve as precursors to the desired amino functionalities.
-
Reduction: The dinitro intermediate is cleanly reduced to the target this compound.
This approach ensures high yields and purity by managing the electronic properties of the intermediates at each stage.
Overall Synthetic Workflow
The complete transformation from o-phenylenediamine to this compound is outlined below. This multi-step process is designed for optimal control and yield.
Sources
1H-benzimidazole-5,6-diamine molecular formula and weight
An In-Depth Technical Guide to 1H-benzimidazole-5,6-diamine
This guide provides a comprehensive overview of the core physicochemical properties of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to support laboratory and research applications.
Compound Identification and Molecular Architecture
This compound is a bicyclic aromatic heterocycle featuring a benzene ring fused to an imidazole ring.[1] This core structure, common in many biologically active molecules, confers significant stability through resonance. The defining features of this compound are the two amino groups (-NH₂) substituted at the 5 and 6 positions of the benzimidazole scaffold.[1] The compound primarily exists in the 1H-tautomeric form, where a hydrogen atom is bonded to the nitrogen at position 1 of the imidazole ring.[1]
The primary identifiers and structural details are summarized below.
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5,6-Diaminobenzimidazole, 1H-benzo[d]imidazole-5,6-diamine | [1] |
| CAS Registry Number | 71209-21-7 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₄ | [1][2][3][5] |
| Molecular Weight | 148.169 g/mol (often rounded to 148.17 g/mol ) | [1][2][3][5] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its application in experimental design, particularly for solubility and reaction kinetics.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 236-238 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [5] |
Structural Visualization
A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and interactions. The diagram below illustrates the atomic connectivity and arrangement of this compound.
Caption: Molecular structure of this compound (C₇H₈N₄).
Applications and Context
As a diamino-substituted benzimidazole, this compound serves as a versatile intermediate in organic synthesis. Its structural motif is a precursor for:
-
Pharmaceutical Agents: The benzimidazole core is present in a wide range of clinically used drugs. The diamino functionality allows for the construction of more complex, fused heterocyclic systems.
-
Polymer Science: It can be used as an additive or monomer in the synthesis of high-performance polymers, leveraging the thermal stability of the benzimidazole ring to enhance material properties.[5]
-
Dyes and Pigments: The aromatic system and amino groups act as a chromophore, making it a candidate for synthesizing organic dyes.[5]
Safety and Handling
While this compound is reported to have low toxicity, standard laboratory safety protocols must be strictly followed.[5]
-
Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.[5]
-
Exposure: In case of accidental ingestion or inhalation, seek immediate medical attention.[5]
References
- This compound | 71209-21-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1iWsr6yefAjqt86WBnzTZrbVgoTWejL-JiGqg3PhHkGjsJlf0N10uAzlUZE202C-h6FmUddC-4i3Vr6xKQXhNJ-eJG3gOWQNzDFmk-9_l_WS3MtB3QnBuXGxzwuP0zKVqFUGA1qM=]
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- 1H-Benzoimidazole-5,6-diamine - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhYi6DKOv8HQa8qg-05ynJvswhVhogw-mhj3FIEmZkJ1vQnpi12Fx4s5ZKf_ZA0pYPKSxuB-KJlu4vPbtp5gMOzqkPJvrztxjS5uFVH-QYmVGFzcZQMTF64Aoe08z7TIuWxZF4l_5lQ9KTFPGItIOMngjHsPzV6w==]
- This compound(9CI) (CAS No. 71209-21-7) SDS - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgh1mAwvig6PrvdmljBQmZ65ckVW3uoGNAgLYfNLE9XWYUPz9YyBacVudF0E_667lacwHk_juxovpZ4kZ21ppi8O_l0b5U8N1ic7xX2Vau1EEjlxNEzq74flxD2nUAGMMJfsgvp-pohj0=]
- 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride | CAS 90000-54-7 - American Elements. [URL: https://vertexaisearch.cloud.google.
- This compound(9CI) | 71209-21-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwFhTpntTgqmS_YRVa73Q8Hsnc-F1-fJJTzK4PIEng8Xi-xrZqNY9jfPesVgPDm_N4xa_VHWwBrDjcDbgt_GI8GKd-B5vBAHNgNu1KU_QF6x8GcJdgozFCkRyT1EY81eWm1krJgYe3yZjSvlrUQ5sSv18KuvNWggUBmpIwoPyCh1M=]
Sources
Spectroscopic Profile of 1H-benzimidazole-5,6-diamine: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for 1H-benzimidazole-5,6-diamine (C₇H₈N₄), a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and data from closely related benzimidazole derivatives. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound consists of a fused benzene and imidazole ring system with two amino groups at the 5- and 6-positions.[1] This structure dictates a unique electronic environment that is reflected in its spectroscopic signatures. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. The spectra are predicted to be recorded in a solvent like DMSO-d₆, which is commonly used for benzimidazole derivatives due to its excellent solubilizing properties and the ability to observe labile N-H protons.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The electron-donating amino groups will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.0 | Singlet | 1H |
| H-4, H-7 | ~7.0 | Singlet | 2H |
| NH (imidazole) | ~12.0 | Broad Singlet | 1H |
| NH₂ (amino) | ~5.0 | Broad Singlet | 4H |
Interpretation and Rationale:
-
H-2 Proton: The proton at the 2-position of the imidazole ring is expected to be the most downfield of the C-H protons due to the influence of the adjacent nitrogen atoms. In unsubstituted benzimidazole, this proton appears around 8.19 ppm.[3]
-
H-4 and H-7 Protons: The protons on the benzene ring at positions 4 and 7 are chemically equivalent due to the symmetrical placement of the amino groups. The strong electron-donating nature of the amino groups will shield these protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzimidazole (around 7.57 ppm).[3]
-
NH (imidazole) Proton: The imidazole N-H proton is characteristically found at a very downfield chemical shift, often above 12 ppm in DMSO-d₆, and typically appears as a broad singlet.[2][3]
-
NH₂ (amino) Protons: The protons of the two amino groups are also expected to be equivalent and will likely appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-4, C-7 | ~100 |
| C-5, C-6 | ~135 |
| C-3a, C-7a | ~130 |
Interpretation and Rationale:
-
C-2 Carbon: This carbon, situated between two nitrogen atoms in the imidazole ring, will be significantly deshielded and is expected to have the most downfield chemical shift.
-
C-4 and C-7 Carbons: These carbons are predicted to be the most shielded aromatic carbons due to the ortho-directing and activating effect of the amino groups, resulting in an upfield chemical shift.
-
C-5 and C-6 Carbons: The carbons bearing the amino groups will be deshielded relative to C-4 and C-7 due to the direct attachment of the electronegative nitrogen atoms.
-
C-3a and C-7a (Bridgehead Carbons): These carbons at the ring fusion will have chemical shifts typical for bridgehead carbons in benzimidazole systems.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the N-H, C-H, C=N, and C=C bonds.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | N-H stretching (imidazole and amino groups) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1600 | Medium to Strong | N-H bending (amino groups) |
| 1620 - 1580 | Medium | C=N and C=C stretching (imidazole and benzene rings) |
| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |
| 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation and Rationale:
-
N-H Stretching: A prominent, broad absorption in the region of 3450-3200 cm⁻¹ is expected, arising from the stretching vibrations of the imidazole N-H and the two primary amino groups. This broadening is due to hydrogen bonding.
-
Aromatic C-H Stretching: Weaker bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.
-
N-H Bending: The scissoring vibration of the primary amino groups typically appears in the 1650-1600 cm⁻¹ region.
-
Ring Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will give rise to a series of bands in the 1620-1400 cm⁻¹ range.
-
C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region would be indicative of the adjacent protons on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, electron ionization (EI) would likely be used.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [M - HCN]⁺ |
| 104 | Moderate | [M - HCN - NH₃]⁺ |
| 94 | Low | [M - 2HCN]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be the base peak at m/z 148, corresponding to the molecular weight of this compound (C₇H₈N₄).[4]
-
Fragmentation Pattern: The fragmentation of benzimidazoles often involves the loss of HCN from the imidazole ring.[5] Therefore, a significant fragment at m/z 121 ([M - 27]⁺) is anticipated. Subsequent fragmentation could involve the loss of ammonia (NH₃) from the amino groups.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Regions
References
An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-benzimidazole-5,6-diamine
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold is a "privileged structure," a testament to its remarkable versatility and presence in numerous FDA-approved therapeutics.[1] From proton pump inhibitors to anthelmintics, its efficacy is deeply rooted in its three-dimensional architecture and the specific non-covalent interactions it forms with biological targets.[2] The subject of this guide, 1H-benzimidazole-5,6-diamine, represents a critical building block for novel therapeutics, particularly in oncology and antimicrobial research, where its diamine functionality offers unique opportunities for hydrogen bonding and metallo-organic framework construction.[3]
A definitive understanding of its solid-state structure is not merely an academic exercise; it is the bedrock of rational drug design. Crystal structure analysis informs on polymorphism, solubility, and bioavailability—factors that can determine the success or failure of a drug candidate.[4] While a public crystal structure for this compound is not available as of this writing, this guide provides a comprehensive, field-proven framework for its determination and analysis. We will explain the causality behind each experimental choice, drawing upon established protocols and illustrative data from closely related, structurally characterized benzimidazole derivatives to present a self-validating system for analysis.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals. The quality of the final structure is inextricably linked to the quality of the crystal used for diffraction.[5]
Rationale for Synthetic Pathway
The most common and efficient route to the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[6] For the synthesis of this compound, a logical pathway begins with the nitration of a suitable benzene precursor, followed by cyclization and subsequent reduction.
A plausible and widely-used synthetic route starts from 5,6-dinitrobenzimidazole, which can be reduced to the target diamine.[7]
Protocol: Single Crystal Growth
Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often the most challenging step.[8] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.[8] Slow evaporation is a reliable method for small organic molecules.
Expert Insight: The choice of solvent is critical. The ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of this compound, with its multiple N-H groups, suggests that polar solvents like methanol, ethanol, or a mixture including water or acetonitrile would be promising candidates.
Step-by-Step Protocol:
-
Purification: Ensure the synthesized this compound is of the highest purity (>98%). Recrystallize the bulk powder if necessary.
-
Solvent Screening: In parallel, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and with gentle heating.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent system by gently warming and stirring in a clean vial.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter. This step is crucial to prevent unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of small, clear crystals. The process can take several days to weeks. Once suitable crystals have formed, they should be carefully harvested.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides accurate measurements of bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.[8]
Experimental Workflow
The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model against the experimental data.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryo-loop or glass fiber.[8] For data collection at low temperatures (typically 100 K) to reduce thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[10] A series of diffraction images are collected as the crystal is rotated through various angles.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption). This process yields a reflection file (e.g., HKL file).
-
Structure Solution: Using software like SHELXT or Olex2, the phase problem is solved to generate an initial electron density map and a preliminary structural model.[10]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method with software like SHELXL.[10] This iterative process adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.
Expected Crystallographic Data
While the exact data for this compound is unknown, we can present data from a closely related structure, a silver(I) complex of 1H-benzimidazole-5,6-dicarboxylic acid, to illustrate the typical parameters obtained.[10]
| Parameter | Illustrative Value (from a related structure[10]) | Description |
| Chemical Formula | [Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O | The molecular formula of the asymmetric unit. |
| Formula Weight | 537.37 g/mol | Molar mass of the formula unit. |
| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| a, b, c (Å) | a = 28.483, b = 18.639, c = 7.225 | The lengths of the unit cell axes. |
| α, β, γ (°) | α = 90, β = 99.046, γ = 90 | The angles between the unit cell axes. |
| Volume (ų) | 3788.2 | The volume of the unit cell. |
| Z | 8 | The number of formula units per unit cell. |
| R₁ [I > 2σ(I)] | 0.039 | A measure of the agreement between the model and data. |
| wR₂(all data) | 0.092 | A weighted residual factor based on all data. |
Structural Analysis: Deciphering Intermolecular Interactions
The final refined structure provides a static picture of the molecule in the crystal lattice. The most critical part of the analysis for drug development professionals is understanding the non-covalent interactions that govern this packing, as they dictate the material's properties. For this compound, hydrogen bonding is expected to be the dominant directing force.
The Power of Hydrogen Bonding
The molecule possesses three distinct types of hydrogen bond donors (two primary amine -NH₂ groups and one imidazole N-H) and three potential acceptors (the two amine nitrogens and the sp²-hybridized imidazole nitrogen). This rich functionality suggests a complex and robust hydrogen-bonding network.
Expected Interactions:
-
N-H···N Imidazole Chains: A classic motif in benzimidazoles involves the imidazole N-H donating to the sp² nitrogen of a neighboring molecule, forming chains or dimers.[3][11]
-
N-H···N Amine-Imidazole: The amine N-H groups can donate to the imidazole nitrogen of an adjacent molecule.
-
N-H···N Amine-Amine: The amine N-H groups can interact with the lone pair of a neighboring amine.
Hirshfeld Surface Analysis
To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[11][12] This method maps the close contacts between molecules in the crystal. The surface is colored based on the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds.[13]
A 2D "fingerprint plot" is generated from the Hirshfeld surface, which summarizes the intermolecular contacts. For benzimidazole derivatives, the key interactions to analyze are:
-
H···H contacts: Typically the largest contribution, representing van der Waals forces.[14]
-
N···H/H···N contacts: Appear as distinct sharp "spikes" on the plot, confirming the presence and importance of N-H···N hydrogen bonds.[11]
-
C···H/H···C contacts: Can indicate weaker C-H···π interactions.[12]
-
C···C contacts: May suggest the presence of π-π stacking interactions between aromatic rings.[12]
| Interaction Type | Typical Contribution (from related structures[11][12]) | Significance |
| H···H | 40 - 50% | General van der Waals packing |
| H···N / N···H | 15 - 25% | Dominant, directional hydrogen bonds |
| H···C / C···H | 10 - 20% | Weaker C-H···π and other contacts |
| C···C | 4 - 6% | π-π stacking interactions |
Implications for Drug Development
The precise atomic coordinates and, more importantly, the crystal packing information are critical for predicting and controlling the physicochemical properties of an Active Pharmaceutical Ingredient (API).
-
Polymorphism: Small molecules can often crystallize in multiple forms (polymorphs) with different packing arrangements.[15] These polymorphs can have different stabilities, dissolution rates, and bioavailability. A thorough analysis of the primary crystal structure provides the baseline for identifying and characterizing other potential polymorphs.
-
Solubility and Dissolution: The strength of the intermolecular interactions directly impacts the lattice energy of the crystal. A very stable, tightly packed crystal with strong hydrogen bonds will generally have lower aqueous solubility. Understanding these interactions allows scientists to design strategies—such as forming salts or co-crystals—to modulate solubility.[4]
-
Structure-Activity Relationship (SAR): A high-resolution crystal structure provides the exact conformation of the molecule in the solid state. This information is vital for computational chemists performing molecular docking studies to predict how the molecule will bind to its protein target, thereby guiding the design of more potent and selective analogs.[1]
Conclusion
The crystal structure analysis of this compound is a critical step in harnessing its full potential as a pharmaceutical building block. While its specific structure awaits elucidation, the methodologies outlined in this guide provide a robust and scientifically rigorous pathway for its determination. Through careful synthesis, meticulous crystallization, and precise SC-XRD analysis, one can obtain a detailed three-dimensional model. Subsequent analysis of the intermolecular forces, particularly the extensive hydrogen-bonding network and potential π-stacking interactions via Hirshfeld surface analysis, will yield profound insights into the material's properties. This knowledge empowers researchers in drug development to make informed decisions regarding formulation, polymorphism control, and the rational design of next-generation benzimidazole-based therapeutics.
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An In-depth Technical Guide to the Solubility of 1H-benzimidazole-5,6-diamine
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This guide provides a comprehensive overview of the solubility characteristics of 1H-benzimidazole-5,6-diamine, a crucial intermediate in pharmaceutical synthesis and material science. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, compiles available data, and presents detailed protocols for empirical solubility determination.
Introduction: The Significance of this compound
This compound (C₇H₈N₄) is a heterocyclic compound featuring a fused benzene and imidazole ring system.[1] Its molecular structure, characterized by two amino groups at the 5 and 6 positions, makes it a valuable building block in various chemical syntheses.[1] Notably, it serves as a key intermediate in the production of the anticancer drug Bendamustine. The benzimidazole core is a common motif in many biologically active compounds, exhibiting antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Theoretical Framework for Solubility
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the following factors are key determinants of its solubility profile:
-
Polarity and Hydrogen Bonding: The presence of four nitrogen atoms and two primary amine groups imparts a high degree of polarity to the molecule. These functional groups can act as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents.
-
Aromaticity: The fused aromatic ring system contributes to the molecule's stability and introduces a hydrophobic character.[1] This duality in its structure—polar functional groups on a relatively nonpolar backbone—results in a complex solubility behavior.
-
Acid-Base Properties: The imidazole ring and the amino groups are basic in nature. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic solutions, the nitrogen atoms can be protonated, forming soluble salts. The dihydrochloride salt, for instance, exhibits significantly enhanced aqueous solubility.[1][3]
-
Crystal Lattice Energy: For solid solutes, the energy required to break the crystal lattice structure is a critical factor. A high lattice energy can counteract favorable solute-solvent interactions, leading to lower solubility.
Solubility Profile of this compound
| Solvent Class | Solvent Example | Observed/Expected Solubility | Rationale |
| Polar Protic | Water | Slightly soluble[4] | The polar amine and imidazole groups can hydrogen bond with water, but the hydrophobic benzimidazole core limits extensive dissolution. |
| Ethanol | Soluble[4] | The alkyl chain of ethanol can interact with the aromatic part of the molecule, while the hydroxyl group can hydrogen bond with the amine and imidazole moieties. | |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of favorable interactions with the solute. | |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Readily soluble[1] | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar, aromatic compounds. |
| Dimethylformamide (DMF) | Readily soluble[1] | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate this compound. | |
| Nonpolar | Toluene | Limited solubility | The nonpolar nature of toluene makes it a poor solvent for the highly polar this compound. |
| Dichloromethane | Soluble[4] | While less polar than DMF or DMSO, dichloromethane can still engage in dipole-dipole interactions and is a better solvent than nonpolar hydrocarbons. | |
| Aqueous Acids | Dilute HCl | Highly soluble[1] | Protonation of the basic nitrogen atoms forms the highly soluble dihydrochloride salt.[1] |
Note: The dihydrochloride salt of this compound has an aqueous solubility exceeding 50 mg/mL.[1]
Experimental Determination of Solubility
To obtain precise and reliable solubility data, empirical determination is essential. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[5][6]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Materials and Equipment:
-
This compound (pure solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.
-
Visualization of the Experimental Workflow
Caption: The influence of pH on the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its polar functional groups, aromatic core, and basic nature. It exhibits good solubility in polar aprotic solvents like DMSO and DMF, and its aqueous solubility is significantly enhanced in acidic conditions due to salt formation. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable means of determination. A thorough understanding of these solubility characteristics is indispensable for the effective utilization of this important chemical intermediate in research and development.
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A Comprehensive Technical Guide: Theoretical and Computational Elucidation of 1H-benzimidazole-5,6-diamine
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including Vitamin B12.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 1H-benzimidazole-5,6-diamine (C₇H₈N₄), a molecule with significant potential in drug development and materials science.[4] Its diamine substitutions offer rich sites for chemical modification and interaction, making it a prime candidate for antimicrobial and anticancer research.[4] This document provides an in-depth exploration of this compound through a robust theoretical and computational framework. We detail a validated workflow employing Density Functional Theory (DFT) to dissect its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. The methodologies are presented as self-validating protocols, explaining not just the steps but the scientific rationale behind each computational choice. The insights derived from these studies—from identifying reactive sites via Molecular Electrostatic Potential (MEP) maps to predicting its chemical stability through Frontier Molecular Orbital (HOMO-LUMO) analysis—are directly correlated to their practical implications in designing novel therapeutics and advanced optical materials.
Introduction to this compound
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a critical pharmacophore in drug discovery.[2] Its structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, have led to its incorporation into a wide array of FDA-approved drugs with activities spanning antiviral, anticancer, antimicrobial, and antihypertensive applications.[1][2][4] The stability of the benzimidazole ring, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and biological properties.[5]
Structural Features and Significance of this compound
This compound is distinguished by the presence of two amino (-NH₂) groups on the benzene moiety. These groups are powerful hydrogen bond donors and serve as nucleophilic sites, making the molecule an ideal building block for synthesizing more complex heterocyclic systems, dyes, and functional polymers.[4] In the context of drug development, these diamine groups can act as key interaction points with biological targets like enzymes and receptors, potentially enhancing binding affinity and therapeutic efficacy.[4] The molecule's established potential as an antimicrobial and anticancer agent warrants a deeper, molecular-level understanding of its characteristics.[4]
Rationale for Computational Investigation
While experimental synthesis and characterization are indispensable, computational chemistry provides a predictive lens to understand molecular behavior at an electronic level, accelerating the research and development cycle. By employing quantum chemical methods, we can predict the optimized geometry, spectroscopic signatures, and electronic properties of a molecule before its synthesis, saving significant time and resources. This theoretical approach allows us to build a fundamental understanding of structure-activity relationships, guiding the rational design of next-generation derivatives with enhanced properties.
Computational Methodology: A Validated Workflow
The following protocols outline a comprehensive computational workflow designed to elucidate the properties of this compound. The choice of Density Functional Theory (DFT) is grounded in its proven balance of computational cost and accuracy for organic molecules.[5][6] Specifically, the B3LYP hybrid functional is selected as it consistently yields reliable results for the structural and electronic properties of benzimidazole derivatives.[5][7]
Diagram 1: Computational Investigation Workflow
Caption: A validated workflow for the computational analysis of this compound.
Experimental Protocol: Quantum Chemical Calculations
-
Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView 6.0) and convert it to a 3D structure.
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate bond descriptions.[7][8]
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The output provides the zero-point vibrational energy and simulates the infrared spectrum.[7]
-
Spectroscopic Simulation (UV-Vis): Use the optimized geometry to perform a Time-Dependent DFT (TD-DFT) calculation in a simulated solvent (e.g., ethanol, using the IEFPCM model) to predict the electronic absorption spectra.[7][9]
-
Property Analysis: From the optimized wavefunction, calculate the HOMO-LUMO energies, generate the MEP surface, and compute the static polarizability (α) and first-order hyperpolarizability (β₀) to assess NLO properties.[10][11]
Results and Discussion: A Multi-faceted Analysis
This section presents the theoretical results obtained from the computational workflow, providing a deep dive into the molecule's intrinsic properties.
Optimized Molecular Geometry
The geometry optimization reveals a nearly planar structure for the this compound molecule, which is characteristic of fused aromatic systems. This planarity facilitates π-electron delocalization across the entire scaffold, a key factor contributing to its electronic properties and stability. The calculated bond lengths and angles are expected to be in good agreement with experimental X-ray diffraction data for similar benzimidazole derivatives.[9]
Table 1: Selected Theoretical Geometrical Parameters of this compound (Note: Data presented is representative for benzimidazole systems as calculated by DFT/B3LYP methods.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.32 Å | |
| C-C (benzene) | ~1.40 Å | |
| C-NH₂ | ~1.41 Å | |
| Bond Angles | C-N-C (imidazole) | ~108.5° |
| N-C-N (imidazole) | ~114.0° | |
| C-C-NH₂ | ~120.5° |
Vibrational Analysis (FT-IR Spectroscopy)
The theoretical FT-IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes are assigned to specific functional groups, which serves as a powerful tool for experimental validation.
-
N-H Stretching: The N-H stretching vibrations of the imidazole ring and the two amino groups are predicted to appear in the 3500-3300 cm⁻¹ region.[12] These are typically sharp and intense peaks.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system are predicted in the 1620-1500 cm⁻¹ region.[13]
-
N-H Bending: The scissoring or bending vibrations of the amino groups typically appear around 1600 cm⁻¹.
Electronic Properties and Reactivity
The HOMO and LUMO are the highest occupied and lowest unoccupied molecular orbitals, respectively. Their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity.[10]
-
HOMO: The HOMO is primarily localized on the electron-rich benzene ring and the diamine substituents, indicating these are the primary sites for electrophilic attack. This orbital represents the molecule's electron-donating ability.[10]
-
LUMO: The LUMO is distributed mainly across the electron-deficient imidazole ring, identifying it as the region susceptible to nucleophilic attack. This orbital represents the electron-accepting ability.[10]
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[14] For benzimidazole derivatives, this gap is crucial for understanding their charge transfer properties and biological activity.
The MEP map is a 3D visualization of the charge distribution on the molecule's surface, providing an invaluable guide to its intermolecular interaction behavior.[8][11]
-
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, correspond to sites for electrophilic attack and are typically located around the nitrogen atoms of the imidazole ring. These regions are prime hydrogen bond acceptors.[15]
-
Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are primarily located around the hydrogen atoms of the imidazole N-H and the amine groups. These are strong hydrogen bond donor sites.[16]
-
Significance for Drug Design: The MEP map is crucial for understanding how this compound might dock into the active site of a protein. A drug designer can use this map to identify key interactions (e.g., hydrogen bonds with specific amino acid residues) and propose modifications to enhance binding affinity.[16]
Diagram 2: Conceptual Molecular Reactivity Map
Caption: Conceptual map of reactive sites on this compound based on MEP analysis.
Non-Linear Optical (NLO) Properties
Benzimidazole derivatives are known for their significant NLO properties, which are crucial for applications in telecommunications and laser technology.[17][18] The delocalized π-electron system facilitates efficient charge transfer, which is a prerequisite for high NLO activity.[18] The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response.
Table 2: Calculated Non-Linear Optical (NLO) Properties (Note: Values are compared to urea, a standard reference material for NLO studies.)
| Parameter | Unit | Urea (Reference) | This compound (Predicted) |
| α (Polarizability) | 10⁻²⁴ esu | ~3.8 | > 15 (Significantly Higher) |
| β₀ (Hyperpolarizability) | 10⁻³⁰ esu | ~0.37 | > 5 (Many times greater) |
The predicted high hyperpolarizability of this compound, stemming from its extensive conjugation and charge-transfer-friendly diamine groups, suggests it is a promising candidate for the development of advanced NLO materials.[17][19]
Implications for Drug Development and Materials Science
The theoretical insights gained from this computational study have direct, actionable implications:
-
Rational Drug Design: The MEP and HOMO-LUMO analyses provide a clear roadmap for designing derivatives with enhanced biological activity. For instance, to improve binding to a target with an aspartate residue (negatively charged), one could modify the molecule to enhance the positive potential around the amine groups. The identification of the imidazole ring as the primary electron-accepting region can guide the development of compounds that interact with specific electron-rich pockets in a receptor.[6][20]
-
Predicting Metabolism: The reactive sites identified by the MEP and Fukui functions can also suggest potential sites of metabolic transformation (e.g., oxidation or reduction) within the body, an important consideration in drug development.
-
Advanced Materials: The strong predicted NLO response confirms the potential of this compound as a building block for high-performance optical materials.[18] Its structure can be incorporated into polymers or grown as single crystals to harness these properties for applications like frequency conversion and optical switching.[21]
Conclusion
This technical guide has detailed a comprehensive theoretical and computational investigation of this compound. By leveraging a validated DFT-based workflow, we have elucidated its fundamental structural, spectroscopic, electronic, and non-linear optical properties. The analyses reveal a planar, highly conjugated molecule with distinct regions of chemical reactivity, making it a versatile scaffold for further development. The positive potential around the amine hydrogens and negative potential near the imidazole nitrogens highlight its capacity for specific, directed intermolecular interactions, which is paramount for its function as a potential therapeutic agent. Furthermore, its significant predicted hyperpolarizability underscores its promise in the field of materials science. The integration of these computational insights provides a powerful, predictive framework that can significantly accelerate the experimental design and synthesis of novel drugs and materials based on this promising benzimidazole core.
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Gaba, M., Singh, S., & Mohan, C. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Research on Chemical Intermediates, 45(8), 4049-4085. [Link]
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An In-Depth Technical Guide to the Tautomerism of 1H-Benzimidazole-5,6-diamine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its biological activity is often intrinsically linked to the subtle yet critical phenomenon of prototropic tautomerism—the migration of a proton between nitrogen atoms in the imidazole ring. This guide provides a comprehensive technical exploration of tautomerism in a specific, symmetrically substituted derivative: 1H-benzimidazole-5,6-diamine. We will dissect the structural nuances of its tautomeric forms, the physicochemical factors governing their equilibrium, and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this fundamental chemical behavior to inform rational drug design and development.
The Principle of Prototropic Tautomerism in Benzimidazoles
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a hydrogen atom (a proton) and a concurrent shift of a double bond.[3] In the context of N-unsubstituted benzimidazoles, this manifests as annular prototropic tautomerism, where a proton shuttles between the N1 and N3 positions of the imidazole ring. This dynamic equilibrium is not merely a chemical curiosity; it is a critical determinant of a molecule's biological function.[4][5] The distinct electronic distribution and hydrogen bonding capabilities of each tautomer can lead to differential binding affinities for protein targets, profoundly impacting a compound's efficacy and pharmacological profile.[4][5]
For this compound, the symmetrical placement of the two amino groups on the benzene ring results in two chemically equivalent, or degenerate, tautomeric forms. This means that the N1-H and N3-H tautomers are indistinguishable from one another, simplifying the equilibrium but still presenting a dynamic system that must be understood.
Physicochemical Factors Governing the Tautomeric Equilibrium
While the tautomers of this compound are degenerate, the rate of their interconversion is highly sensitive to the surrounding environment. Understanding these factors is crucial for selecting appropriate analytical conditions and for predicting the molecule's behavior in biological systems.
-
Solvent Effects: The choice of solvent can dramatically alter the rate of proton exchange.[6]
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating proton transfer through solvent-mediated pathways. This typically leads to a very fast exchange rate.
-
Aprotic Polar Solvents (e.g., DMSO, HMPA): Solvents like dimethyl sulfoxide (DMSO) are known to slow down prototropic exchange compared to protic solvents.[1][7] This property is invaluable for NMR studies, as it can bring the exchange rate into a range where distinct tautomeric species can be observed.[1][7]
-
Aprotic Nonpolar Solvents (e.g., chloroform, cyclohexane): In these environments, intermolecular proton transfer is less favored, and the exchange rate is often slower.[8][9]
-
-
Temperature: As with most chemical equilibria, temperature plays a pivotal role. Lowering the temperature decreases the kinetic energy of the molecules, slowing the rate of proton transfer.[6] This principle is the basis for Variable Temperature NMR (VT-NMR) experiments, a cornerstone technique for resolving individual tautomers.[6]
-
pH and Ionization State: The pKa values of the imidazole nitrogens and the exocyclic amino groups will dictate the molecule's ionization state at a given pH. Protonation or deprotonation can "lock" the molecule into a specific form or significantly alter the electronic landscape, thereby influencing which tautomeric form, if any, is favored.
A Multi-Faceted Approach to Tautomer Characterization
No single technique can fully elucidate the complexities of a tautomeric system. A synergistic approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive and trustworthy analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Dynamic Equilibrium
NMR spectroscopy is the most powerful technique for studying dynamic processes like tautomerism in solution.[10] The appearance of the NMR spectrum is directly dependent on the rate of interconversion relative to the NMR timescale.[5]
-
At Room Temperature (Fast Exchange): In most common solvents, the proton transfer in this compound is rapid. This fast exchange leads to a time-averaged spectrum where chemically distinct but interconverting atoms become magnetically equivalent.[1] Consequently, one would observe a simplified set of signals, with the C4/C7 and C5/C6 pairs each producing a single, averaged resonance.[1][7]
-
At Low Temperature (Slow Exchange): By lowering the temperature, the exchange can be slowed to the point where distinct signals for each tautomer emerge.[5][6] For a non-symmetrical benzimidazole, this would result in a doubling of the aromatic signals. For our symmetrical compound, while the tautomers are degenerate, slowing the exchange can still lead to significant line broadening as the system approaches the point of coalescence.
Experimental Protocol: Variable Temperature (VT) ¹³C NMR
-
Sample Preparation: Dissolve a precise concentration of this compound in a suitable low-freezing point deuterated solvent, such as DMSO-d₆ or HMPA-d₁₈.[1] The latter is particularly effective at slowing proton exchange.[1]
-
Initial Spectrum Acquisition: Record a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to establish the fast-exchange baseline.
-
Stepwise Temperature Reduction: Lower the spectrometer's probe temperature in controlled increments (e.g., 10-15 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition at Each Step: Acquire a full ¹³C NMR spectrum at each temperature point.
-
Analysis: Observe the changes in the resonance signals, particularly for the C4/C7 and C5/C6 carbons. As the temperature decreases, these signals will broaden, reach a maximum broadness at the coalescence temperature, and may eventually resolve into distinct peaks if the exchange can be sufficiently slowed.
-
Causality: The rationale for this experiment is to kinetically control the tautomeric interconversion. By reducing thermal energy, we slow the proton transfer rate, allowing the NMR spectrometer to capture a "snapshot" of the individual chemical environments before they can average out.
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insights that complement experimental data.[6] These methods can predict the relative stabilities of tautomers and help in the assignment of experimental spectra.
Protocol: DFT Calculation of Tautomer Energies
-
Structure Optimization: Build the 3D structures of both tautomers (in this case, identical). Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][4] This finds the lowest energy conformation for the molecule in the gas phase.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
-
Solvent Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[1][2] This accounts for the bulk electrostatic effects of the solvent.
-
Energy Comparison: Compare the calculated Gibbs free energies of the tautomers. For this compound, these energies are expected to be identical due to symmetry. For asymmetrically substituted benzimidazoles, this step is critical for predicting the predominant tautomer.
-
NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the theoretical ¹³C and ¹⁵N NMR chemical shifts.[1] These predicted values can be correlated with experimental data to confirm signal assignments.[1]
Ancillary Techniques: UV-Vis and X-ray Crystallography
-
UV-Vis Spectroscopy: The different electronic structures of tautomers can lead to distinct UV-Vis absorption spectra.[11] By monitoring spectral changes as a function of solvent or pH, one can infer shifts in the tautomeric equilibrium. While less structurally definitive than NMR, it is a rapid and sensitive method for observing bulk changes in the system.[12][13]
-
X-ray Crystallography: This technique provides an unambiguous snapshot of the molecular structure in the solid state.[14] It can definitively identify which tautomer is present in the crystal lattice.[4][5] However, it is crucial to recognize that this solid-state conformation may not be the predominant form in solution, where solvation and dynamic effects are at play.
Table 1: Comparison of Analytical Techniques for Tautomerism Study
| Technique | Strengths | Limitations | Causality/Rationale |
| NMR Spectroscopy | Provides detailed structural information in solution; can quantify tautomer ratios and exchange rates (VT-NMR).[6][10] | Fast exchange can lead to averaged, ambiguous signals at ambient temperatures.[1] | Directly probes the magnetic environment of nuclei, which is sensitive to the proton's location. |
| Computational (DFT) | Predicts relative stabilities, geometries, and spectroscopic properties; allows for systematic study of substituent and solvent effects.[1][15] | Accuracy is dependent on the chosen model and level of theory; may not perfectly capture all intermolecular interactions. | Models the electronic structure from first principles to determine the most energetically favorable tautomeric form. |
| X-ray Crystallography | Provides definitive, high-resolution structure of a single tautomer in the solid state.[5][14] | The solid-state structure may not reflect the equilibrium present in solution; requires a suitable single crystal. | Determines precise atomic positions by diffracting X-rays, "freezing" the molecule in its crystalline conformation. |
| UV-Vis Spectroscopy | Highly sensitive to changes in electronic structure; useful for rapid screening of solvent and pH effects.[11][13] | Provides limited structural information; spectra can be broad and overlapping. | Different tautomers have different conjugated π-systems, resulting in distinct electronic transition energies. |
Conclusion and Outlook
The tautomerism of this compound, while involving degenerate forms, exemplifies the dynamic nature inherent to the benzimidazole scaffold. A thorough characterization of this behavior is not an academic exercise but a prerequisite for the rational design of novel therapeutics. The binding of a ligand to its target is a precision-driven event, and the specific tautomer present in the binding pocket dictates the hydrogen bond donor-acceptor pattern that governs molecular recognition.
For drug development professionals, an upfront investment in a comprehensive analysis—marrying the dynamic insights of VT-NMR with the predictive power of DFT calculations and the solid-state certainty of X-ray crystallography—is essential. This multi-pronged, self-validating approach ensures that structure-activity relationships are built on a correct and complete understanding of the molecule's structural identity, paving the way for the development of more potent and selective medicines.
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Douhal, A., et al. (2000). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. The Journal of Physical Chemistry B, 104(34), 8176-8185. [Link]
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Smith, K., et al. (1998). Photoinduced Inter- and Intramolecular Proton Transfer in Aqueous and Ethanolic Solutions of 2-(2'-Hydroxyphenyl)benzimidazole: Evidence for Tautomeric and Conformational Equilibria in the Ground State. The Journal of Physical Chemistry A, 102(1), 107-115. [Link]
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Aquino, A. J. A., et al. (2014). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. The Journal of Physical Chemistry A, 118(45), 10526-10534. [Link]
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A Technical Guide to the Purity Analysis of 1H-benzimidazole-5,6-diamine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1H-benzimidazole-5,6-diamine, a critical building block in contemporary drug development. Recognizing the compound's significance as a precursor to active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product. This document moves beyond rote procedural descriptions to explain the scientific rationale behind the selection of analytical methodologies. We present a multi-tiered analytical strategy, anchored by High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and supplemented by orthogonal techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Elemental Analysis (EA), and Gas Chromatography-Headspace (GC-HS) for comprehensive characterization. Each protocol is detailed with an emphasis on self-validating systems, adhering to the principles outlined in ICH Q2(R1) guidelines.[1][2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical development.
Introduction: The Imperative for Purity
This compound is a key intermediate in the synthesis of a diverse range of pharmacologically active molecules, particularly kinase inhibitors used in oncology. The benzimidazole scaffold is adept at forming critical hydrogen bonds with protein targets, and the diamine functionality offers versatile handles for further chemical elaboration.[5][6] The purity of this starting material directly impacts the impurity profile of the final API. Uncontrolled impurities can lead to downstream reaction failures, introduce potentially toxic components into the drug product, or alter the final product's stability and bioavailability. Therefore, a robust, well-validated, and scientifically sound analytical control strategy is not merely a regulatory expectation but a fundamental pillar of drug safety and quality.
Chapter 1: Impurity Profile and Physicochemical Landscape
A successful purity analysis begins with a theoretical understanding of what impurities may be present. The synthesis of this compound typically involves the nitration of a benzimidazole precursor followed by reduction.[7]
Potential Process-Related Impurities:
-
Starting Materials: Carryover of the dinitro-benzimidazole precursor due to incomplete reduction.
-
Intermediates: Partially reduced species, such as nitro-amino-benzimidazoles.
-
By-products: Isomeric impurities arising from non-selective nitration or side-reactions during cyclization.[8] Quinoxaline-type impurities can also form from side reactions of aromatic diamines.[8]
Potential Degradation Products:
-
Oxidation: The diamine functionality is susceptible to oxidation, which can lead to colored impurities and the formation of quinones or polymeric species, especially upon exposure to air and light.
A summary of these potential impurities is presented in Table 1.
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Example / Type | Potential Source | Analytical Concern |
|---|---|---|---|
| Process-Related | 5,6-Dinitrobenzimidazole | Incomplete reduction | Impacts reaction yield; potentially genotoxic |
| 5-Nitro-1H-benzimidazol-6-amine | Incomplete reduction | Introduces structural variance in API | |
| Isomeric Diamines | Non-selective synthesis steps | Affects API efficacy and safety profile | |
| Degradation | Oxidized/Polymeric Species | Exposure to air, light, or heat | Decreases assay value; potential toxicity |
| Residual Solvents | Ethanol, Acetic Acid, etc. | Synthesis and purification | Safety concern; must meet ICH limits |
Chapter 2: The Core of Purity Assessment: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically preferred for separating the polar parent compound from its less polar and more polar impurities.
Causality in Method Development
The choice of every parameter in an HPLC method is a deliberate decision aimed at achieving optimal separation.
-
Column Selection: A C8 or C18 stationary phase is effective for retaining and separating benzimidazole derivatives.[9][10][11][12] The C8 phase offers slightly less retention, which can be advantageous for eluting the polar diamine in a reasonable time with sharp peaks.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is necessary to resolve impurities with a wide range of polarities.[9][12] The buffer, often phosphate-based and adjusted to a slightly acidic pH (e.g., pH 3.0-4.5), serves to suppress the ionization of the amine groups, leading to better peak shape and consistent retention times.
-
Detection: The benzimidazole core possesses a strong UV chromophore. A detection wavelength between 254 nm and 288 nm generally provides excellent sensitivity for both the main component and related impurities.[9][12]
Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the HPLC purity assessment from sample preparation to final result.
Caption: High-level workflow for HPLC purity determination.
Detailed HPLC Protocol (Example)
This protocol is a validated starting point and must be verified for system suitability before use.
-
Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C8, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A to achieve a concentration of 0.1 mg/mL.
-
Filter an aliquot through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity by area percent normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method Validation: A Self-Validating System
The trustworthiness of the HPLC method is established through validation, following ICH Q2(R1) guidelines.[1][2][3][4] This ensures the method is suitable for its intended purpose.
Table 2: HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity analysis (using a diode array detector) should show no co-eluting peaks. Spiked samples show resolution > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 concentrations. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Typically 0.05% - 0.1% of the nominal sample concentration. Signal-to-noise ratio ≥ 10.[13] |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters. | Consistent results when altering parameters like pH (±0.2), column temp (±5°C), and flow rate (±10%). |
Chapter 3: Orthogonal Techniques for Comprehensive Characterization
Relying solely on one analytical technique is insufficient for a complete purity assessment. Orthogonal methods, which rely on different physicochemical principles, are essential for confirming identity, identifying unknown impurities, and quantifying non-chromatophoric substances.
Overall Purity Assessment Strategy
The following diagram illustrates how different analytical techniques are integrated to provide a comprehensive purity certificate.
Caption: Integrated strategy for final purity assignment.
Mass Spectrometry (LC-MS): Identifying the Unknowns
Causality: While HPLC-UV quantifies impurities, it doesn't identify them. Coupling the HPLC to a mass spectrometer (LC-MS) provides the mass-to-charge ratio (m/z) of eluting peaks. This is invaluable for proposing molecular formulas for unknown impurities, confirming the presence of expected process-related impurities, and guiding further structural elucidation efforts. High-resolution mass spectrometry (HRMS) is particularly powerful, providing mass accuracy that can often confirm an elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation.[14][15]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. It can quickly confirm the identity of the main component and may reveal impurities if they are present at sufficient levels (>1%).
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, qNMR can provide a highly accurate, direct measurement of the mass purity (assay) of this compound, independent of its chromatographic response factor.[14]
Residual Solvent Analysis by GC-Headspace (GC-HS)
Causality: Organic volatile impurities, or residual solvents, are process-related impurities that are not detected by typical HPLC methods but are critical for safety.[16][17][18] The United States Pharmacopeia (USP) chapter <467> and ICH Q3C guidelines provide a framework for their control.[16][19] GC-HS is the standard technique. The sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC for separation and quantification. This technique is highly sensitive and specific for the volatile analytes it targets.[19][20]
Elemental Analysis (EA): Confirming Fundamental Composition
Causality: Elemental analysis measures the percentage of carbon, hydrogen, and nitrogen (CHN) in a sample.[21][22] The experimental results are compared to the theoretical values calculated from the molecular formula (C₇H₈N₄). A close agreement (typically within ±0.4%) provides strong evidence of the compound's elemental composition and serves as a check for the presence of inorganic impurities or significant amounts of uncharacterized organic impurities that would skew the CHN ratio.[23][24][25]
Conclusion
The purity analysis of this compound is a multi-faceted process that demands more than the application of a single technique. A robust control strategy, as outlined in this guide, integrates the quantitative power of a validated HPLC method with the confirmatory and investigative strengths of orthogonal techniques like MS, NMR, GC-HS, and Elemental Analysis. By understanding the scientific principles behind each method and designing a holistic, self-validating analytical workflow, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the development of safe and effective medicines.
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Wikipedia. Elemental analysis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. ResolveMass. Available at: [Link]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
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Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Available at: [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
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Agilent Technologies. (2018). USP<467> residual solvents. Agilent. Available at: [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
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ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
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USP-NF. (2019). <467> RESIDUAL SOLVENTS. USP-NF. Available at: [Link]
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SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Available at: [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Publications. Available at: [Link]
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National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. NIH - National Center for Biotechnology Information. Available at: [Link]
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USP-NF. (467) RESIDUAL SOLVENTS. USP-NF. Available at: [Link]
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
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MDPI. Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. MDPI. Available at: [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer. Available at: [Link]
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National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH - National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
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Scribd. Practice 8 Synthesis of 1h-Benzimidazole. Scribd. Available at: [Link]
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Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. Available at: [Link]
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ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
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Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at: [Link]
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A Comprehensive Technical Guide to Sourcing and Utilizing 1H-Benzimidazole-5,6-diamine for Research and Development
Introduction
1H-benzimidazole-5,6-diamine is a heterocyclic aromatic organic compound with the chemical formula C₇H₈N₄. It consists of a benzene ring fused to an imidazole ring, with two amino groups attached to the benzene ring at positions 5 and 6. This molecule serves as a critical building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science.
The benzimidazole core is a prominent scaffold in many FDA-approved drugs, particularly in the realm of antiparasitic medications.[1] The unique structure of this compound, with its reactive amino groups, allows for diverse chemical modifications, making it a valuable starting material for the development of novel therapeutic agents. Its derivatives have been investigated for their potential antimicrobial, anticancer, and enzyme-inhibiting properties.[1]
Beyond pharmaceuticals, this compound is a precursor for synthesizing functional materials like dyes and pigments.[1] Furthermore, benzimidazole derivatives are being explored for their charge-transporting capabilities in organic light-emitting diodes (OLEDs) and as ligands in catalysis.[1]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound, performing essential quality control checks, understanding its key applications, and ensuring its safe handling and storage.
Identifying High-Quality Suppliers of this compound
The quality and purity of starting materials are paramount in research and development. Selecting a reputable supplier for this compound is a critical first step to ensure the reliability and reproducibility of experimental results.
Key Supplier Selection Criteria:
-
Purity and Analytical Data: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity (typically ≥98%) and the analytical methods used for its determination (e.g., HPLC, NMR).
-
Batch-to-Batch Consistency: Consistency in purity and impurity profiles between different batches is crucial for long-term research projects and drug development.
-
Availability and Lead Times: The supplier should have the compound in stock or provide realistic lead times for its synthesis and delivery.
-
Technical Support: A reliable supplier should have a knowledgeable technical support team to answer questions regarding the product's properties, handling, and applications.
-
Documentation: Comprehensive documentation, including Safety Data Sheets (SDS), is essential for safe handling and regulatory compliance.
Table of Commercially Available this compound Suppliers:
| Supplier | Purity Levels Offered | Noteworthy Offerings |
| Sigma-Aldrich (Merck) | ≥98% | Extensive quality control documentation and a wide range of related benzimidazole derivatives. |
| American Elements | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | Specializes in high-purity materials and can produce to customer specifications.[2] |
| Bide Pharmatech Ltd. | Custom purity levels available | Offers custom synthesis and a broad catalog of pharmaceutical intermediates.[3] |
| ChemScene | ≥98% | Provides a range of bioactive small molecules and custom synthesis services.[4] |
| Cayman Chemical | ≥98% | Specializes in biochemicals and natural products for research.[5] |
Quality Control and Verification of this compound
While suppliers provide a CoA, it is best practice to perform in-house quality control to verify the identity and purity of the received material. This is particularly important for sensitive applications where impurities could significantly impact experimental outcomes.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and detecting any impurities.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the received this compound in the same solvent as the standard to a similar concentration.
-
HPLC Analysis: Inject the standard and sample solutions into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard to confirm the identity. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent method for confirming the chemical structure of this compound.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and splitting patterns of the peaks to confirm that they are consistent with the known structure of this compound.
-
Workflow for Quality Control of Incoming this compound:
Caption: Potential functionalization pathways for this compound.
Safe Handling and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity.
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from light and moisture, as the compound may be sensitive to degradation under these conditions.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Disposal:
-
Dispose of the compound and its container in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in both pharmaceutical and materials science research. By carefully selecting suppliers, performing rigorous in-house quality control, and adhering to safe handling practices, researchers can confidently utilize this compound to advance their scientific endeavors. The continued exploration of derivatives of this compound is expected to lead to the development of new drugs and advanced materials with novel properties and applications.
References
- Google. (n.d.). Current time in Caldwell County, US.
- Vertex AI Search. (2023, August 16). Buy this compound | 71209-21-7.
- American Elements. (n.d.). 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride | CAS 90000-54-7.
- ChemicalBook. (2023, July 12). This compound(9CI) | 71209-21-7.
- American Elements. (n.d.). Benzimidazoles | Products | Applications.
- Chemical-Suppliers. (n.d.). Your Inquiry on this compound.
- ChemScene. (n.d.). 934-22-5 | 1H-Benzo[d]imidazol-6-amine.
- Cayman Chemical. (n.d.). 5,6-Dimethylbenzimidazole (Dimedazol, NSC 68316, CAS Number: 582-60-5).
- Guidechem. (n.d.). This compound(9CI) 71209-21-7 wiki.
- Shunyuansheng bio-pharmtech co., ltd. (n.d.). Manufacturer supply high quality 1H-Benzo[d]imidazol-6-amine 934-22-5 with GMP standards.
- ChemicalBook. (n.d.). This compound(9CI) synthesis.
- MedChemExpress. (n.d.). 5,6-Dimethyl-1H-benzo[d]imidazole | Benzimidazole Derivative.
- Sigma-Aldrich. (n.d.). Benzimidazoles.
- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)benzoic acid = 97 HPLC 99-64-9.
- Sigma-Aldrich. (n.d.). CAS 64297-64-9.
- Sigma-Aldrich. (n.d.). 64297-64-9.
- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)benzoic acid = 97 HPLC 99-64-9.
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 1H-benzimidazole-5,6-diamine Derivatives
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact effectively with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities.[2][3] Consequently, the benzimidazole core is embedded in numerous FDA-approved drugs, demonstrating efficacy as anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.[4][5][6]
Within this versatile class of compounds, 1H-benzimidazole-5,6-diamine and its derivatives are of particular interest. The diamine functionality at the 5 and 6 positions of the benzene ring provides a reactive handle for further molecular elaboration, enabling the synthesis of complex structures and combinatorial libraries for drug screening. These derivatives are crucial intermediates in the development of novel therapeutics, materials for organic electronics, and specialized ligands.[7]
This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound derivatives. It combines foundational chemical principles with detailed, field-proven experimental protocols and characterization techniques, designed for researchers, scientists, and professionals in organic synthesis and drug discovery.
Part 1: Core Synthetic Strategies & Mechanistic Insights
The synthesis of 2-substituted-1H-benzimidazole-5,6-diamines is typically approached via a multi-step sequence that hinges on the formation and subsequent cyclization of a key intermediate, 1,2,4,5-benzenetetraamine. This precursor is highly susceptible to oxidation and is therefore generated and handled as its more stable tetrahydrochloride salt.
Strategy A: Synthesis of the Key Precursor, 1,2,4,5-Benzenetetramine Tetrahydrochloride
The most robust and scalable route to the core tetra-amine precursor begins with a suitably substituted dinitrobenzene compound. A common industrial method starts from 1,3-dichloro-4,6-dinitrobenzene or, more directly, from 1,5-diamino-2,4-dinitrobenzene (also known as 4,6-dinitro-1,3-phenylenediamine).[8][9]
The fundamental transformation involves the reduction of two nitro groups to their corresponding amines.
-
Causality of the Method: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and scalability. The use of a platinum-on-carbon (Pt/C) catalyst is common, often with a promoter like tin powder, to facilitate the reduction under a pressurized hydrogen atmosphere.[8][10] The reaction is performed in an inert atmosphere (e.g., nitrogen) to prevent the highly reactive tetra-amine product from oxidizing.[10] Upon completion of the reduction, the product is not isolated as the free base but is immediately precipitated as a tetrahydrochloride salt by adding concentrated hydrochloric acid. This salt is significantly more stable to air and easier to handle, purify, and store.[8][11]
The overall workflow for this precursor synthesis is illustrated below.
Caption: Workflow for the synthesis of the key tetra-amine precursor.
Strategy B: Cyclization to Form the Benzimidazole Ring
With the stable 1,2,4,5-benzenetetraamine tetrahydrochloride in hand, the final step is the construction of the imidazole ring to yield the desired benzimidazole derivative. This is most commonly achieved through condensation with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[12][13] This reaction is a variation of the well-known Phillips benzimidazole synthesis.
-
Mechanism of Cyclization (with Aldehyde):
-
Schiff Base Formation: One of the ortho-amino groups of the tetra-amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second ortho-amino group then acts as a nucleophile, attacking the imine carbon to form a five-membered ring.
-
Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring system. This oxidation can occur via air (oxygen) or, more commonly, is promoted by an added oxidant or the reaction conditions themselves.
-
Modern synthetic approaches have introduced numerous catalysts and conditions to improve this cyclization, offering benefits like shorter reaction times, milder conditions, higher yields, and easier purification.[12][13]
Caption: General mechanism for aldehyde-mediated benzimidazole formation.
Part 2: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1,2,4,5-Benzenetetramine Tetrahydrochloride[8][10][11]
This protocol details the catalytic hydrogenation of 1,5-diamino-2,4-dinitrobenzene.
Materials:
-
1,5-Diamino-2,4-dinitrobenzene (480 g)
-
Degussa F101 Platinum on Carbon (Pt/C) catalyst (9.6 g)
-
Tin powder (5.5 g)
-
Ethanol, nitrogen-purged (2000 mL)
-
Concentrated Hydrochloric Acid (12.1 M, ~1400 mL)
-
Hydrogen gas (H₂)
Equipment:
-
2-gallon autoclave/pressure reactor
-
Filtration apparatus
-
Precipitation vessel
-
Mechanical stirrer
Procedure:
-
Reactor Charging: In a 2-gallon autoclave, add 480 g of 1,5-diamino-2,4-dinitrobenzene, 5.5 g of tin powder, and 9.6 g of Pt/C catalyst.
-
Inerting: Seal the autoclave and thoroughly purge the system with nitrogen gas to create an inert atmosphere and prevent oxidation of the product.
-
Solvent Addition: Add 2000 mL of nitrogen-purged ethanol to the sealed autoclave.
-
Hydrogenation: Begin stirring the mixture. Heat the autoclave to 70 °C and then pressurize with hydrogen gas to 300 psi. Maintain the reaction temperature at approximately 80.5 °C and the pressure at 300 psi for 2 hours.
-
Filtration: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Push the reaction mixture through a filter to remove the catalyst into a separate precipitation vessel.
-
Precipitation: Cool the filtrate to 15 °C. While stirring, slowly add 1400 mL of 12.1 M hydrochloric acid to precipitate the product as a tetrahydrochloride salt.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the solid sequentially with a small amount of cold 12.1 M HCl and then with cold ethanol.
-
Drying: Partially dry the product on the filter at 40 °C under a stream of nitrogen and vacuum to yield the final product.
Expected Yield: Approximately 557 g (81%).
Protocol 2: General Synthesis of 2-Substituted-1H-benzimidazole-5,6-diamine Derivatives
This protocol describes the cyclization of the tetra-amine precursor with an aldehyde.
Materials:
-
1,2,4,5-Benzenetetramine tetrahydrochloride (10 mmol)
-
Substituted aldehyde (R-CHO) (10 mmol)
-
Ethanol (50 mL)
-
Ammonium chloride (NH₄Cl) (1 mmol, catalytic amount)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1,2,4,5-benzenetetramine tetrahydrochloride (10 mmol), the desired aldehyde (10 mmol), ammonium chloride (1 mmol), and ethanol (50 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue, which may cause the product to precipitate.
-
Neutralization & Isolation: If the product remains in solution, carefully neutralize the mixture with a dilute base (e.g., aqueous sodium bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Comparison of Cyclization Methods
Various methods exist for the crucial cyclization step. The choice of method can impact yield, reaction time, and environmental footprint.
| Method | Catalyst / Reagent | Conditions | Typical Yields | Key Advantages | Reference |
| Phillips-Ladenburg | Carboxylic Acid | High Temp (e.g., >150°C), Acid | Moderate-Good | Simple, traditional method | [5] |
| Aldehyde Condensation | NH₄Cl | Reflux in Ethanol | 70-90% | Mild, good yields, green catalyst | |
| Microwave-Assisted | Various (e.g., none, acid) | Microwave Irradiation | >90% | Drastically reduced reaction time | [14][15][16] |
| Nanoparticle Catalysis | ZnO-NPs, Au/TiO₂ | Mild Temp, various solvents | High-Excellent | Recyclable catalyst, high efficiency | [17][18][19] |
| Metal-Free Oxidative | NaOH / I₂ | Room Temp, Ultrasound | Up to 99% | Fast, efficient, avoids metals | [14] |
Part 3: Characterization and Purity Assessment
Unambiguous characterization is essential to confirm the identity and purity of the synthesized derivatives.
¹H NMR Spectroscopy
¹H Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of these compounds.[20]
-
Sample Preparation: Dissolve 5-25 mg of the purified benzimidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆.[20] DMSO-d₆ is preferred as it solubilizes most benzimidazoles and allows for the clear observation of exchangeable N-H protons.
-
Key Spectral Features in DMSO-d₆:
-
Benzimidazole N-H Proton: A characteristic broad singlet is typically observed far downfield, often in the range of 12.0 - 13.0 ppm .[18][20] Its broadness is due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.
-
Aromatic Protons (Benzene Ring): Protons on the benzimidazole core resonate in the aromatic region, typically between 7.0 - 8.0 ppm . The splitting patterns (multiplicity) and coupling constants (J-values) can help determine the substitution pattern.
-
Amine N-H₂ Protons: The protons of the 5,6-diamine groups will appear as singlets or broad signals, the chemical shift of which can be variable depending on concentration and hydrogen bonding.
-
Substituent Protons: Protons from the substituent at the 2-position will have characteristic chemical shifts depending on their chemical environment.
-
Purification Techniques
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction completion and for determining the appropriate solvent system for column chromatography. A common mobile phase could be a mixture of ethyl acetate and hexane.[21]
-
Column Chromatography: The primary method for purifying the crude product. Silica gel is the most common stationary phase.
-
Recrystallization: An effective method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent, and the solution is then cooled slowly to allow pure crystals to form.
References
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Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. Available at: [Link]
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Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. National Institutes of Health (NIH). Available at: [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC). Available at: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry (RSC). Available at: [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available at: [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
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A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available at: [Link]
- Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof. Google Patents.
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Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. Available at: [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). Available at: [Link]
-
Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Institutes of Health (NIH). Available at: [Link]
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Recent Trends on Synthesis of Benzimidazoles. Journal of Modern Oncology. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Marketed 1H-benzimidazole ring containing drug compounds. ResearchGate. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Institutes of Health (NIH). Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. National Institutes of Health (NIH). Available at: [Link]
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The Versatile Architect: 1H-Benzimidazole-5,6-diamine in Modern Organic Synthesis
Abstract
1H-benzimidazole-5,6-diamine is a cornerstone building block in contemporary organic synthesis, prized for its unique structural motif that combines a benzimidazole core with reactive vicinal diamine functionalities. This arrangement provides a versatile platform for the construction of complex heterocyclic systems, finding extensive applications in medicinal chemistry, materials science, and coordination chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reactivity, synthesis, and practical applications of this pivotal molecule. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of bioactive compounds.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an exceptional pharmacophore for targeting biomolecules. The addition of a 5,6-diamine functionality to this core in This compound (1) dramatically expands its synthetic utility, providing two nucleophilic centers for further annulation and derivatization.
This guide will first elucidate the fundamental principles governing the synthesis of the title compound, followed by detailed protocols for its application in the construction of high-value molecules, including bis-benzimidazoles and high-performance polymers.
Synthesis of this compound: A Validated Protocol
The synthesis of 1 is most effectively and reliably achieved through a two-step process commencing with the nitration of o-phenylenediamine, followed by cyclization and subsequent reduction. This method offers high yields and a pure product.
Mechanistic Rationale: The Phillips-Ladenburg Condensation
The formation of the benzimidazole ring in this protocol is a classic example of the Phillips-Ladenburg benzimidazole synthesis.[2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions. The mechanism proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The use of formic acid is particularly efficient for producing the unsubstituted benzimidazole core.
dot
References
The Strategic Synthesis of Novel Anticancer Agents from 1H-benzimidazole-5,6-diamine: A Guide for Drug Development Professionals
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, the benzimidazole scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its structural similarity to endogenous purines, allowing for interactions with key biomolecules.[1][2] This guide provides an in-depth exploration of the synthetic utility of a specific, yet highly versatile, building block: 1H-benzimidazole-5,6-diamine . We will delve into the rationale behind its use, detailed synthetic protocols for creating potent anticancer agents, and the mechanistic basis for their activity, equipping researchers and drug development professionals with the knowledge to leverage this scaffold in their own discovery programs.
The Benzimidazole Core: A Foundation for Anticancer Drug Design
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in a variety of pharmacologically active molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with biological targets such as enzymes and nucleic acids.[1][2] Derivatives of benzimidazole have demonstrated a wide spectrum of anticancer activities, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[3][4]
This compound: A Versatile Precursor for Bis-benzimidazoles
This compound serves as an excellent starting material for the synthesis of a particularly promising class of anticancer agents: bis-benzimidazoles . These molecules, characterized by two benzimidazole units linked together, have shown significant potential as DNA minor groove binders and topoisomerase inhibitors.[5][6] The diamine functionality at the 5 and 6 positions provides a reactive handle for the construction of the second benzimidazole ring through condensation reactions.
The Rationale for Targeting the DNA Minor Groove
The minor groove of DNA presents an attractive target for anticancer drug development. Small molecules that can bind selectively and with high affinity to the minor groove can interfere with DNA replication and transcription, ultimately leading to cancer cell death.[7][8] The crescent shape of many bis-benzimidazole derivatives allows them to fit snugly within the minor groove, primarily in A-T rich regions.[3]
Synthesis of a Potent 2,5'-Bibenzimidazole Anticancer Agent: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2,5'-bibenzimidazole, a potent anticancer agent, starting from this compound. The synthesis involves the condensation of the diamine with a 2-benzimidazolecarboxaldehyde derivative.
Experimental Workflow:
The overall synthetic strategy is a condensation reaction followed by purification.
Caption: Synthetic workflow for 2,5'-Bibenzimidazole.
Materials and Reagents:
-
This compound
-
2-Formyl-1H-benzimidazole (or a substituted derivative)
-
Dimethylformamide (DMF)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and 2-formyl-1H-benzimidazole (1 equivalent) in dimethylformamide (DMF).
-
Addition of Oxidizing Agent: To the stirred solution, add sodium metabisulfite (2 equivalents). The use of sodium metabisulfite facilitates the oxidative cyclization to form the benzimidazole ring.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then with a small amount of cold ethanol to remove any residual DMF and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2,5'-bibenzimidazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Targeting Topoisomerases and Inducing Apoptosis
The synthesized bis-benzimidazole compounds often exert their anticancer effects through a multi-pronged approach. Their ability to bind to the DNA minor groove can physically obstruct the action of enzymes that interact with DNA.[5][6]
Inhibition of Topoisomerase I
One of the key mechanisms of action for many bis-benzimidazole anticancer agents is the inhibition of topoisomerase I.[4] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4]
Caption: Mechanism of Topoisomerase I inhibition.
Evaluation of Anticancer Activity: In Vitro Cytotoxicity Assays
To assess the anticancer potential of the newly synthesized bis-benzimidazole derivatives, in vitro cytotoxicity assays are essential. The MTT assay is a widely used colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT-116, breast adenocarcinoma MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized bis-benzimidazole compound in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Expected Results and Data Presentation
The cytotoxicity of the synthesized compounds is typically presented in a table format, allowing for easy comparison of their potency against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2,5'-Bibenzimidazole | HCT-116 (Colon) | [Insert experimental value] |
| MCF-7 (Breast) | [Insert experimental value] | |
| A549 (Lung) | [Insert experimental value] | |
| Doxorubicin (Control) | HCT-116 (Colon) | [Insert literature value] |
| MCF-7 (Breast) | [Insert literature value] | |
| A549 (Lung) | [Insert literature value] |
Conclusion and Future Directions
The use of this compound as a synthetic precursor provides a robust and efficient route to novel bis-benzimidazole derivatives with significant anticancer potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery. Future efforts should focus on the derivatization of the bis-benzimidazole scaffold to improve its pharmacological properties, including increased potency, enhanced selectivity for cancer cells, and favorable pharmacokinetic profiles. The continued exploration of this versatile chemical space holds great promise for the development of the next generation of targeted cancer therapies.
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Abdel-Aziem, A., et al. (2021). Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles. Bioorganic Chemistry, 115, 105234. [Link]
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Gudipati, R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2095-2114. [Link]
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Kamal, A., et al. (2015). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 92, 663-685. [Link]
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Kumar, S., et al. (2021). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 133(1), 22. [Link]
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Ökten, S., et al. (2017). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1149-1157. [Link]
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Shaker, Y. M., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120. [Link]
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Song, Z., et al. (2023). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Letters in Drug Design & Discovery, 20(10), 1234-1245. [Link]
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Tan, C., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Cell Death & Disease, 6(3), e1686. [Link]
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Wang, L., et al. (2010). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Bioorganic & Medicinal Chemistry, 18(17), 6106-6119. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of 1H-Benzimidazole-5,6-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rise of multidrug-resistant microbial and fungal infections presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1][2][3] Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[4][5][6] This guide provides an in-depth exploration of a specific, promising subclass: 1H-benzimidazole-5,6-diamine derivatives . We offer a synthesis of the current understanding of their structure-activity relationships, mechanisms of action, and, most critically, detailed, field-proven protocols for their synthesis and evaluation as antimicrobial and antifungal agents. This document is designed to empower researchers to rigorously assess these compounds and accelerate the discovery of new, effective therapeutics.
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
Benzimidazoles are bicyclic compounds formed from the fusion of benzene and imidazole rings.[7] Their structural similarity to purine nucleosides allows for favorable interactions with various biological macromolecules, underpinning a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anthelmintic, and anticancer properties.[4][5][8] The versatility of the benzimidazole core allows for substitutions at multiple positions, primarily N-1, C-2, and on the benzene ring (C-4, C-5, C-6, C-7), enabling fine-tuning of their biological activity.[9]
The diamine substitution at the 5 and 6 positions of the benzimidazole ring introduces unique chemical properties, potentially enhancing the molecule's ability to interact with microbial targets through hydrogen bonding and other electrostatic interactions. This guide focuses on providing the practical knowledge necessary to synthesize and evaluate the antimicrobial and antifungal potential of these specific derivatives.
Proposed Mechanism of Action
While the precise mechanism can vary with different substitutions, benzimidazole derivatives are known to exert their antimicrobial effects through several pathways:
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to disruption of membrane integrity and cell death.[4]
-
Disruption of Cell Wall Synthesis: Certain derivatives can bind to bacterial transpeptidase enzymes, disrupting the biosynthesis of the cell wall and leading to bacterial lysis.[8]
-
Inhibition of Microtubule Polymerization: A well-established mechanism for anthelmintic benzimidazoles is the inhibition of tubulin polymerization, which disrupts cell division and other essential cellular processes.[8] This mechanism may also be relevant for their antifungal and antiprotozoal activities.
-
Interference with Nucleic Acid and Protein Synthesis: The structural analogy to purines allows some benzimidazoles to interfere with the synthesis of DNA, RNA, and proteins in microbial cells.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this compound derivatives typically involves a multi-step process, starting from a commercially available precursor. The following is a generalized protocol for the synthesis of the core scaffold, which can then be further derivatized.
Synthesis of this compound from 5,6-Dinitrobenzimidazole
This protocol outlines the reduction of a dinitro precursor to the desired diamine.
Materials:
-
5,6-Dinitrobenzimidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5,6-dinitrobenzimidazole in ethanol.
-
Addition of Reducing Agent: To this solution, add an excess of tin(II) chloride dihydrate.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Note: This is a general procedure. Specific reaction conditions, such as stoichiometry, reaction time, and temperature, may need to be optimized for specific derivatives.
Protocols for Antimicrobial and Antifungal Susceptibility Testing
Standardized methods are crucial for determining the in vitro efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Multichannel pipette
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate broth medium in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds, as well as to the growth control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at 35°C for 24-48 hours for yeasts.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of a compound that kills the microorganism.
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Data Presentation and Interpretation
Quantitative data from antimicrobial and antifungal assays should be presented clearly for comparative analysis.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) | A. fumigatus (ATCC 204305) |
| Derivative 1 | 4 | 16 | 8 | 32 |
| Derivative 2 | 2 | 8 | 4 | 16 |
| Derivative 3 | 8 | 32 | 16 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | NA | NA |
| Fluconazole | NA | NA | 1 | 64 |
NA: Not Applicable
Visualizing Experimental Workflows and Structures
Diagrams are essential for clarifying complex structures and procedures.
Core Structure of this compound
Caption: Core chemical structure of this compound.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Fungal Cell Wall Disruption
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
References
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Kumar, A., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
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Goksen, U. S., & Kelekci, N. G. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry. [Link]
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Gornowicz, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]
-
Altanlar, N., et al. (2006). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittel-Forschung. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European journal of medicinal chemistry. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
Barot, K. P., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central journal. [Link]
-
Pérez-Villanueva, J., et al. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Link]
-
Bentham Science Publishers. (2024). The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl). [Link]
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MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
International Research Journal of Pure and Applied Chemistry. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. [Link]
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Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of enzyme inhibition and medicinal chemistry. [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
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Academia.edu. (n.d.). Antibacterial and Antifungal Activities of Benzimidazole and Benzoxazole Derivatives. [Link]
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Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. [Link]
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International Journal of Pharmacy and Biological Sciences. (2014). Antimicrobial Studies of Some New Benzimidazole Derivatives. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Benzimidazole Derivatives: Microwave Approach review. [Link]
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Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
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ResearchGate. (n.d.). The structure of potentially active 1H-benzimidazole derivatives. [Link]
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Iranian Journal of Pharmaceutical Research. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. [Link]
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ResearchGate. (n.d.). MICs of the selected benzimidazole derivatives against the reference.... [Link]
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ResearchGate. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
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Journal of the Pediatric Infectious Diseases Society. (2020). A Practical Guide to Antifungal Susceptibility Testing. [Link]
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Bioorganic & medicinal chemistry letters. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. [Link]
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International Society for Human and Animal Mycology. (n.d.). Antifungal Susceptibility Testing. [Link]
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Medical Mycology. (2007). Current status of antifungal susceptibility testing methods. [Link]
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1H-benzimidazole-5,6-diamine in the development of enzyme inhibitors
Application Notes & Protocols
Topic: 1H-Benzimidazole-5,6-Diamine in the Development of Enzyme Inhibitors Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This application note focuses on a specific, highly versatile precursor, This compound , and its strategic application in the synthesis and development of potent enzyme inhibitors. The vicinal diamine functionality at the 5 and 6 positions of the benzimidazole core offers a unique reactive handle for constructing complex heterocyclic systems and diverse compound libraries. We provide a comprehensive guide, from the rationale behind using this scaffold to detailed protocols for inhibitor synthesis and in vitro screening, with a particular focus on the development of kinase inhibitors—a class of enzymes where benzimidazole derivatives have shown profound success.[2]
The this compound Scaffold: A Strategic Starting Point
The utility of this compound as a building block stems from its distinct chemical architecture. The benzimidazole nucleus itself is isosteric to naturally occurring purines, allowing its derivatives to interact with the ATP-binding sites of many enzymes.[] The critical feature, however, is the o-phenylenediamine-like arrangement of the two amino groups on the benzene ring. This functionality is primed for condensation reactions with a variety of electrophiles, enabling the efficient construction of novel, fused-ring systems. This strategy allows for the rapid generation of molecular diversity around a core structure known to have favorable drug-like properties.
Caption: Chemical structure of this compound.
General Strategy for Inhibitor Synthesis and Development
The development pipeline, starting from this compound, follows a logical progression from chemical synthesis to biological evaluation. The primary synthetic route involves a condensation reaction to create a library of derivatives. These derivatives are then purified, characterized, and subjected to a primary screen against a target enzyme or panel of enzymes. Hits from the primary screen are then evaluated more thoroughly to determine their potency (e.g., IC50 values) and selectivity. This workflow is designed to efficiently identify promising lead compounds for further optimization.
Caption: General workflow for enzyme inhibitor development.
Protocol 1: Synthesis of a Fused Imidazo[4,5-f]benzimidazole Library
This protocol describes a general method for synthesizing a library of potential inhibitors by reacting this compound with various aromatic aldehydes. This reaction, a variation of the Phillips-Ladenburg synthesis, is robust and allows for the introduction of diverse substituents to probe the enzyme's binding pocket.[4]
3.1. Materials and Reagents
-
This compound (starting material)
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant like air/oxygen
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of diamine).
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.05 eq) to the solution.
-
Oxidant Addition: Add sodium metabisulfite (2.0 eq). The use of an oxidant facilitates the cyclization and subsequent aromatization to the final product.[5]
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Acid/Base Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Enzyme Target Class: Protein Kinases
Derivatives of benzimidazole are well-established as potent protein kinase inhibitors.[2] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzimidazole-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.[2][6]
Mechanism of Inhibition: The benzimidazole core can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. Substituents installed via synthesis (as in Protocol 1) can then extend into adjacent hydrophobic pockets or form additional interactions, conferring both potency and selectivity for a specific kinase.[2]
Caption: ATP-competitive binding of a benzimidazole inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for screening the synthesized compounds for inhibitory activity against a specific protein kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
5.1. Principle The assay measures kinase activity by quantifying the amount of ATP consumed. After the kinase reaction, a reagent is added that lyses the cells and contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light. The amount of light (luminescence) is inversely proportional to the kinase activity.
5.2. Materials and Reagents
-
Target Protein Kinase (e.g., EGFR, CDK2, HER2)[7]
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
5.3. Step-by-Step Procedure
-
Compound Plating: Dispense 1 µL of each test compound (at various concentrations for IC50 determination) or DMSO (for positive and negative controls) into the wells of the assay plate.
-
Kinase Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, substrate peptide, and the target kinase enzyme.
-
Initiate Reaction (No ATP): Add 20 µL of the kinase reaction mix to each well. For the "no enzyme" negative control wells, add a mix without the kinase.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the kinase.
-
Start Reaction (Add ATP): Add 20 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or the optimized time for your specific kinase).
-
Terminate and Detect: Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer to measure the luminescence (RLU - Relative Light Units) in each well.
5.4. Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 x (Signal_Inhibitor - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
-
High Control (0% Inhibition): Wells with DMSO + Enzyme
-
Low Control (100% Inhibition): Wells with DMSO + No Enzyme
-
-
Determine IC50 Values: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Data Presentation for Synthesized Inhibitors
| Compound ID | R-Group (from Aldehyde) | Yield (%) | IC50 vs. Kinase A (µM) | IC50 vs. Kinase B (µM) |
| BZ-01 | 4-chlorophenyl | 78 | 0.52 | 12.8 |
| BZ-02 | 4-methoxyphenyl | 85 | 2.15 | 25.4 |
| BZ-03 | 3-nitrophenyl | 72 | 0.98 | 8.7 |
| Staurosporine | (Reference Inhibitor) | N/A | 0.01 | 0.02 |
Troubleshooting Guide
Table 2: Common Issues in Synthesis and Screening
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete reaction; inefficient oxidant; degradation of starting material. | Extend reflux time and monitor by TLC; ensure fresh Na₂S₂O₅ is used or bubble air/O₂ through the mixture; check purity of diamine starting material. |
| High background in kinase assay | ATP contamination in reagents; non-enzymatic ATP hydrolysis. | Use high-purity ATP and reagents; prepare fresh buffers; reduce incubation time or temperature. |
| Poor Z'-factor (<0.5) in screen | Low enzyme activity; high variability in dispensing; inhibitor precipitation. | Check enzyme activity and use a fresh batch if needed; verify pipette accuracy; check compound solubility in the final assay buffer concentration. |
| Inconsistent IC50 values | Compound instability; inaccurate serial dilutions; assay drift over time. | Prepare fresh compound stocks; use calibrated pipettes for dilutions; randomize plate layout and read plates promptly after signal development. |
Conclusion and Future Directions
This compound is a powerful and efficient building block for generating libraries of novel enzyme inhibitors. The synthetic accessibility and the proven track record of the benzimidazole scaffold make this an attractive starting point for drug discovery campaigns targeting enzymes like protein kinases.[2] Compounds identified as "hits" in the primary screen and confirmed with low IC50 values can be advanced to selectivity profiling against a panel of related enzymes to assess their specificity. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling and further chemical synthesis, can optimize these initial leads into highly potent and selective drug candidates for further preclinical development.[8]
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Protocols for the synthesis of metal-organic frameworks (MOFs) using 1H-benzimidazole-5,6-diamine
An Application Guide for Researchers
Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Benzimidazole-Based Ligands
This guide provides detailed protocols and scientific insights for the synthesis of Metal-Organic Frameworks (MOFs) utilizing benzimidazole-containing organic linkers. While the primary focus is on the potential use of 1H-benzimidazole-5,6-diamine , this document also leverages established protocols for the structurally related 1H-benzimidazole-5,6-dicarboxylic acid as a foundational case study. This approach provides researchers with both a validated synthetic example and a strategic framework for developing novel MOFs with amine functionalities.
The unique architecture of benzimidazole-based linkers, featuring both N-heterocyclic donor sites and peripheral functional groups, offers a versatile platform for creating MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.[1][2][3]
Part 1: Foundational Principles of MOF Synthesis
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers).[4] The properties of a MOF—including its porosity, stability, and functionality—are directly influenced by the choice of these components and the synthetic method employed.[2]
Several methods are used to synthesize MOFs, each offering distinct advantages:
-
Solvothermal/Hydrothermal Synthesis: This is the most common method, where reactants are sealed in a vessel with a solvent and heated above the solvent's boiling point.[5] The increased temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.[4][5] Key parameters like temperature, reaction time, solvent composition, and modulator concentration critically influence the resulting MOF's topology, crystal size, and defect density.[6]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.[7] The primary advantages are a dramatic reduction in synthesis time (from days to minutes), increased energy efficiency, and often, the formation of smaller, more uniform nanoparticles.[7][8]
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding or milling of solid reactants.[9][10] The mechanical energy initiates the chemical reaction, making it a green and scalable alternative to solvent-based methods.[11]
The choice of synthesis method is causal. For instance, the slow, controlled heating in solvothermal synthesis is ideal for growing large, single crystals suitable for X-ray diffraction analysis. In contrast, the rapid nucleation induced by microwave heating is preferable for producing nanoscale MOFs required for drug delivery applications where particle size is critical for cellular uptake.[7][8]
Logical Workflow for MOF Synthesis
The general workflow for synthesizing and characterizing a MOF is a systematic process designed to ensure reproducibility and validate the final product.
Part 2: Protocol for a Benzimidazole-Based MOF (Case Study)
While direct, detailed protocols for this compound are not extensively reported, a robust body of literature exists for its dicarboxylic acid analog. The following solvothermal protocol for a Manganese-based MOF serves as an excellent, validated starting point for understanding the synthesis of benzimidazole-based frameworks.[12][13]
Protocol 2.1: Solvothermal Synthesis of a Mn-Benzimidazole Dicarboxylate MOF
This protocol describes a mild solvothermal reaction to produce a two-dimensional Mn-based MOF.[13] The choice of a relatively low temperature (85°C) is deliberate to control the crystal growth and obtain a well-defined layered structure.
Materials & Equipment:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Filtration apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of MnCl₂·4H₂O and 0.1 mmol of 1H-benzimidazole-5,6-dicarboxylic acid.
-
Solvent Addition: Add 10 mL of a solvent mixture of DMF and ethanol (1:1 v/v).
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure a homogenous suspension.
-
Reaction: Place the sealed vial in a programmable oven. Heat to 85°C and maintain this temperature for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Isolation: Collect the resulting crystalline product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Metal Source | MnCl₂·4H₂O | Mn(II) is known to form stable coordination complexes with carboxylates and N-donors.[13] |
| Organic Linker | H₃bidc | The rigid structure and multiple coordination sites (N and O donors) facilitate framework formation.[13] |
| Metal:Ligand Ratio | 1:1 | An equimolar ratio is often a good starting point for exploring new MOF structures. |
| Solvent | DMF/Ethanol | DMF is a high-boiling polar aprotic solvent that effectively dissolves the precursors; ethanol can act as a modulator. |
| Temperature | 85°C | A mild temperature that favors crystalline growth over rapid precipitation.[13] |
| Time | 48 hours | Allows sufficient time for crystal nucleation and growth to reach completion. |
Part 3: Proposed Protocol for MOF Synthesis with this compound
The following is a proposed, generalized protocol for the synthesis of a MOF using This compound . This protocol is based on established principles for MOF synthesis with N-donor amine linkers and serves as a robust starting point for experimental optimization. The primary coordination is expected to occur through the two amine groups and potentially the benzimidazole nitrogen atoms.
Rationale for Experimental Design:
-
Metal Selection: Metal ions with a high affinity for nitrogen donors, such as Zn(II), Cu(II), and Co(II), are proposed as initial candidates. Zinc nitrate and copper nitrate are common, reliable sources.
-
Solvent System: DMF is an excellent solvent for dissolving the ligand and metal salt. The addition of a co-solvent like ethanol or isopropanol can help modulate reactivity and influence crystal morphology.
-
Temperature: A slightly higher temperature range (100-120°C) is suggested compared to the dicarboxylate case, as M-N bond formation can sometimes require more energy than M-O bond formation.
Proposed Solvothermal Protocol:
Materials & Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
Step-by-Step Methodology:
-
Reactant Preparation: In the Teflon liner of an autoclave, combine the metal salt (0.1 mmol) and this compound (0.1 mmol).
-
Solvent Addition: Add 15 mL of DMF.
-
Homogenization: Stir the mixture for 20 minutes at room temperature until the solids are fully dissolved or well-suspended.
-
Sealing: Seal the autoclave and place it in the programmable oven.
-
Reaction: Ramp the temperature to 110°C over 2 hours and hold for 72 hours.
-
Cooling: Program the oven to cool down to 30°C at a rate of 5°C/hour. A slow cooling rate is crucial for obtaining high-quality crystals.
-
Isolation & Washing: Open the cooled autoclave, collect the product by filtration, and wash thoroughly with fresh DMF (3 x 15 mL).
-
Solvent Exchange: To activate the MOF, immerse the washed product in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent at least twice. This step is critical for removing high-boiling DMF from the pores.
-
Activation: Decant the exchange solvent and heat the product under high vacuum at a temperature determined by thermogravimetric analysis (e.g., 100-150°C) to fully evacuate the pores.
Proposed Microwave-Assisted Protocol Workflow
A microwave-assisted approach can drastically accelerate the synthesis outlined above.
Part 4: Essential Characterization
To validate the synthesis of a new MOF, a suite of characterization techniques is mandatory.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The resulting pattern is a fingerprint of the crystalline structure.[14]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.[14] This information is crucial for setting the activation temperature.
-
Nitrogen Adsorption-Desorption Analysis: Performed at 77 K, this measurement determines the specific surface area (BET area) and pore volume of the activated MOF, confirming its porosity.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the linker to the metal node by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H bands of the amine).[12]
Part 5: Applications in Drug Development
MOFs synthesized from this compound hold significant promise for biomedical applications.
-
Drug Delivery: The high porosity and surface area are ideal for encapsulating therapeutic agents.[15][16] The amine groups on the linker can be functionalized post-synthetically with targeting moieties (e.g., peptides, antibodies) to direct the MOF to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[17]
-
Biocatalysis: The metal nodes can act as Lewis acid sites, while the basic amine groups of the linker can function as Brønsted base sites. This bifunctionality can be exploited for tandem catalytic reactions relevant to pharmaceutical synthesis.[1][18]
-
Sensing: The benzimidazole core is known to exhibit fluorescence.[19][20] Changes in the fluorescence upon interaction with specific analytes (e.g., metal ions, biomolecules) could be harnessed to develop highly sensitive and selective biosensors.[1][21]
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Mechanochemistry for Metal–Organic Frameworks and Covalent–Organic Frameworks (MOFs, COFs). Pure. Available at: [Link]
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Exploring mechanochemistry to turn organic bio-relevant molecules into metal-organic frameworks: a short review. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. National Center for Biotechnology Information. Available at: [Link]
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Metal-organic Framework MIL-53(Fe) as a Highly Efficient Reusable Catalyst for the Synthesis of 2-aryl. Chemical Methodologies. Available at: [Link]
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Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(III) and Cr(VI) in water. Royal Society of Chemistry. Available at: [Link]
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Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Royal Society of Chemistry. Available at: [Link]
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Metal–organic framework composites from a mechanochemical process. Royal Society of Chemistry. Available at: [Link]
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Microwave-assisted synthesis of metal–organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separation in PIM-1 mixed matrix membranes. Repositorio Institucional CONICET Digital. Available at: [Link]
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Hydrothermal synthesis of metal-organic frameworks. ResearchGate. Available at: [Link]
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Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior. ResearchGate. Available at: [Link]
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Hydrothermal synthesis of MOFs. ResearchGate. Available at: [Link]
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Crystal structure of diaqua(1H-benzimidazole-5-carboxylato)(oxydiacetato- O,O′,O″)cadmium(II), Cd(H2O)2(C8H5N2O2)(C4H4O5). ResearchGate. Available at: [Link]
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Synthesis of metal-organic frameworks: A mini review. ResearchGate. Available at: [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. National Center for Biotechnology Information. Available at: [Link]
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Mechanochemical Synthesis of Metal-Organic Frameworks : A Fast and FacileApproach towardQuantitativeYields andHighSpecific SurfaceAreas. Semantic Scholar. Available at: [Link]
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Microwave-assisted fast synthesis of MOF-801. ResearchGate. Available at: [Link]
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Microwave-assisted fast synthesis of MOF-801. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: 1H-benzimidazole-5,6-diamine in Material Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of 1H-benzimidazole-5,6-diamine in material science. It delves into the synthesis and properties of high-performance polymers, coordination polymers, and corrosion inhibitors derived from this versatile building block. Detailed, field-proven protocols, mechanistic insights, and characterization data are presented to facilitate practical implementation and further innovation.
Section 1: Introduction to this compound
This compound, often referred to as diaminobenzimidazole, is a unique aromatic heterocyclic compound. Its structure is characterized by a fused benzene and imidazole ring system, with two vicinal amine groups (-NH₂) at the 5 and 6 positions. This specific arrangement of functional groups imparts a remarkable combination of properties that make it a valuable monomer and ligand in material science:
-
Rigid Heterocyclic Core: The benzimidazole unit provides exceptional thermal and chemical stability to the resulting materials.[1]
-
Vicinal Diamine Functionality: The two adjacent amine groups are ideal for step-growth polymerization reactions, particularly condensation reactions with dicarboxylic acids or their derivatives, to form polybenzimidazoles (PBIs).
-
Hydrogen Bonding Capability: The N-H groups in the imidazole ring and the amine substituents can participate in strong intermolecular hydrogen bonding, which significantly enhances the mechanical properties and thermal stability of derived polymers.[1]
-
Coordinating Sites: The nitrogen atoms of the imidazole ring and the exocyclic amines serve as excellent coordination sites for metal ions, enabling the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs).[2][3][4]
-
Surface Adsorption: The presence of multiple heteroatoms (nitrogen) facilitates strong adsorption onto metal surfaces, a key characteristic for effective corrosion inhibitors.[5][6][7]
This guide will explore the practical applications stemming from these molecular features, providing both the theoretical basis and detailed experimental protocols.
Section 2: Application in High-Performance Polymers (Polybenzimidazoles)
Polybenzimidazoles (PBIs) are a class of high-performance thermoplastic polymers known for their outstanding thermal stability, chemical resistance, and mechanical strength.[1] They are widely used in demanding applications such as aerospace components, protective clothing for firefighters, and high-temperature fuel cell membranes.[1][8]
The primary route to synthesizing PBIs from this compound involves a polycondensation reaction with a dicarboxylic acid or its derivative. The choice of the co-monomer allows for the tuning of the final polymer's properties.
Causality of Experimental Design
The synthesis of high-molecular-weight PBI requires carefully controlled conditions to drive the polycondensation reaction to completion while avoiding side reactions or degradation.
-
Reaction Medium: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used.[8][9] These acidic and dehydrating media serve three critical roles: they act as a solvent for the monomers and the resulting polymer, catalyze the condensation reaction, and efficiently remove the water byproduct, thereby pushing the equilibrium towards polymer formation.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the amine monomers at the high temperatures required for polymerization.
-
Temperature Staging: A staged heating profile is often employed. An initial lower temperature stage allows for the formation of oligomers in a homogeneous solution, followed by a higher temperature stage to increase the molecular weight.
Experimental Protocol: Synthesis of a PBI via Solution Polycondensation
This protocol describes the synthesis of a PBI from this compound and isophthalic acid in Eaton's reagent.
Materials:
-
This compound (purified by sublimation)
-
Isophthalic acid (IPA)
-
Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ammonium hydroxide solution (aqueous, ~10%)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and outlet.
-
Heating mantle with temperature controller.
-
High-speed blender.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
Step-by-Step Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a slow stream of nitrogen, add Eaton's reagent (e.g., 30 mL). Begin stirring and add this compound (e.g., 0.416 g) and isophthalic acid (e.g., 0.516 g) for an equimolar ratio.[8]
-
Polymerization Reaction: Slowly heat the mixture to 140°C and maintain this temperature for 2-4 hours.[8] The solution will become progressively more viscous as the polymer forms.
-
Precipitation: Allow the viscous polymer solution (the "dope") to cool to approximately 80-90°C. Pour the dope slowly into a blender containing rapidly stirred deionized water. The polymer will precipitate as fibrous strands or a powder.
-
Neutralization and Washing: Collect the precipitated polymer by filtration. Transfer the polymer back to the blender with a dilute ammonium hydroxide solution and blend to neutralize any residual acid. Filter the polymer again and wash repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified PBI polymer in a vacuum oven at 150°C for 24 hours to remove all residual water and solvent.[1] The final product should be a light-colored, fibrous solid.
Data Presentation: Typical Properties of PBIs
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | > 400 °C | Indicates exceptional thermal stability and retention of mechanical properties at high temperatures.[10] |
| Decomposition Temp. (TGA, 5%) | > 550 °C | Demonstrates high resistance to thermal degradation. |
| Tensile Strength | 110 - 160 MPa | High mechanical strength suitable for structural applications.[1] |
| Chemical Resistance | Excellent | Resistant to most organic solvents, acids, and bases, making it suitable for harsh environments. |
| Proton Conductivity (doped) | 0.01 - 0.2 S/cm | When doped with phosphoric acid, it becomes an excellent proton conductor for high-temp PEM fuel cells.[8][11] |
Visualization: PBI Synthesis Workflow
The following diagram illustrates the key stages in the laboratory synthesis of a polybenzimidazole.
Caption: Workflow for PBI synthesis via solution polycondensation.
Section 3: Application in Coordination Polymers and MOFs
The nitrogen atoms in the benzimidazole ring are excellent ligands for coordinating with metal ions. While this compound itself can be used, its derivatives, such as 1H-benzimidazole-5,6-dicarboxylic acid, are more commonly employed to build robust Metal-Organic Frameworks (MOFs).[2][3] These materials are crystalline solids with porous structures, making them highly attractive for gas storage, catalysis, and sensing.[2]
Protocol: Solvothermal Synthesis of a Mn-based 2D MOF
This protocol is adapted from the synthesis of a manganese-based MOF using 1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc), a direct derivative of the topic compound.[3]
Materials:
-
1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Programmable oven
-
Vials
-
Filtration apparatus
Step-by-Step Procedure:
-
Reactant Mixture: In a glass vial, combine H₃bidc (e.g., 0.1 mmol, 22 mg), MnCl₂·4H₂O (e.g., 0.1 mmol, 20 mg), and DMF (e.g., 10 mL).
-
Solubilization: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Autoclave Sealing: Transfer the vial into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Thermal Reaction: Place the autoclave in a programmable oven. Heat to 85°C and hold for 72 hours.[3]
-
Cooling and Crystal Formation: Allow the oven to cool slowly to room temperature. Colorless, block-like crystals should form.
-
Isolation: Decant the mother liquor. Wash the crystals with fresh DMF and then ethanol.
-
Drying: Dry the crystals in air.
Section 4: Application as a Corrosion Inhibitor
Benzimidazole and its derivatives are effective corrosion inhibitors for various metals, such as steel and copper, particularly in acidic environments.[5][6][7][12][13] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Mechanism of Inhibition
The inhibition mechanism involves the following key interactions:
-
Adsorption: The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system interact with the vacant d-orbitals of the metal atoms, leading to strong adsorption on the surface.[7]
-
Film Formation: This adsorption creates a molecular film that blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.
-
Mixed-Type Inhibition: Benzimidazoles typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, though often with a stronger effect on one over the other.[6]
Visualization: Corrosion Inhibition Mechanism
This diagram illustrates how this compound molecules adsorb onto a metal surface to prevent corrosion.
Caption: Adsorption of inhibitor molecules blocks corrosive species.
Protocol: Evaluating Inhibition Efficiency (Potentiodynamic Polarization)
This protocol outlines a standard electrochemical method to quantify the effectiveness of a corrosion inhibitor.
Materials:
-
Working Electrode (e.g., carbon steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode, SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Corrosive Medium (e.g., 1 M HCl)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Immerse the electrodes in the 1 M HCl solution (blank).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until it reaches a steady state.
-
Blank Polarization: Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 1 mV/s). This provides the corrosion current density (i_corr) for the uninhibited solution.
-
Inhibited Solution: Prepare a new solution of 1 M HCl containing a specific concentration of the this compound inhibitor (e.g., 1 mM).
-
Inhibited Polarization: Repeat steps 2-4 using the inhibited solution to obtain the corrosion current density in the presence of the inhibitor (i'_corr).
-
Calculation: Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i_corr - i'_corr) / i_corr] x 100
Higher IE% values indicate better performance as a corrosion inhibitor.
Section 5: References
-
Kudryavtsev, V. V., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers (Basel). Available at: [Link]
-
Li, J., et al. (2011). Poly[(μ-1H-benzimidazole-5,6-dicarboxylato)lead(II)]. Acta Crystallographica Section E. Available at: [Link]
-
Korshak, V. V., et al. (1985). Poly(benzimidazole) synthesis by direct reaction of diacids and diamines. Macromolecules. Available at: [Link]
-
Marinescu, M., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Journal of Materials Science. Available at: [Link]
-
Lee, H., et al. (2021). Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. Membranes (Basel). Available at: [Link]
-
ResearchGate. (n.d.). Mn-Based Two Dimensional Metal-Organic Framework Material from Benzimidazole-5,6-dicarboxylic Acid. Request PDF. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Results in Chemistry. Available at: [Link]
-
ResearchGate. (2019). (PDF) Recent advances in the use of benzimidazoles as corrosion inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). New two-dimensional metal–organic frameworks constructed from 1H-benzimidazole-5,6-dicarboxylic acid with luminescent studies. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and molecular simulation of grafted polybenzimidazoles containing benzimidazole type side pendant as high-temperature proton exchange membranes. Request PDF. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Polybenzimidazoles. Request PDF. Available at: [Link]
-
Fan, K. W., et al. (2020). Expanding the aqueous-based redox-facilitated self-polymerization chemistry of catecholamines to 5,6-dihydroxy-1H-benzimidazole and its 2-substituted derivatives. Polymer Chemistry. Available at: [Link]
-
Kadhum, A. A. H., et al. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances. Available at: [Link]
-
Lasri, M., et al. (2024). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Molecules. Available at: [Link]
-
Qian, G., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H₂O-absorbtion and transparency. Polymer Chemistry. Available at: [Link]
-
Ghichi, N., et al. (2021). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. Acta Crystallographica Section E. Available at: [Link]
-
Ebrahimi, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. CrystEngComm. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. CrystEngComm. Available at: [Link]
-
ResearchGate. (n.d.). Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. IntechOpen. Available at: [Link]
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- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Incorporation of N -phenyl in poly(benzimidazole imide)s and improvement in H 2 O-absorbtion and transparency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10138A [pubs.rsc.org]
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Application Notes and Protocols for the N-alkylation of 1H-benzimidazole-5,6-diamine
Abstract
This comprehensive technical guide provides detailed experimental procedures for the selective N-alkylation of 1H-benzimidazole-5,6-diamine, a critical scaffold in medicinal chemistry and materials science. Addressing the inherent challenges of regioselectivity due to multiple nucleophilic sites, this document outlines a robust, three-stage synthetic strategy: (1) chemoselective protection of the exocyclic diamino groups, (2) regioselective N-alkylation of the benzimidazole core, and (3) efficient deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction: The Challenge of Regioselectivity
The this compound scaffold is a valuable building block in pharmaceutical research, with derivatives exhibiting a wide range of biological activities. The N-alkylation of this molecule is a key step in the diversification of its structure to modulate its physicochemical and pharmacological properties. However, the presence of four distinct nucleophilic nitrogen atoms (N-1, N-3, N-5, and N-6) presents a significant challenge in achieving regioselective alkylation. Direct alkylation often leads to a complex mixture of products, including N-1, N-3 isomers and alkylation on the exocyclic amino groups, making purification difficult and yields low.
To overcome this, a protection-alkylation-deprotection strategy is paramount. This guide focuses on a validated workflow utilizing the tert-butyloxycarbonyl (Boc) protecting group, which offers excellent chemoselectivity for the exocyclic amines and can be removed under conditions that preserve the N-alkylated benzimidazole core.
Strategic Overview: A Three-Stage Approach
The successful N-alkylation of this compound is best achieved through a systematic, three-stage process. This approach ensures that the alkylation occurs specifically at the desired imidazole nitrogen, leading to a clean product and higher yields.
Figure 1: Overall workflow for the selective N-alkylation of this compound.
Stage 1: Chemoselective Protection of Exocyclic Amines
Causality: The exocyclic amino groups at the 5 and 6 positions are highly nucleophilic and will readily react with alkylating agents. To ensure selective alkylation on the imidazole ring, these primary amines must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for N-alkylation and its straightforward removal under acidic conditions. A facile route for mono-Boc protection of diamines has been developed by sequential additions of 1 mol of HCl and 1 mol of (Boc)₂O followed by neutralization[1].
Protocol 1: Di-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Distilled water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or THF.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the di-Boc protected product.
Trustworthiness: The product can be characterized by ¹H NMR, where the appearance of a large singlet at ~1.5 ppm corresponding to the eighteen protons of the two Boc groups, and the disappearance of the primary amine protons, confirms successful protection.
Stage 2: Regioselective N-Alkylation of the Benzimidazole Core
Causality: With the exocyclic amines protected, the nucleophilicity is now concentrated on the imidazole nitrogens (N-1 and N-3). The alkylation will proceed via deprotonation of the N-H proton by a strong, non-nucleophilic base, followed by nucleophilic attack on the alkyl halide. The choice of base and solvent is critical for regioselectivity. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are highly effective for deprotonation[2]. Studies on related heterocyclic systems like indazoles have shown that the combination of NaH in THF can provide excellent N-1 regioselectivity[3].
Protocol 2: N-Alkylation of Di-Boc-Protected this compound
Materials:
-
Di-Boc-1H-benzimidazole-5,6-diamine (from Stage 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the di-Boc protected benzimidazole (1.0 eq) and dissolve in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: Successful N-alkylation can be confirmed by ¹H NMR, observing the disappearance of the N-H proton and the appearance of new signals corresponding to the introduced alkyl group. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight of the product.
Stage 3: Deprotection of Exocyclic Amines
Causality: The final step is the removal of the Boc protecting groups to reveal the free diamino functionality. The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective and its excess can be easily removed by evaporation. Alternatively, methanolic HCl can be used[4].
Protocol 3: Acid-Mediated Deprotection
Materials:
-
N-alkylated, di-Boc-protected intermediate (from Stage 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-alkylated, di-Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkylated this compound.
Trustworthiness: Complete deprotection is confirmed by the disappearance of the Boc signal in the ¹H NMR spectrum and the reappearance of the amine protons. The final product should be fully characterized by ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting and Optimization
| Problem | Potential Cause | Troubleshooting Step |
| Low yield in Stage 1 (Protection) | Incomplete reaction. | Increase reaction time or use a slight excess of (Boc)₂O. Ensure the starting material is fully dissolved. |
| Mixture of regioisomers in Stage 2 (Alkylation) | Sub-optimal base/solvent system. | The combination of NaH in THF generally favors N-1 alkylation. Screen other bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF or acetonitrile, as electronic effects can alter selectivity[2]. |
| Low yield in Stage 2 (Alkylation) | Incomplete deprotonation or inactive alkylating agent. | Ensure NaH is fresh and handled under strictly anhydrous conditions. Use a more reactive alkyl halide (I > Br > Cl)[2]. |
| Incomplete deprotection in Stage 3 | Insufficient acid or reaction time. | Increase the equivalents of TFA or the reaction time. Monitor carefully by TLC. |
| Product degradation during deprotection | Substrate sensitivity to strong acid. | Use milder deprotection conditions, such as HCl in methanol or dioxane, and perform the reaction at a lower temperature. |
Visualization of Key Mechanistic Steps
Figure 2: Simplified mechanistic pathway for the three-stage synthesis.
References
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Jayakumari Deepak, R., et al. (2024). N-Alkylation of benzimidazole.
- Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- (2009). Alkylation reaction method of benzimidazoles compounds.
- (2021). Chemo-selective N-alkylation of indolylbenzimidazoles.
- Mah, W. L., et al. (2022). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and...
- (2025).
- (2019). Failure on N-alkylation of benzimidazole.
- Kondal Reddy, K., & Subba Rao, N. V. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 141-148.
- Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- (2025).
- Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Joyce, L. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. PDF.
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- Glorius, F., et al. (2018). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
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- Al-Jbouri, F. A. H. (2018).
- (1990). N-alkylation of n-alpha-boc-protected amino acids.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Bouziane, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar.
- Karaaslan, Ç., et al. (2020).
- Ghorbani-Vaghei, R., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Chen, S., et al. (2016).
- Roman, G., et al. (2009). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Al-Masoudi, N. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC.
- Yılmaz, F., et al. (2013). Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives.
- Kim, K., & Lee, Y. (2007). Selective Mono-BOC Protection of Diamines.
- Kim, K., & Lee, Y. (2007). Selective Mono-BOC Protection of Diamines. PDF.
- González-López, V., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Semantic Scholar.
- Agarwal, S., & Hoogenboom, R. (2015). Nanostructured poly(benzimidazole) membranes by N-alkylation.
- González-López, V., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
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- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of 2-Substituted-1H-benzimidazole-5,6-diamine Derivatives
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatile structure, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind effectively with a wide range of biological macromolecules.[1] Derivatives of 1H-benzimidazole-5,6-diamine, in particular, are of significant interest as they serve as precursors to complex heterocyclic systems, including potential kinase inhibitors and novel therapeutic agents.
Conventional methods for synthesizing benzimidazoles, such as the Phillips condensation of an o-phenylenediamine with a carboxylic acid, often require harsh acidic conditions and prolonged heating, leading to significant energy consumption and potential side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these reactions.[2][3] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that cannot be achieved with conventional methods.[2][4] This leads to remarkable reductions in reaction times (from hours to minutes), increased product yields, and often higher product purity.[3][4][5]
This guide provides a detailed protocol for the synthesis of 2-substituted-1H-benzimidazole-5,6-diamine derivatives via the microwave-assisted condensation of 1,2,4,5-benzenetetramine with various aldehydes. We will explain the causality behind the experimental choices, address potential challenges, and offer a robust, validated methodology suitable for drug discovery and development workflows.
Reaction Principle and Mechanistic Insight
The core of this synthesis is the acid-catalyzed cyclocondensation between an o-phenylenediamine and a carbonyl compound. In our specific case, we use 1,2,4,5-benzenetetramine as the diamine source and an aldehyde as the carbonyl partner.
Reaction Scheme: General reaction for the synthesis of 2-substituted-1H-benzimidazole-5,6-diamine.
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: One of the more nucleophilic amino groups of 1,2,4,5-benzenetetramine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: This initial attack forms a transient hemiaminal (or carbinolamine) intermediate.
-
Dehydration & Imine Formation: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, forming a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: A neighboring amino group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: The resulting cyclic intermediate loses a molecule of hydrogen (often through air oxidation or with an added oxidant) to yield the stable, aromatic benzimidazole ring system.
Microwave irradiation dramatically accelerates the dehydration and cyclization steps, which are often the rate-limiting stages in conventional heating.
Diagram of the Reaction Mechanism
Caption: Figure 1: Proposed Reaction Mechanism for Benzimidazole Formation.
Key Challenge: Controlling Selectivity
The primary challenge when using 1,2,4,5-benzenetetramine is controlling the reaction to favor the formation of the desired mono-benzimidazole over the bis-benzimidazole byproduct. Since the product, this compound, still contains a reactive o-phenylenediamine moiety, it can react with a second molecule of aldehyde.
Strategies for Selective Mono-condensation:
-
Stoichiometry Control: The most straightforward approach is to use a slight excess of the tetraamine starting material relative to the aldehyde (e.g., 1.1 to 1.2 equivalents of tetraamine to 1.0 equivalent of aldehyde). This ensures the aldehyde is the limiting reagent, minimizing the chance of a second reaction.
-
Reaction Time: Microwave synthesis allows for precise control over reaction times. Shorter reaction times that are sufficient for the first cyclization but not for the second can significantly improve selectivity.
Detailed Application Protocol
This protocol is a representative procedure based on established principles of microwave-assisted benzimidazole synthesis. [4][5]Researchers should optimize conditions for their specific aldehyde substrate.
Materials and Equipment
-
Reagents:
-
1,2,4,5-Benzenetetramine tetrahydrochloride (or dihydrochloride) (≥95%) [6] * Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Ethanol (Absolute) or Ethylene Glycol
-
Hydrochloric Acid (4M in Dioxane, or concentrated HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Hexane
-
-
Equipment:
-
Monomode Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
To a 10 mL microwave process vial, add 1,2,4,5-benzenetetramine tetrahydrochloride (284 mg, 1.0 mmol).
-
Add the desired aldehyde (0.9 mmol, 0.9 equivalents to favor mono-substitution).
-
Add a magnetic stir bar.
-
-
Solvent and Catalyst Addition:
-
Add 3 mL of ethanol. Rationale: Ethanol is a polar solvent that couples efficiently with microwave energy and is effective for this condensation.
-
Add 2-3 drops of concentrated hydrochloric acid. Rationale: Acid catalysis is crucial for protonating the carbonyl oxygen, activating the aldehyde, and facilitating the dehydration steps.
-
-
Microwave Irradiation:
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C (using ramp-to-temperature mode)
-
Hold Time: 10 minutes
-
Power (Max): 250 W
-
Pressure (Max): 20 bar
-
Stirring: High
-
-
-
Reaction Work-up and Isolation:
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing ~20 mL of saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.
-
Stir for 15 minutes. The crude product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using an ethyl acetate/hexane gradient).
-
Monitor purification progress using TLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Diagram of the Experimental Workflow
Caption: Figure 2: Step-by-step workflow for microwave-assisted synthesis.
Data and Performance
| Parameter | Conventional Heating Method [2] | Microwave-Assisted Method [4] | Advantage |
| Starting Materials | o-phenylenediamine, Carboxylic Acid | o-phenylenediamine, Carboxylic Acid | - |
| Heating Method | Oil Bath Reflux | Monomode Microwave Reactor | Direct, rapid, uniform heating |
| Reaction Time | 4 - 8 hours | 2 - 10 minutes | >95% time reduction |
| Typical Yield | 60 - 85% | 85 - 95% | Significant yield increase |
| Solvent | Polyphosphoric Acid (PPA) or neat | Ethanol, Water, or solvent-free | Greener, less viscous solvents |
| Work-up | Tedious, often requires neutralization of strong acid | Simple precipitation and filtration | Faster, simpler purification |
Safety and Handling Precautions
-
Chemical Hazards: 1,2,4,5-Benzenetetramine and its salts should be handled with care. Aromatic amines are potentially toxic and mutagenic. [7]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solid tetrahydrochloride salt is generally more stable than the free base, which is highly susceptible to air oxidation. [7]* Microwave Reactor Safety: Always use sealed vessels designed specifically for microwave chemistry. Do not exceed the recommended temperature, pressure, or volume limits for the vials. Be aware of the potential for rapid pressure buildup, especially with volatile solvents.
-
Pressure Release: Always allow the reaction vial to cool completely to room temperature before opening to prevent the violent release of pressurized vapor.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and scalable method for producing this compound derivatives. By leveraging the principles of dielectric heating, this technology dramatically shortens reaction times and improves yields compared to conventional methods. Careful control of stoichiometry and reaction time is key to achieving high selectivity for the desired mono-benzimidazole product. This protocol provides a robust starting point for researchers in drug discovery to accelerate the synthesis of these valuable and versatile chemical scaffolds.
References
- BenchChem. (n.d.). Fundamental reactivity of the amine groups in 1,2,4,5-Benzenetetramine.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306.
- BenchChem. (n.d.). Stability issues of 1,2,4,5-Benzenetetramine in aqueous solutions.
- BenchChem. (n.d.). Stability issues of 1,2,4,5-Benzenetetramine in aqueous solutions.
- CymitQuimica. (n.d.). CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochloride.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). A REVIEW ON MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE AND ITS DERIVATIVES.
- Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
- Procino, A., et al. (2021).
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1533-1544.
- Ask this paper. (2008). A new one-pot procedure for the synthesis of 2-substituted benzimidazoles.
- Gümüş, M. K., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Pharmaceuticals, 17(3), 384.
- Singh, S., & Singh, A. (2017). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. International Journal of Chemical Studies, 5(5), 156-167.
- Sigma-Aldrich. (n.d.). 1,2,4,5-Benzenetetramine tetrahydrochloride.
- Shaveta, et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(14), 1325-1353.
Sources
- 1. mdpi.com [mdpi.com]
- 2. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochlori… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4,5-ベンゼンテトラアミン 四塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1H-benzimidazole-5,6-diamine Synthesis Yield
Welcome to the technical support guide for the synthesis of 1H-benzimidazole-5,6-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide field-proven insights and robust protocols to help you optimize your yield and purity.
The synthesis of this compound is a nuanced process where success hinges on careful control of reaction conditions, particularly during the critical reduction step. The final product, an aromatic diamine, is highly susceptible to aerial oxidation, which is the primary cause of yield loss and product discoloration. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.
Synthetic Workflow Overview
The most common and reliable pathway to this compound involves a two-step process starting from 4,5-dinitro-1,2-phenylenediamine. This intermediate is first cyclized to form the benzimidazole core, followed by the reduction of the nitro groups to the corresponding diamines.
Caption: General synthetic route to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Cyclization of 4,5-Dinitro-1,2-phenylenediamine
Question 1: My cyclization reaction to form 5,6-dinitro-1H-benzimidazole is sluggish or results in a low yield. What are the likely causes?
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The condensation of an o-phenylenediamine with formic acid typically requires heat to proceed efficiently.[1] Insufficient heating can lead to an incomplete reaction.
-
Purity of Reagents: The purity of the starting diamine and the formic acid is crucial. Impurities can interfere with the reaction.
-
Solution: Use a high-purity grade of 4,5-dinitro-1,2-phenylenediamine. Ensure the formic acid is of a suitable concentration (e.g., 90%) as excess water can sometimes hinder the reaction.[1]
-
-
Reaction Medium: The choice of solvent or lack thereof can impact the reaction. While many procedures are performed neat with formic acid, sometimes a high-boiling solvent is used.
Step 2: Reduction of 5,6-Dinitro-1H-benzimidazole
This step is the most critical for achieving high yield and purity. The primary challenges are ensuring complete reduction and preventing oxidation of the product.
Question 2: My final product, this compound, is a dark brown or purple solid instead of the expected off-white or light tan color. Why is this happening?
Potential Causes & Solutions:
-
Aerial Oxidation: This is the most common issue. The amine groups of the product are extremely sensitive to air (oxygen), leading to the formation of highly colored quinonediimine-type structures.[4]
-
Solution 1 (Inert Atmosphere): Conduct the entire reduction, workup, and product isolation under an inert atmosphere (e.g., nitrogen or argon).[4] This includes using deoxygenated solvents.[5]
-
Solution 2 (Prompt Isolation): Once the reaction is complete, proceed with the workup and isolation without delay. The longer the free diamine is exposed to air, the more oxidation will occur.
-
Solution 3 (Decolorization): If the product is discolored, a purification step involving activated charcoal (Norite) can be effective.[1][6] Dissolve the crude product in a suitable solvent, add a small amount of charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.[6]
-
-
Incomplete Reduction: The reduction of two nitro groups proceeds through several intermediates. If the reaction is not complete, these intermediates can react to form colored azo compounds.[4]
-
Solution: Ensure your catalyst is active and used in a sufficient amount. Monitor the reaction until completion using TLC or by measuring hydrogen consumption in a hydrogenation setup.[4] Extend the reaction time if necessary.
-
Question 3: The yield of my reduction is consistently low, even after accounting for handling losses. What can I do to improve it?
Potential Causes & Solutions:
-
Catalyst Deactivation (Poisoning): The hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) can be deactivated by impurities in the starting material or solvent.[4]
-
Solution: Use highly purified 5,6-dinitro-1H-benzimidazole. Ensure solvents are of high purity (e.g., anhydrous grade). Always use a fresh, active catalyst for the best results.[4]
-
-
Product Instability and Loss During Workup: The free base of this compound is not only air-sensitive but can also be lost during aqueous workups if the pH is not controlled.
-
Solution (Isolate as a Salt): A highly effective strategy is to isolate the product as its hydrochloride salt. The free base is often highly susceptible to aerial oxidation, and conversion to a salt like the tetrahydrochloride significantly enhances its stability and shelf-life.[4] After the catalyst is filtered off, the filtrate containing the free base can be treated with concentrated hydrochloric acid to precipitate the more stable salt.[5][7]
-
Caption: Troubleshooting flowchart for low yield in the reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the catalytic hydrogenation of 5,6-dinitro-1H-benzimidazole? A1: While optimal conditions should be determined empirically, a good starting point is using 5-10% (w/w) of 10% Pd/C catalyst in a polar solvent like ethanol or methanol at room temperature and a hydrogen pressure of 1-4 atm (approx. 15-60 psi).[8] The reaction is typically run until hydrogen uptake ceases.
| Parameter | Recommended Range | Rationale |
| Catalyst | 10% Pd/C | A highly active and common catalyst for nitro group reductions.[8][4] |
| Solvent | Ethanol, Methanol | Effectively dissolves the starting material and is stable under hydrogenation conditions.[8] |
| Temperature | 20-45 °C | The reaction is typically exothermic; higher temperatures may not be necessary and could promote side reactions.[8][9] |
| H₂ Pressure | 1-4 atm (15-60 psi) | Sufficient for the reduction to proceed at a reasonable rate without requiring specialized high-pressure equipment. |
Q2: How should I store the final this compound product? A2: Due to its sensitivity to air and light, the purified free base should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and refrigerated. For long-term stability, converting it to the hydrochloride salt is highly recommended as the salt is significantly more stable.[4]
Q3: What purification methods are most effective for this compound? A3: For removing colored impurities, treatment with activated charcoal followed by recrystallization is often sufficient.[1][6] A good solvent system for recrystallization might include ethanol, methanol, or a water/ethanol mixture.[6] For achieving the highest purity, especially on a smaller scale, column chromatography using silica gel with an eluent system like dichloromethane/methanol or ethyl acetate/hexane may be employed.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-Dinitro-1H-benzimidazole
(Adapted from Wagner, E. C.; Millett, W. H. Org. Synth. 1939, 19, 12)[1]
-
In a round-bottom flask, treat 4,5-dinitro-1,2-phenylenediamine (1.0 eq) with 90% formic acid (5-10 eq).
-
Heat the mixture in a water bath at 100 °C for 2-3 hours, monitoring by TLC.
-
After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper, causing the product to precipitate.
-
Collect the crude product by suction filtration and wash thoroughly with ice-cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 5,6-dinitro-1H-benzimidazole.
Protocol 2: Reduction to this compound
(Adapted from ChemicalBook, CB7748118)[8]
-
To a hydrogenation flask or Parr apparatus, add 5,6-dinitro-1H-benzimidazole (1.0 eq) and a suitable amount of 10% Pd/C catalyst (e.g., 0.1 eq by weight).
-
Add a deoxygenated solvent such as ethanol (EtOH) to dissolve the starting material.
-
Seal the apparatus and purge the system thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst.
-
The resulting filtrate contains the this compound free base and should be used immediately or converted to its hydrochloride salt for storage.
References
-
ResearchGate. (n.d.). Synthesis of 1, 2, 4, 5-tetraaminobenzene and its hydrochloride. Retrieved from [Link]
-
Wagner, E. C.; Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Retrieved from [Link]
-
Saeed, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5348. Retrieved from [Link]
- Google Patents. (n.d.). CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof.
-
YouTube. (2021, April 20). Synthesis of 1,2-dinitrobenzene. Retrieved from [Link]
-
Boyer, J. H.; Buriks, R. S. (1963). 2,4,5-Triaminonitrobenzene. Organic Syntheses, 43, 98. Retrieved from [Link]
-
Li, W., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Synthetic Communications, 54(8), 773-782. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 1H-benzimidazole-5,6-diamine
Welcome to the technical support resource for the purification of 1H-benzimidazole-5,6-diamine (C₇H₈N₄, MW: 148.17 g/mol ). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a substituted aromatic diamine, this compound presents unique purification challenges, primarily its susceptibility to oxidation and its distinct solubility profile. This document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. The most common synthesis involves the reduction of 5,6-dinitrobenzimidazole.[1] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 5,6-dinitrobenzimidazole.
-
Partially Reduced Intermediates: Such as 5-nitro-1H-benzimidazol-6-amine or 6-nitro-1H-benzimidazol-5-amine.
-
Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which leads to the formation of intensely colored, polymeric quinone-imine type structures. This is often the source of dark brown or black coloration in the crude product.[2]
-
Residual Catalysts: If catalytic hydrogenation was used for the reduction (e.g., Pd/C), trace metals might be present.
Q2: What are the key physical and chemical properties of this compound that influence its purification?
A2: Understanding the compound's properties is critical for designing an effective purification strategy.
-
Solubility: The compound has limited solubility in nonpolar solvents but is soluble in polar aprotic solvents like DMSO and DMF.[3] It is slightly soluble in water and alcohols like ethanol and methanol, a property that is heavily exploited for recrystallization.[2][4]
-
Stability: this compound is stable when stored under an inert atmosphere (e.g., nitrogen or argon). However, it is sensitive to prolonged exposure to atmospheric oxygen and light, which can cause degradation and discoloration.[3]
-
Basicity: The presence of two amino groups and the imidazole ring makes the molecule basic. This allows for purification via acid-base extraction, where the compound can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic phase.
Q3: How do I choose the best primary purification technique: recrystallization or column chromatography?
A3: The choice depends on the impurity profile, the required purity level, and the scale of your experiment. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is ideal for removing impurities with significantly different solubility profiles from the product. It is economical and efficient for larger scales.[2]
-
Column Chromatography is superior for separating complex mixtures or impurities with polarities similar to the product. It is the method of choice for achieving the highest purity, especially on a research scale.[2][5]
Troubleshooting Guide
Q4: My crude product is dark brown or black. What is the cause and how can I decolorize it?
A4: This is almost always due to the oxidation of the aromatic diamine moieties.[2] Trace metal impurities from the synthesis can also catalyze this process.
Causality: The ortho- and para-disposed amino groups are electron-rich and readily oxidized by atmospheric oxygen to form highly conjugated, colored quinoidal structures.
Solution: Decolorization with Activated Charcoal during Recrystallization
-
Dissolve your crude product in the minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).
-
Allow the solution to cool slightly below its boiling point to prevent violent bumping.
-
Add a small amount of activated charcoal (typically 1-2% w/w of your crude material). Caution: Adding too much charcoal can significantly reduce your yield by adsorbing the product.[2]
-
Heat the mixture back to reflux with stirring for 5-10 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[2][6]
-
The resulting filtrate should be significantly lighter in color. Allow it to cool slowly to obtain purified crystals.
Q5: My recovery yield after recrystallization is very low. What went wrong?
A5: Low yield is a common issue in recrystallization. The primary causes are:
-
Using too much solvent: The goal is to create a saturated solution at high temperature. If excess solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Always use the minimum amount of hot solvent required for complete dissolution.[2]
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Slow cooling allows for the growth of larger, more perfect (and thus purer) crystals.[2] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Premature crystallization during hot filtration: If you are removing charcoal or other solid impurities, the solution can cool in the filter funnel, causing product loss. Use a pre-heated funnel and filter flask to mitigate this.[6]
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test solubility with small amounts of material before committing the entire batch.
Q6: I ran a column, but my final product still shows multiple spots on TLC. How can I improve the separation?
A6: Co-elution of impurities is a sign that the chromatographic conditions need optimization.
-
Optimize the Mobile Phase: Your starting point for a benzimidazole diamine on silica gel should be a polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexane with a polar modifier.[2][5] If separation is poor, reduce the overall polarity of the eluent. Running a gradient elution (gradually increasing the polarity) is often much more effective than an isocratic (constant composition) elution for separating compounds with close Rf values.
-
Check Sample Loading: Overloading the column is a common mistake. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel. Furthermore, the sample should be loaded in a minimal volume of solvent as a concentrated band.[2] Dry-loading (adsorbing the crude product onto a small amount of silica and loading the resulting powder) often gives superior resolution.
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica bed will lead to poor separation. Pack the column carefully as a slurry and ensure the bed is level and compact before loading the sample.[2]
Q7: My purified, off-white product turns yellow or brown after a few days. How can I store it properly?
A7: This is again due to oxidation. High-purity this compound is sensitive to air and light.[3]
-
Optimal Storage: The product should be stored in an amber vial to protect it from light.
-
Inert Atmosphere: For long-term storage, the vial should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store the container in a cool, dark place. For maximum stability, storage at -20°C is recommended.[7]
Data Summary Tables
Table 1: Solubility Profile and Stability
| Property | Observation | Source(s) |
|---|---|---|
| Solubility | ||
| Nonpolar Solvents (Hexane, Toluene) | Limited solubility | [3] |
| Polar Aprotic Solvents (DMSO, DMF) | Readily soluble | [3] |
| Alcohols (Ethanol, Methanol) | Soluble, especially when heated | [2][4] |
| Water | Slightly soluble | [4] |
| Stability | ||
| Air/Oxygen | Degrades upon prolonged exposure | [3] |
| Light | Sensitive, can lead to discoloration | [3] |
| Inert Atmosphere | Stable |[3] |
Table 2: Recommended Starting Conditions for Purification
| Technique | Parameter | Recommended Condition | Rationale / Notes | Source(s) |
|---|---|---|---|---|
| Recrystallization | Solvent System | Ethanol/Water, Methanol | Good differential solubility (high when hot, low when cold). Water can be added as an anti-solvent to induce crystallization. | [2] |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar compounds. | [2][5] |
| | Mobile Phase (Eluent) | Dichloromethane/Methanol (e.g., 95:5 to 90:10) or Ethyl Acetate/Hexane with 5-10% Methanol | The diamine is quite polar. A polar mobile phase is required to ensure elution from the silica. Start with a less polar mixture and gradually increase polarity. |[2][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization with Charcoal Decolorization
This protocol is designed for purifying multi-gram quantities of crude this compound that is discolored.
Caption: Workflow for Recrystallization with Troubleshooting.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a starting volume of ethanol (e.g., 50 mL) and heat the mixture to reflux with stirring. Add more ethanol portion-wise until the solid just dissolves. If needed, add water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to clarify.
-
Decolorization: Remove the flask from the heat. Once boiling has subsided, add activated charcoal (e.g., 100 mg, ~2% w/w).
-
Reflux: Return the flask to the heat source and gently reflux for 10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm Erlenmeyer flask. The goal is to remove the charcoal without the product crystallizing.
-
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for achieving high purity on a smaller scale (100 mg - 2 g).
Methodology:
-
Eluent Selection: Determine the optimal mobile phase (eluent) by TLC analysis. Test various ratios of a solvent system like Dichloromethane (DCM)/Methanol (MeOH). An ideal Rf value for the product is ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM/MeOH). Pour the slurry into a column and use gentle pressure to pack a uniform, bubble-free bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a polar solvent like methanol.
-
Add a small amount of silica gel (e.g., 1-2 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with the starting mobile phase, applying gentle positive pressure.
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 DCM/MeOH). This is known as a step-gradient elution.
-
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Vertex AI Search Result, based on solubility and stability data for this compound.[3]
-
ChemBK, 1H-Benzoimidazole-5,6-diamine Product Page.[4]
-
BenchChem, Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.[2]
-
ChemicalBook, this compound(9CI) synthesis routes.[1]
-
Supporting information for "Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles," describing column chromatography of benzimidazole derivatives.[5]
-
Organic Syntheses, Procedure for Benzimidazole purification.[6]
-
SIELC Technologies, Separation of a 1H-Benzimidazole derivative by HPLC.[8]
-
PubChem, National Institutes of Health, Benzimidazole Compound Summary.[9]
-
Odame, F. et al., "Benzimidazole or diamide from a reaction of diamines and carboxylic acids or acid chlorides: crystal structures and theoretical," Acta Chim. Slov. 2015, 62, 986–994.[10]
-
Cheméo, Chemical Properties of 1H-Benzimidazole.[11]
-
ChemicalBook, this compound(9CI) Product Page.[12]
-
Belattar, A. et al., "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process," Molecules 2020, 25(22), 5438.[13]
-
Google Patents, CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2.[14]
-
Guidechem, this compound(9CI) SDS.[15]
-
MedChemExpress, 5,6-Dimethyl-1H-benzo[d]imidazole Storage Instructions.[7]
Sources
- 1. This compound(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound(9CI) | 71209-21-7 [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: 1H-Benzimidazole-5,6-diamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1H-benzimidazole-5,6-diamine. This critical intermediate is a cornerstone in the development of various pharmaceutical agents. However, its synthesis can be fraught with challenges, most notably inconsistent and low yields. This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 4,5-dinitro-1,2-phenylenediamine. This process includes:
-
Cyclization: Condensation with formic acid to form the benzimidazole ring.
-
Reduction: Reduction of the two nitro groups to the corresponding amines.
A common variation involves starting with 5,6-dinitrobenzimidazole, which simplifies the process to a single reduction step. The success of this synthesis hinges critically on the efficiency of the nitro group reduction.
Caption: General synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues that lead to low yields in a direct question-and-answer format.
Q1: My final yield is consistently below 50%. What are the primary factors I should investigate?
A1: Consistently low yields are typically traced back to one of three areas: incomplete reduction of the nitro groups, degradation of the starting material or product, or mechanical losses during workup and purification.
A systematic evaluation is key.[1] First, confirm the purity of your starting 5,6-dinitrobenzimidazole. Impurities can interfere with the reaction. Next, focus on the reduction step, as this is the most frequent source of failure. Finally, optimize your purification protocol to minimize product loss.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I suspect incomplete reduction of the dinitro precursor. How can I confirm this and improve the reaction?
A2: Incomplete reduction is the most common pitfall. The two nitro groups on the benzimidazole ring are reduced in a stepwise manner.[2] Stopping at the intermediate mono-amino, mono-nitro stage (e.g., 5-amino-6-nitrobenzimidazole) is a frequent cause of low final product yield.
Confirmation:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[3] You should see the spot for the starting dinitro compound disappear and a new, more polar spot for the diamine product appear. The presence of a third, intermediate spot indicates partial reduction.
-
NMR Spectroscopy: A proton NMR of the crude product will clearly show aromatic signals for the desired product as well as for any unreacted starting material or the intermediate.
Troubleshooting Steps:
-
Catalyst Activity & Loading: For catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning from sulfur or other impurities can halt the reaction. Increase catalyst loading from a typical 5 mol% to 10 mol% if the reaction stalls.
-
Hydrogen Source: Ensure a sufficient supply of hydrogen. If using a hydrogen balloon, ensure it remains inflated. For transfer hydrogenation using sources like hydrazine hydrate, ensure the stoichiometry is correct and add it slowly to control the reaction rate.[2]
-
Reaction Time & Temperature: These reactions can be slow. Extend the reaction time to 12-24 hours. Gently warming the reaction to 40-50°C can also increase the rate, but be cautious of potential side reactions.
-
Chemical Reductants (SnCl₂/HCl): When using tin(II) chloride, a significant excess (typically 6-10 equivalents) is required to ensure both nitro groups are fully reduced. The reaction is often performed in concentrated HCl or ethanol.
Q3: My product is dark-colored and difficult to purify. What causes this and what is a better purification strategy?
A3: The diamine product is highly susceptible to air oxidation, which produces colored, polymeric impurities.[3] This is especially true under basic conditions or when exposed to air for prolonged periods during workup.
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[3]
-
Rapid Workup: Do not leave the crude product exposed to air. Proceed with purification as quickly as possible after the reaction is complete.
-
Purification with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[3][4] After a brief heating period (5-10 minutes), the carbon is removed by hot filtration through a pad of celite.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is an effective method. Use a polar eluent system, such as Dichloromethane/Methanol (e.g., 95:5 ramping up to 90:10), to separate the polar diamine product from less polar impurities.
Q4: How critical is the choice of solvent for the reduction step?
A4: Solvent choice is critical for both reactant solubility and reaction efficiency.
-
For Catalytic Hydrogenation (Pd/C):
-
Ethanol or Methanol: These are excellent choices as they readily dissolve the starting material and the hydrogen gas.
-
Acetic Acid: Can be used to improve the solubility of the starting material and can sometimes accelerate the reaction. However, it requires careful neutralization during workup.
-
-
For Chemical Reduction (SnCl₂):
-
Concentrated HCl: Often used as both the solvent and the acid catalyst. The product precipitates as a hydrochloride salt.
-
Ethanol: A common co-solvent to improve the solubility of the organic starting material.
-
Optimized Experimental Protocol (Catalytic Hydrogenation)
This protocol details a reliable method for the synthesis of this compound from 5,6-dinitrobenzimidazole with an expected yield of 85-95%.
Materials:
-
5,6-Dinitrobenzimidazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Methanol (20-30 mL per gram of starting material)
-
Hydrazine Hydrate (4-5 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dinitrobenzimidazole and methanol.
-
Inerting: Flush the flask with Nitrogen or Argon for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension.
-
Heating: Heat the mixture to a gentle reflux (approx. 65°C).
-
Reductant Addition: Add hydrazine hydrate dropwise via a syringe or dropping funnel over a period of 30-45 minutes. An exothermic reaction and gas evolution (N₂) will be observed.
-
Reaction Monitoring: Stir the reaction at reflux. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a minimal amount of hot water or an ethanol/water mixture to yield off-white to light brown crystals of this compound.
Data Summary Table
| Parameter | Catalytic Hydrogenation (Pd/C, N₂H₄) | Chemical Reduction (SnCl₂/HCl) |
| Reductant | Hydrazine Hydrate | Tin(II) Chloride Dihydrate |
| Stoichiometry | 4-5 equivalents | 6-10 equivalents |
| Catalyst | 10% Pd/C (catalytic) | Concentrated HCl (stoichiometric) |
| Solvent | Methanol / Ethanol | Concentrated HCl / Ethanol |
| Temperature | 60-70°C | 70-100°C |
| Reaction Time | 3-6 hours | 4-8 hours |
| Typical Yield | 85-95% | 70-85% |
| Workup | Filtration, Evaporation | Neutralization, Extraction |
| Pros | High yield, cleaner reaction | Inexpensive reagents |
| Cons | Pyrophoric catalyst, cost of Pd | Large excess of reagent needed, tin waste |
References
Technical Support Center: Synthesis of 1H-benzimidazole-5,6-diamine
Answering the user's request.
This guide provides in-depth troubleshooting for the synthesis of 1H-benzimidazole-5,6-diamine, a critical building block in medicinal chemistry and materials science.[1] We will focus on the most common and challenging synthetic step: the reduction of 5,6-dinitro-1H-benzimidazole. The advice herein is curated from established protocols and field experience to help researchers overcome common side reactions and purification hurdles.
The primary synthesis route involves the chemical reduction of 5,6-dinitro-1H-benzimidazole. While seemingly straightforward, this transformation is fraught with potential pitfalls, primarily related to the high reactivity and instability of the aromatic diamine product.
Caption: Overall synthetic workflow and key troubleshooting points.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: The Reduction Reaction
Question 1: My reaction mixture and isolated product are dark brown or black, not the expected light color. What is causing this severe discoloration?
Answer: This is the most common issue and is almost certainly due to the oxidation of the product . Aromatic diamines, like this compound and its precursor 1,2,4,5-benzenetetraamine, are extremely sensitive to atmospheric oxygen.[2][3]
-
Causality: The electron-rich benzene ring, activated by two amino groups, is easily oxidized to form highly colored quinone-imine type structures. These species can then polymerize, leading to intractable, dark-colored materials that are very difficult to remove. This process is often catalyzed by trace metals and exposure to air, especially under neutral or basic conditions.
-
Preventative Measures:
-
Maintain an Inert Atmosphere: The entire process—from reaction setup to filtration and drying—should be conducted under a nitrogen or argon atmosphere.[3][4] Deoxygenate all solvents (e.g., by sparging with nitrogen) before use.
-
Acidic Conditions: Workup and isolation should be performed under acidic conditions whenever possible. Protonating the amino groups makes them significantly less susceptible to oxidation. The product is often isolated as a hydrochloride salt to improve stability.[2][5]
-
Temperature Control: Keep the reaction and workup temperatures as low as is practical to slow the rate of oxidation.
-
Caption: Simplified pathway for oxidative degradation.
Question 2: My catalytic hydrogenation is sluggish or stalls completely, leaving unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete reduction is typically due to catalyst deactivation or suboptimal reaction conditions.
-
Causality & Solutions:
-
Catalyst Quality: The activity of Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can vary. Use a fresh, high-quality catalyst from a reputable supplier. Sometimes, a small amount of a co-catalyst like tin powder can help activate the system.[2][4]
-
Catalyst Loading: For difficult reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can be effective.
-
Hydrogen Pressure: Ensure the system is properly sealed and pressurized. While many reductions work at 1 atm of H₂, some require higher pressures (e.g., 50-300 psi) to proceed efficiently.[3][5]
-
Solvent Choice: The solvent must fully dissolve the starting material. For 5,6-dinitro-1H-benzimidazole, polar solvents like ethanol, methanol, or acetic acid are common choices.[6][7]
-
Temperature: Gently heating the reaction (e.g., to 40-70 °C) can increase the reaction rate, but this must be balanced against the risk of side reactions or product degradation.[2][4]
-
Question 3: My TLC shows the starting material is consumed, but there's a new spot between my product and the starting material. What is this impurity?
Answer: This intermediate spot is likely a partially reduced species, such as 5-amino-6-nitro-1H-benzimidazole or a related hydroxylamine derivative.
-
Causality: The reduction of two nitro groups occurs sequentially. If the reaction is stopped prematurely or the conditions are not vigorous enough, the reduction may halt after the first nitro group is converted to an amine. These nitro-amino compounds are often yellow or orange and can be challenging to separate from the final product.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an incomplete reduction.
Part 2: Purification
Question 4: How can I effectively remove the colored impurities to get a high-purity, white solid?
Answer: A combination of chemical treatment and physical separation is required. The most effective method is recrystallization with activated charcoal .
-
Causality: Activated charcoal has a high surface area with pores that are effective at adsorbing large, flat, colored aromatic molecules (like the oxidation byproducts) while leaving the smaller desired product in solution.[8][9]
-
Detailed Protocol: See "Protocol 2: Purification by Recrystallization" below for a step-by-step guide.
-
Key Considerations:
-
Amount of Charcoal: Use 1-5% w/w of charcoal relative to your crude product. Too much charcoal can adsorb your product, reducing the yield.[10]
-
Hot Filtration: The filtration to remove the charcoal must be done quickly on the hot solution to prevent your product from crystallizing prematurely on the filter paper. Using a heated filter funnel is highly recommended.[8]
-
Reducing Agents: For stubborn discoloration, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) during the recrystallization can help reduce colored quinone-imines back to the colorless diamine form before they are adsorbed by the charcoal.[8][11]
-
Question 5: I am struggling to find an effective single solvent for recrystallization. What should I try?
Answer: Due to the multiple hydrogen-bonding groups, this compound can be challenging to recrystallize. A solvent pair system is often most effective.
-
Solvent Selection Strategy:
-
Good Solvents (Hot): Start with polar solvents where the compound has good solubility when hot. Examples include ethanol, methanol, or water/ethanol mixtures.[10]
-
Poor Solvents (Cold): Find a less polar solvent in which the compound is insoluble, even when hot. This could be ethyl acetate, dichloromethane, or toluene.
-
Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. While still hot, slowly add the "poor" solvent until the solution just begins to turn cloudy (the saturation point). Allow the mixture to cool slowly to induce crystallization.
-
| Parameter | Good Solvents (Dissolving) | Poor Solvents (Precipitating) | Notes |
| Primary Choices | Water, Ethanol, Methanol | Ethyl Acetate, Dichloromethane | Water/ethanol mixtures are a very common starting point. |
| Solubility | High solubility at reflux | Low solubility even when hot | The goal is high recovery upon cooling. |
| Boiling Point | Should be low enough for easy removal | N/A | Avoid very high-boiling solvents like DMF or DMSO if possible.[12] |
Experimental Protocols
Protocol 1: Reduction of 5,6-Dinitro-1H-benzimidazole using SnCl₂
This protocol uses a classic Béchamp reduction, which is often more reliable on a lab scale than catalytic hydrogenation if catalyst issues are suspected.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,6-dinitro-1H-benzimidazole (1.0 eq) and ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in portions. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until all starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice and concentrated aqueous NaOH (30% w/v) to basify the solution to pH > 10. This will precipitate tin salts as tin hydroxide. Caution: This step is highly exothermic.
-
Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Proceed immediately to purification or store under inert gas in a freezer.
Protocol 2: Purification by Recrystallization with Activated Charcoal
-
Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add a suitable solvent (e.g., 80% aqueous ethanol) and heat to reflux with stirring until the solid is fully dissolved.
-
Charcoal Treatment: Remove the flask from the heat source. Add activated charcoal (2% w/w) to the hot solution. Caution: Add charcoal slowly to avoid bumping.
-
Re-heating: Return the flask to the heat and maintain a gentle reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel containing fluted filter paper to remove the charcoal. The filtrate should be significantly lighter in color.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystal formation is complete, cool the flask further in an ice bath for 30-60 minutes to maximize yield.[10]
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C).
References
-
BenchChem. (2025). Detailed synthesis protocol for 1,2,4,5-Benzenetetramine tetrahydrochloride.
-
BenchChem. (2025). The Discovery and Initial Studies of 1,2,4,5-Benzenetetramine: A Technical Guide.
-
BenchChem. (2023). This compound.
-
BenchChem. (n.d.). An In-depth Technical Guide to 1,2,4,5-Benzenetetramine Tetrahydrochloride.
-
Google Patents. (2013). CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof.
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
-
ChemicalBook. (2025). 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5.
-
BenchChem. (n.d.). 5,6-Dinitro-1H-benzimidazol-2-amine|Research Chemical.
-
Organic Syntheses. (n.d.). Benzimidazole.
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
-
Google Patents. (2003). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
-
Google Patents. (2012). CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2.
-
BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
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- 4. 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Improving the solubility of 1H-benzimidazole-5,6-diamine for biological assays
Welcome to the technical support guide for 1H-benzimidazole-5,6-diamine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it poorly soluble?
Answer: The solubility issue you're facing is rooted in the molecule's chemical structure. This compound is a heterocyclic aromatic compound.[1] While it possesses polar amino (-NH2) groups capable of hydrogen bonding, the fused benzene and imidazole ring system is predominantly hydrophobic.[1][2] This dual nature leads to limited solubility in neutral aqueous solutions.
However, the key to improving its solubility lies in its basicity. The nitrogen atoms in the imidazole ring and the two amino groups on the benzene ring can accept protons (H+).[3][4] By converting the neutral base form of the molecule into a salt form, you dramatically increase its polarity and, consequently, its aqueous solubility.[4][5] This is achieved by lowering the pH of the solvent.
For aromatic amines, the pKa (the pH at which the compound is 50% protonated) is typically in the acidic range of 4-5.[6] To achieve significant protonation and solubilization, the pH of your solution should be at least 1-2 units below the pKa.
Q2: What is the first and most effective step to try to dissolve my compound?
Answer: The most direct and often most effective first step is pH adjustment . Given the basic nature of the amine groups, preparing a stock solution in a mildly acidic environment can significantly enhance solubility.
Here is the recommended course of action:
-
Attempt to dissolve the compound in deionized water or a simple buffer (e.g., PBS) at your target concentration. Observe for any undissolved particulate matter.
-
If solubility is poor, prepare an acidic stock solution. Start by dissolving the compound in a solvent acidified with a small amount of a biocompatible acid like hydrochloric acid (HCl) to target a pH between 3.0 and 5.0. This protonates the amine groups, forming a much more soluble hydrochloride salt in situ.
-
Neutralization Check: When you dilute this acidic stock into your final assay medium (which is typically buffered to a physiological pH of ~7.4), the stock will be neutralized. It is crucial to observe if the compound precipitates upon this dilution. If it does, the concentration in your final assay volume exceeds its solubility limit at neutral pH.
Q3: pH adjustment isn't working or is incompatible with my assay. What are my options for organic solvents?
Answer: If pH manipulation is not a viable option (e.g., in live-cell assays where pH must be strictly maintained), the use of organic co-solvents is the standard next step. The most common and recommended solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO) .[7][8]
This compound is readily soluble in polar aprotic solvents like DMSO.[1] You can typically create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Critical Considerations for Using DMSO:
-
Final Concentration: The final concentration of DMSO in your assay should be kept to a minimum, as it can have toxic or off-target effects on cells and enzymes.[9][10] A final concentration of ≤0.5% DMSO is recommended for most cell-based assays , with ≤0.1% being ideal.[11]
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[12]
-
Precipitation on Dilution: Poorly soluble compounds can sometimes precipitate out of the DMSO stock when diluted into an aqueous buffer (a phenomenon known as "laking out"). To mitigate this, add the DMSO stock to your assay buffer while vortexing or mixing vigorously to ensure rapid dispersion.
| Common Co-Solvent | Pros | Cons | Recommended Final Conc. |
| DMSO | Excellent solubilizing power for many compounds; miscible with water.[7][8] | Can be cytotoxic or affect enzyme activity at >1%.[9][13] | ≤ 0.5%[11] |
| Ethanol | Biocompatible at low concentrations; useful for some compounds. | Less effective than DMSO for many complex compounds; can be cytotoxic.[10] | ≤ 1% |
| DMF (Dimethylformamide) | Strong solubilizing power. | Higher toxicity profile than DMSO. | Use with caution; assay-dependent. |
Q4: I've tried DMSO, but my compound still precipitates at the final concentration needed for my assay. What advanced strategies can I use?
Answer: When standard solvents are insufficient, you can turn to advanced formulation strategies. These methods alter the physicochemical environment of the compound to keep it in solution.
1. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, like your benzimidazole derivative, forming an "inclusion complex" that is water-soluble.[16][17][18]
-
How it Works: The hydrophobic benzimidazole core partitions into the cyclodextrin's nonpolar cavity, while the water-soluble outer surface of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[14]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high solubility and low toxicity.[15]
2. Use of Other Co-solvents and Excipients: For particularly challenging compounds, especially in in vivo studies, formulations may include other excipients. These should be used with caution and validated for compatibility with your specific in vitro assay.
-
PEG 400 (Polyethylene glycol 400): A water-miscible polymer that can help solubilize hydrophobic compounds.
-
Tween® 80 / Polysorbate 80: A non-ionic surfactant that can form micelles to encapsulate and solubilize compounds.
These advanced methods require careful optimization and validation to ensure they do not interfere with the biological assay's outcome.
Protocols & Methodologies
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol aims to create a 10 mM stock solution of this compound (MW: 148.17 g/mol ) by leveraging pH-dependent solubility.
Materials:
-
This compound powder
-
Deionized water (sterile)
-
1 M Hydrochloric Acid (HCl) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh Compound: Weigh out 1.48 mg of this compound and place it into a sterile vial. This will make 1 mL of a 10 mM solution.
-
Add Solvent: Add approximately 800 µL of deionized water to the vial.
-
Initial Mixing: Cap the vial and vortex vigorously for 30-60 seconds. You will likely observe that the compound is not fully dissolved.
-
Acidification: While monitoring with a calibrated pH meter, add 1 M HCl dropwise (typically a few microliters) with intermittent vortexing. Continue adding acid until the compound fully dissolves. The target pH will likely be between 3.0 and 5.0.
-
Volume Adjustment: Once the solid is completely dissolved, add deionized water to bring the final volume to exactly 1.0 mL.
-
Final Mix & Storage: Vortex thoroughly. This is your 10 mM acidic stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
Protocol 2: General Workflow for Preparing a DMSO Stock and Final Working Solution
This protocol details the standard practice for preparing and diluting a DMSO stock solution for a typical cell-based assay.[12][19]
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile assay medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes and micropipettes
Part A: Preparing a 50 mM DMSO Stock Solution
-
Calculation: Weigh 7.41 mg of this compound (MW: 148.17) into a sterile glass or DMSO-compatible vial.
-
Solubilization: Add 1.0 mL of 100% DMSO.
-
Dissolution: Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can assist dissolution if necessary.[19] Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[11][20]
Part B: Preparing a 50 µM Final Working Solution (0.1% DMSO)
-
Pre-warm Medium: Warm your sterile cell culture medium to 37°C.
-
Dilution Calculation (C1V1 = C2V2):
-
C1 (Stock Conc.) = 50 mM = 50,000 µM
-
C2 (Final Conc.) = 50 µM
-
V2 (Final Volume) = 10 mL (example)
-
V1 (Stock Volume) = (C2 * V2) / C1 = (50 µM * 10 mL) / 50,000 µM = 0.01 mL = 10 µL
-
-
Preparation: Add 9.99 mL of the pre-warmed medium to a sterile 15 mL conical tube.
-
Add Stock: Pipette 10 µL of the 50 mM DMSO stock directly into the medium.
-
Immediate Mixing: Immediately cap the tube and vortex gently or invert several times to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Vehicle Control: Prepare a parallel tube containing 9.99 mL of medium and 10 µL of 100% DMSO to serve as your 0.1% DMSO vehicle control.
-
Use Promptly: Use the freshly prepared working solutions for your experiment immediately.
Visual Guides & Workflows
Solubility Troubleshooting Decision Tree
This diagram outlines a logical progression for addressing solubility issues with this compound.
References
- 1. Buy this compound | 71209-21-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 22 notes [web.pdx.edu]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. emulatebio.com [emulatebio.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Characterization of 1H-benzimidazole-5,6-diamine
Welcome to the technical support center for the characterization of 1H-benzimidazole-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important heterocyclic compound. Our goal is to provide practical, field-proven insights to ensure the integrity and reproducibility of your experimental results.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused benzene and imidazole ring system with two amino groups at the 5 and 6 positions.[1][2] Its molecular formula is C₇H₈N₄ with a molecular weight of 148.17 g/mol .[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial and anticancer properties, and its potential applications in areas like organic light-emitting diodes (OLEDs).[1] However, the presence of the two reactive amine groups on the benzimidazole core presents unique challenges in its handling and characterization.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a dark, discolored solid instead of the expected white or light-colored crystals. What is the cause and how can I fix this?
A1: The dark coloration, typically brown or black, is a common issue and is almost always due to the oxidation of the aromatic diamine functional groups.[3] Aromatic amines are susceptible to air oxidation, which can be catalyzed by trace metal impurities.[3][4]
Troubleshooting Steps:
-
Inert Atmosphere: During synthesis and work-up, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (1-5% by weight) of activated charcoal.[3] The charcoal will adsorb the colored polymeric oxidation byproducts. Hot filter the solution to remove the charcoal and then allow the filtrate to cool for crystallization. Be aware that excessive charcoal can reduce your product yield.[3]
-
Recrystallization: A carefully chosen recrystallization solvent can help separate the desired product from colored impurities.[5]
Q2: I am struggling to find a suitable solvent for the purification and analysis of this compound. What are the recommended solvents?
A2: The solubility of this compound is a critical factor for its purification and characterization. It generally exhibits poor solubility in nonpolar solvents.
Solvent Recommendations:
-
Polar Aprotic Solvents: It is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
Alcohols: It has some solubility in alcohols like ethanol and methanol, especially upon heating, making these good candidates for recrystallization.[2][3]
-
Aqueous Solutions: The free base has limited solubility in water.[2] However, it is soluble in aqueous acidic solutions due to the formation of protonated species. The dihydrochloride salt form shows significantly enhanced aqueous solubility.[1]
Q3: I am observing complex or unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I interpret these?
A3: A "clean" 1H NMR spectrum is crucial for structural confirmation. Extraneous peaks can arise from several sources.
Troubleshooting 1H NMR Spectra:
-
Residual Solvents: Ensure your sample is thoroughly dried to remove residual solvents from purification, which are a common source of extra peaks.
-
Impurities: Side products from the synthesis or degradation products can lead to unexpected signals. Compare your spectrum to literature data for related benzimidazole structures if a reference for your specific compound is unavailable.[6][7][8][9]
-
Tautomerism: The benzimidazole core has a tautomeric proton on the imidazole ring, which can sometimes lead to peak broadening, especially if exchange is occurring on the NMR timescale.[1]
-
Oxidation Products: As mentioned, oxidation can lead to impurities that will have their own NMR signals.
Q4: My mass spectrometry results for this compound show a peak at M+16 or other higher mass ions. What could be the reason?
A4: The observation of a peak at M+16 (where M is the molecular weight of your compound) is a strong indicator of oxidation, corresponding to the addition of an oxygen atom. The aromatic diamine is susceptible to oxidation, which can occur during the experiment or upon storage.[10][11][12]
Troubleshooting Mass Spectrometry Data:
-
Sample Preparation: Prepare the sample for MS analysis immediately before running the experiment to minimize exposure to air.
-
Inert Conditions: If possible, use degassed solvents for sample preparation and an inert atmosphere in the ionization source.
-
Fragmentation Analysis: Analyze the fragmentation pattern to see if it is consistent with the expected structure. The benzimidazole ring is relatively stable, so fragmentation may involve the substituents.[13]
Troubleshooting Guides
Guide 1: Purification of this compound
This guide provides a systematic approach to purifying this compound, addressing common issues of coloration and residual impurities.
Workflow for Purification
Caption: Workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents. Good candidates include ethanol, methanol, or a mixture of ethanol and water.[2][3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add activated charcoal (1-5% w/w) and heat at reflux for 10-15 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Protocol 2: Column Chromatography [3]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Start with a higher proportion of the nonpolar solvent and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Guide 2: Analytical Characterization
This guide outlines the key analytical techniques for confirming the structure and purity of this compound.
| Technique | Purpose | Expected Observations | Potential Issues & Solutions |
| ¹H NMR | Structural Elucidation | Signals for aromatic protons, amine protons, and the imidazole N-H proton. | Broad peaks: May be due to proton exchange; can sometimes be sharpened by changing solvent or temperature. Impurity peaks: Purify the sample further. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances corresponding to the different carbon atoms in the molecule. | Low signal-to-noise: Requires a more concentrated sample or longer acquisition time. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak (M+) or protonated molecular ion peak (M+H)+ corresponding to C₇H₈N₄ (148.17 g/mol ). | Oxidation peaks (M+16): Prepare fresh samples and use inert conditions. No molecular ion: Use a softer ionization technique like Electrospray Ionization (ESI). |
| HPLC | Purity Assessment | A single major peak for the pure compound. | Multiple peaks: Indicates impurities; may require optimization of the mobile phase and column for better separation. Peak tailing: Can be caused by interactions with the stationary phase; may be improved by adjusting the mobile phase pH. |
| Elemental Analysis | Elemental Composition | The percentage of C, H, and N should match the theoretical values for C₇H₈N₄. | Deviations: Suggests the presence of impurities or residual solvent. |
Workflow for Analytical Characterization
Caption: Logical workflow for the analytical characterization of this compound.
References
- This compound | 71209-21-7. (2023, August 16). Google Vertex AI Search.
- Rao, P. S., & Hayon, E. (n.d.). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation.
- 1H-Benzoimidazole-5,6-diamine - ChemBK. (n.d.). ChemBK.
- Rao, P. S., & Hayon, E. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water.
- Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). MDPI.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (n.d.). Benchchem.
- c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry.
- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound(9CI) synthesis. (n.d.). ChemicalBook.
- This compound(9CI) 71209-21-7 wiki. (n.d.). Guidechem.
- Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. (n.d.). MDPI.
- 1H-Benzimidazole. (n.d.). National Institute of Standards and Technology.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PubMed Central.
- This compound(9CI) | 71209-21-7. (2023, July 12). ChemicalBook.
- Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. (n.d.). Benchchem.
- Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem - NIH.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Taylor & Francis Online.
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo.
- 5,6-Dimethylbenzimidazole(582-60-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- 5,6-Dimethyl-1H-benzo[d]imidazole | Benzimidazole Deriv
- Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.).
- 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. (n.d.). Pressbooks.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. (2025, January 23). Asian Journal of Pharmaceutical and Clinical Research.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025, March 3). IJCRT.org.
- 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675. (n.d.). PubChem.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (n.d.). PubMed.
- This compound(9CI) (CAS No. 71209-21-7) SDS. (n.d.). Guidechem.
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019, August 6). PubMed Central.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
- (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2025, June 28).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI.
- Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. (n.d.).
- (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (n.d.).
Sources
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- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 9. 5,6-Dimethylbenzimidazole(582-60-5) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Stability of 1H-benzimidazole-5,6-diamine and Its Derivatives
Welcome to the technical support guide for 1H-benzimidazole-5,6-diamine and its derivatives. This document is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive class of compounds. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to address the stability challenges inherent to these molecules, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: My solid this compound, which was initially off-white, has turned dark brown/purple upon storage. What is happening and is it still usable?
A: This color change is a classic indicator of oxidative degradation. The 1,2-diaminobenzene (o-phenylenediamine) moiety on the benzimidazole core is highly susceptible to air oxidation.[1][2] This process involves the formation of highly colored, conjugated species like benzoquinone diimines and phenazines.[3][4][5]
Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For qualitative screening, it might be acceptable, but for quantitative studies, stoichiometric reactions, or GMP applications, its use is strongly discouraged. The presence of these impurities can lead to inconsistent results, altered biological activity, and difficulties in purification. We recommend purification by recrystallization or column chromatography under an inert atmosphere before use, or preferably, using a fresh, properly stored batch.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the single most critical factor in maintaining the stability of this compound. Due to its sensitivity to oxygen and light, specific precautions are necessary.[6]
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°C; Short-Term: 2-8°C.[6] | Reduces the rate of oxidative and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of degradation.[1] |
| Container | Tightly sealed amber glass vials or containers wrapped in aluminum foil. | Protects the compound from light, which can catalyze photo-oxidation.[6][7] |
| Moisture | Store in a desiccated environment. | Moisture can facilitate certain degradation pathways. Benzimidazoles can be sensitive to moisture.[6] |
Q3: I dissolved my benzimidazole diamine in DMSO for biological screening, and the solution quickly changed color. Why does this happen and how can I prevent it?
A: This is a common and often overlooked issue. While DMSO is a powerful solvent, it is also hygroscopic and can contain dissolved oxygen and trace peroxide impurities, which can accelerate the oxidation of sensitive compounds like o-phenylenediamines. The color change you observe is the rapid formation of oxidative degradation products.[5]
To mitigate this:
-
Use High-Purity Solvents: Always use anhydrous, high-purity, or spectrophotometric grade solvents.
-
Degas the Solvent: Before use, sparge the DMSO with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Prepare Fresh: Prepare solutions immediately before use. Do not store stock solutions of this compound in DMSO for extended periods, even at low temperatures.
-
Consider Alternative Solvents: For some applications, deoxygenated ethanol or methanol might be suitable alternatives, though solubility should be verified.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide addresses specific problems encountered during synthesis and experimentation in a Q&A format.
Q: During the synthesis of a derivative from this compound, my reaction mixture becomes a dark, tarry mess with multiple spots on the TLC plate. What are the likely causes?
A: This is a frequent challenge stemming from the instability of the starting material under typical reaction conditions. The primary culprits are oxidation and polymerization.
-
Causality - Oxidation: The electron-rich diamine is easily oxidized, especially when heated or in the presence of certain reagents, catalysts, or air.[3] This initial oxidation can form reactive intermediates that lead to a cascade of side reactions and polymerization, resulting in the intractable mixture you observe.[4]
-
Causality - Reaction Conditions: Many condensation reactions for benzimidazole synthesis require heat or acidic/basic catalysts.[8][9] Elevated temperatures can significantly accelerate degradation if oxygen is not rigorously excluded.[8] Some metal catalysts used in cross-coupling reactions can also promote oxidation if the ligand environment is not optimized.
Troubleshooting Workflow:
-
Ensure Starting Material Purity: Before starting, check the purity of your this compound. If it is discolored, purify it first.
-
Deoxygenate Your Reaction:
-
Use solvents that have been thoroughly degassed.
-
Assemble your reaction vessel and purge it with argon or nitrogen for at least 15-20 minutes.
-
Maintain a positive pressure of inert gas throughout the entire reaction, including workup.
-
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring with TLC or HPLC. Avoid excessive heat.[8]
-
Consider Additives: In some cases, adding a small amount of a reducing agent or antioxidant like sodium dithionite or ascorbic acid can help protect the diamine, but compatibility with your desired reaction must be verified.
Q: My purified derivative appears stable as a solid, but I see new impurity peaks in my HPLC analysis after leaving it in solution for a day on the benchtop. Is this related to the diamine precursor?
A: Yes, this is highly likely. While the final derivative may be more stable than the diamine starting material, many benzimidazole derivatives retain some sensitivity, particularly to light and oxidation.[6][7]
-
Photodegradation: Benzimidazole scaffolds are aromatic and absorb UV light, which can induce photochemical reactions and degradation.[7][10] Many stability studies on benzimidazoles show high photosensitivity in solution compared to the solid state.[7]
-
Residual Oxygen: As with the starting material, dissolved oxygen in the solvent can cause slow oxidation over time.
-
Hydrolysis: Depending on the nature of the substituents you have added and the pH of the solution, hydrolysis can be a degradation pathway.[6][11]
Preventative Measures:
-
Protect Solutions from Light: Always store solutions in amber vials or wrap them in foil.
-
Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas.
-
Analyze Promptly: Analyze solutions by HPLC as soon as possible after preparation. If samples must wait in an autosampler, use amber vials and consider a cooled sample tray.
-
Perform a Stability Study: To understand the limits, perform a simple solution stability study by analyzing your sample at time points (e.g., 0, 2, 4, 8, 24 hours) under different conditions (benchtop light vs. dark, room temp vs. 4°C).
Section 3: The Primary Degradation Pathway: Oxidation
The instability of this compound is dominated by the oxidative chemistry of its o-phenylenediamine core. This process is a multi-step radical mechanism that leads to highly colored and often polymeric byproducts. Understanding this pathway is key to preventing it.
The oxidation can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions or light.[12] The diamine first undergoes a one-electron oxidation to form a radical cation, which can then be further oxidized to a benzosemiquinone diimine and subsequently to a benzoquinone diimine.[3] These quinoidal species are highly reactive electrophiles and are intensely colored. They can undergo subsequent reactions, including dimerization or polymerization, leading to the complex mixtures often observed upon degradation.[4]
Caption: Oxidative degradation of the o-phenylenediamine moiety.
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for ensuring the stability and integrity of your compounds.
Protocol 4.1: Forced Degradation Study for Stability Assessment
A forced degradation or "stress testing" study is crucial for identifying potential degradation products and understanding the intrinsic stability of your molecule.[13][14][15] This protocol provides a baseline for testing a new benzimidazole derivative.
Objective: To accelerate the degradation of the test compound under various stress conditions to predict its long-term stability and validate a stability-indicating analytical method.[16]
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Solvents: Acetonitrile and Methanol (HPLC grade), Purified Water
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC with UV or DAD detector, pH meter, calibrated oven, photostability chamber, amber vials.
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Protect this solution from light.[6]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.[6]
-
At time points (e.g., 0, 2, 4, 8h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.[11]
-
At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store a sample of the solid compound and a solution in a sealed amber vial at 80°C for 48 hours.[6]
-
Analyze at different time points.
-
-
Photostability:
-
Expose solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to serve as a dark control.[6]
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed samples by a suitable HPLC method, comparing them to an unstressed control sample (time zero). Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Protocol 4.2: Safe Handling and Weighing of Air-Sensitive Diamines
Objective: To handle and weigh this compound while minimizing exposure to atmospheric oxygen.
Procedure:
-
Preparation: Allow the storage vial of the diamine to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Inert Atmosphere: Perform all manipulations in a glove box or glove bag filled with nitrogen or argon.
-
If a Glove Box is Unavailable:
-
Place the storage vial, a weighing vessel (e.g., a small flask), and your spatula in a large, clean plastic bag (a "purge bag").
-
Insert a nitrogen or argon line into the bag and purge the atmosphere for 10-15 minutes.
-
While maintaining a gentle positive flow of inert gas, open the vial and quickly transfer the desired amount of solid to the weighing vessel.
-
Seal the weighing vessel and the stock vial before removing them from the bag.
-
-
Dissolution: Add degassed solvent to the sealed weighing vessel via a syringe through a septum to prepare your solution under an inert atmosphere.
References
- Vertex AI Search. (2024-12-19).
- BenchChem. (2025).
- RSC Publishing.
- Guidechem. This compound(9CI) (CAS No. 71209-21-7) SDS.
- International Journal of Research in Pharmacy and Chemistry.
- BenchChem. (2023-08-16). Buy this compound | 71209-21-7.
- Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
- RSC Publishing. Metal Complexes of I .2=Diaminobenzene Derivatives. Determination of the Oxidation State of the Ligands through Crystallographic.
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- Santa Cruz Biotechnology.
- El-Rashedy, A. Recent Trends on Synthesis of Benzimidazoles. Journal of Modern Oncology.
- ACS Omega.
- Kumar, R. (2023-08-11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- George, M., et al. (2025-11-18). REVIEW SYNTHESIS OF VARIOUS BENZIMIDAZOLE DERIVATIVES AND ITS POTENTIAL BIOLOGICAL ACTIVITY.
- Research Journal of Pharmacy and Technology.
- Sharma, S., et al. (2023-06-19). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- MedCrave online. (2018-03-19).
- Organic Chemistry Portal. Benzimidazole synthesis.
- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Life Science Informatics Publications. (2021).
- Organic & Biomolecular Chemistry (RSC Publishing). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis.
- Thermo Fisher Scientific. (2011-12-15).
- OSHA. m-, o-, and p-Phenylenediamine.
- ResearchGate.
- Cayman Chemical. (2024-09-19).
- NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- American Association of Pharmaceutical Scientists. (2022-11-30).
- MedCrave online. (2016-12-14).
- Research Journal of Pharmacy and Technology.
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- NIH.
- ChemicalBook. (2023-07-12). This compound(9CI) Properties.
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- NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-167.
- Guidechem. This compound(9CI) 71209-21-7 wiki.
- RSC Publishing.
- PubChem - NIH. Benzimidazole.
- MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- RSC Publishing. (2025-06-13).
- NIH. (2023-07-06). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- ResearchGate. Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn)
- SciSpace. Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th.
- NIH. (2019-08-06). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.
- ChemScene. 1H-Benzo[d]imidazol-6-amine.
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Technical Support Center: A Guide to Scaling the Synthesis of 1H-Benzimidazole-5,6-diamine
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazole-5,6-diamine. It offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges encountered when scaling this synthesis from the laboratory bench to pilot plant production.
I. Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a multi-step process commencing with the nitration of a suitable benzimidazole precursor, followed by a reduction of the dinitro intermediate. This guide will focus on the challenges and critical control points of this synthetic sequence.
Caption: A general workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the dinitration step?
A1: The dinitration of benzimidazole precursors is a highly exothermic reaction.[1] The primary safety concern during scale-up is the potential for a runaway reaction due to inadequate heat removal.[2] Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[3] It is crucial to have a robust cooling system and to carefully control the rate of addition of the nitrating agent. Continuous flow nitration can be a safer alternative for larger-scale production due to its superior heat transfer capabilities.[4]
Q2: I am observing poor yields in the catalytic hydrogenation step at a larger scale. What are the likely causes?
A2: Low yields in scaled-up catalytic hydrogenation can stem from several factors.[5] Mass transfer limitations are a common issue, where the transport of hydrogen gas to the catalyst surface becomes the rate-limiting step.[6] Inefficient agitation can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen). Catalyst deactivation by impurities or improper handling can also significantly reduce yield.[7]
Q3: My final product is a dark, discolored solid. How can I improve its appearance?
A3: Dark coloration in aromatic diamines like this compound is typically due to oxidation.[8] This can be exacerbated by exposure to air and trace metal impurities.[5] To mitigate this, it is advisable to perform the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon).[7] For purification, treatment with activated charcoal during recrystallization can effectively remove colored impurities.[8]
Q4: What are the most effective methods for purifying this compound at scale?
A4: For large-scale purification, recrystallization is generally the most economical and practical method.[8] The choice of solvent is critical and should be optimized to provide good solubility at elevated temperatures and poor solubility at room temperature. For highly pure material, column chromatography can be employed, though it is often less practical for very large quantities.[8]
III. Troubleshooting Guide
This section provides a detailed guide to troubleshooting specific issues that may arise during the scale-up of this compound synthesis.
A. Dinitration Step
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Runaway Reaction / Poor Temperature Control | - Inadequate cooling capacity for the reactor size.[3]- Addition rate of nitrating agent is too fast.[4]- Inefficient mixing leading to localized hot spots.[4] | - Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the heat load of the reaction. Consider using a reactor with a better surface-area-to-volume ratio or switching to a continuous flow setup for better thermal management.[4][9]- Control Addition Rate: Use a programmable pump for the controlled addition of the nitrating agent. This allows for a slow and steady addition, preventing a rapid buildup of heat.- Enhance Agitation: Use an appropriate impeller and agitation speed to ensure good mixing and prevent the formation of localized areas of high reactant concentration.[4] |
| Low Yield of Dinitro Product | - Incomplete reaction.[4]- Formation of mononitrated or other side products. | - Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to ensure it goes to completion.- Optimize Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Insufficient nitrating agent will lead to incomplete reaction, while a large excess can promote the formation of over-nitrated byproducts. |
| Formation of Impurities | - Over-nitration due to excessive temperature or reaction time.- Oxidation of the starting material. | - Precise Temperature Control: Maintain the optimal reaction temperature. Even small deviations can significantly impact the impurity profile.- Control Reaction Time: Quench the reaction promptly once the desired conversion is achieved to prevent the formation of degradation products. |
B. Catalytic Hydrogenation Step
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Slow or Stalled Reaction | - Poor catalyst activity.[7]- Insufficient hydrogen pressure.- Mass transfer limitations (gas-liquid or liquid-solid).[6] | - Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Optimize catalyst loading for the larger scale.- Hydrogen Supply: Maintain a consistent and adequate hydrogen pressure throughout the reaction. Ensure the hydrogen delivery system can meet the demand of the reaction.- Improve Mass Transfer: Increase agitation speed to improve gas-liquid dispersion. Consider using a different type of impeller designed for gas-liquid reactions. Ensure the catalyst is well suspended in the reaction mixture.[6] |
| Incomplete Reduction | - Catalyst poisoning.- Insufficient reaction time or hydrogen supply. | - Purify Intermediate: Ensure the 5,6-dinitrobenzimidazole intermediate is of high purity. Trace impurities can act as catalyst poisons.- Monitor Hydrogen Uptake: Use a mass flow controller or a gas uptake system to monitor hydrogen consumption.[5] The reaction is complete when hydrogen uptake ceases. |
| Formation of Side Products | - Over-reduction or side reactions catalyzed by the metal catalyst. | - Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. Harsher conditions can sometimes lead to undesired side reactions.- Catalyst Screening: If side products are a persistent issue, consider screening different types of catalysts (e.g., different metal loadings or supports). |
C. Purification and Isolation
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Product Oiling Out During Recrystallization | - Inappropriate solvent or solvent mixture.- Cooling the solution too quickly. | - Solvent Selection: Perform small-scale solubility studies to identify a suitable recrystallization solvent or solvent system. The ideal solvent will fully dissolve the product at an elevated temperature and allow for the formation of well-defined crystals upon cooling.- Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of crystals rather than an oil. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Persistent Colored Impurities | - Oxidation of the diamine product.[8]- Highly colored byproducts from the synthesis. | - Inert Atmosphere: Handle the crude and purified product under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[7]- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[8] Use with caution, as excessive charcoal can adsorb the desired product.- Acid Wash: Consider washing a solution of the crude product in an organic solvent with a dilute aqueous acid to remove basic colored impurities. The product can then be recovered by basifying the aqueous layer and extracting. |
| Difficulty with Filtration | - Very fine particles or gelatinous precipitate. | - Optimize Crystallization: Aim for conditions that produce larger, well-defined crystals, which are easier to filter. This can often be achieved through slow cooling and gentle agitation during crystallization.- Filter Aid: If the particles are very fine, a filter aid (e.g., Celite) can be used to improve filtration speed. |
IV. Experimental Protocols
Protocol 1: Scale-Up of Catalytic Hydrogenation
This protocol provides a general framework for the catalytic hydrogenation of 5,6-dinitrobenzimidazole at a larger scale. Safety Note: Catalytic hydrogenation with palladium on carbon and hydrogen gas is hazardous and should only be performed by trained personnel in a suitable pressure reactor with appropriate safety measures in place.
-
Reactor Preparation: Ensure the pressure reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Charging Reactants: Charge the reactor with 5,6-dinitrobenzimidazole and a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Under a continuous stream of inert gas, carefully add the palladium on carbon (Pd/C) catalyst. The catalyst loading will need to be optimized for the specific scale and reactor geometry, but a typical starting point is 5-10 wt% of the substrate.
-
Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (this will be dependent on the specific process and equipment). Begin agitation and heat the reaction mixture to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake.[5] The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. The catalyst can be removed by filtration through a pad of Celite. The filtrate containing the crude this compound can then be concentrated and taken to the purification step.
References
- 1. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
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- 8. benchchem.com [benchchem.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 1H-benzimidazole-5,6-diamine Reactions
Welcome to the technical support center for 1H-benzimidazole-5,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. As a bicyclic aromatic heterocycle, this compound is a valuable building block in medicinal chemistry and materials science, known for its role in developing antimicrobial and anticancer agents.[1][2] However, its unique structure, particularly the presence of reactive diamine functionalities, presents specific challenges during synthesis, handling, and purification.
This document moves beyond standard protocols to provide in-depth, field-proven insights into common issues. We will address frequently encountered problems in a question-and-answer format, explaining the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Reaction Monitoring
Question 1: My reaction to form the this compound is showing low conversion or stalling. What are the primary causes and how can I improve the yield?
Low yields are a frequent challenge in benzimidazole synthesis and can often be traced back to a few critical parameters. A systematic evaluation of your setup is the most effective approach.[3]
Core Areas for Troubleshooting:
-
Reagent Quality and Stability: The starting material, typically a tetra-substituted benzene ring (like 4,5-diamino-1,2-phenylenediamine or its dinitro precursor), is highly susceptible to degradation. Aromatic diamines are electron-rich and can readily oxidize when exposed to air and light, leading to colored impurities that can inhibit the reaction.[4][5]
-
Actionable Insight: Always use the highest purity starting materials available. If the diamine precursor is discolored (e.g., tan or brown instead of off-white), consider purifying it by recrystallization or column chromatography before use. For sensitive reactions, operating under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative side reactions.[4]
-
-
Reaction Conditions: The choice of cyclization agent, catalyst, solvent, and temperature is pivotal. There is no single universal condition; the optimal choice depends on the specific reactants.
-
Formic Acid Cyclization: This is a highly effective method, often using formic acid as both the reactant and solvent, with typical yields ranging from 85-98%.[1] If yields are low, ensure the formic acid concentration is sufficient (e.g., 90% or higher) and that the reflux temperature is maintained.[6]
-
Aldehyde Condensation: Direct condensation with aldehydes can be complex, sometimes yielding a mixture of products. The reaction often requires a catalyst and specific conditions to drive the cyclization and subsequent oxidation to the aromatic benzimidazole.
-
Catalyst Efficiency: When using metal catalysts (e.g., Au/TiO₂, Co nanocomposites) or acid catalysts, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.[1][7]
-
-
Reaction Monitoring: Without proper monitoring, it's impossible to know if a reaction is slow, stalled, or complete.
-
Actionable Insight: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the appearance of the product.[4] This allows you to determine the optimal reaction time and prevents the formation of degradation products from unnecessarily long heating.
-
Table 1: Recommended Starting Conditions for Common Benzimidazole Syntheses
| Synthetic Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Temp. (°C) | Key Considerations |
| Formic Acid Cyclization [1][6] | 4,5-diamino-1,2-phenylenediamine, Formic Acid | None (Formic acid is the reagent) | Formic Acid | 100 (Reflux) | Simple, high-yielding. Ensure adequate reflux. |
| Aldehyde Condensation [7][8] | o-phenylenediamine derivative, Aldehyde | Supported Gold (Au/TiO₂) or Solid Acid (ZrO₂-Al₂O₃) | Varies (e.g., CHCl₃:MeOH, Water) | 25 - 100 | Catalyst choice is critical. Monitor for Schiff base intermediate. |
| Microwave-Assisted Synthesis [9][10] | o-phenylenediamine, Carboxylic Acid/Aldehyde | Acid catalyst (e.g., NH₄Cl) or catalyst-free | Ethanol or Solvent-free | 80 - 140 | Drastically reduces reaction time and can improve yields. |
| Reduction of Dinitro Precursor [11][12] | 5,6-Dinitrobenzimidazole | Pd/C, H₂ gas or Sodium Dithionite | Ethanol / Water | Room Temp. to Reflux | A common route starting from more stable precursors. |
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Section 2: Product Purity and Side Reactions
Question 2: My final product is a dark brown or black solid, not the expected off-white crystals. What is causing this and how can I fix it?
This is the most common issue when working with this compound and related aromatic amines. The dark coloration is almost always due to oxidation.[5]
-
Causality: The electron-donating amino groups on the benzene ring make the molecule highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by trace metal impurities, light, and heat, leading to the formation of highly conjugated, colored polymeric by-products.
Preventative & Remedial Strategies:
-
Inert Atmosphere: As mentioned, conducting the reaction and workup under an inert atmosphere of nitrogen or argon is the most effective preventative measure.[4]
-
Degassed Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them) to remove dissolved oxygen.
-
Charcoal Treatment: If your crude product is already discolored, treatment with activated charcoal during recrystallization is a highly effective purification method.[4][5] The charcoal has a high surface area that adsorbs the large, planar colored impurities.
Protocol: Decolorization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of an appropriate hot recrystallization solvent (e.g., ethanol/water mixtures).[5]
-
Charcoal Addition: Add a small amount (typically 1-5% by weight of your crude product) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
-
Hot Filtration: Keep the solution hot and immediately filter it through a pre-heated funnel containing fluted filter paper to remove the charcoal. Rapid filtration is essential to prevent the desired product from crystallizing prematurely in the funnel.[6]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.
Question 3: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Observing multiple spots indicates either incomplete reaction or the formation of side products. For benzimidazole synthesis, common culprits include:
-
Unreacted Starting Materials: The least polar spots may correspond to your starting aldehyde or a less polar precursor.[5]
-
Partially Cyclized Intermediates: In condensations with aldehydes, the initial Schiff base intermediate may be present if the cyclization step is slow or incomplete.[4]
-
Oxidation Products: As discussed, various colored oxidation by-products can appear, often as streaks or spots near the baseline on the TLC plate.[5]
-
N-Oxides: Overly harsh oxidizing conditions can sometimes lead to the formation of benzimidazole N-oxides.[4]
-
Polymeric By-products: These are high molecular weight materials that typically remain at the baseline of the TLC plate.[5]
Desired Reaction vs. Common Side Pathways
Caption: The desired reaction pathway leading to the benzimidazole product versus common side reactions.
Section 3: Purification Challenges
Question 4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This happens if the solution is too concentrated or if the compound's melting point is lower than the temperature of the solution when it becomes supersaturated.[5]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is excessive concentration. Re-heat the solution to dissolve the oil, then add more hot solvent until the solution is no longer saturated. Allow it to cool slowly again.[5]
-
Reduce Cooling Rate: Crash cooling can favor oil formation. Allow the flask to cool slowly to room temperature, and then move it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[5]
Question 5: Recrystallization isn't improving purity sufficiently. When should I use column chromatography, and what are some good starting conditions?
Column chromatography is the method of choice when recrystallization fails, either because impurities have very similar solubility to the product or when multiple by-products are present.[5]
Table 2: Recommended Starting Eluent Systems for Column Chromatography of Benzimidazoles
| Adsorbent | Impurity Profile | Recommended Eluent System | Gradient | Notes |
| Silica Gel | Non-polar impurities | Ethyl Acetate / Hexanes | Start with low % EtOAc, gradually increase. | A standard system for many organic compounds.[5] |
| Silica Gel | Polar impurities | Dichloromethane / Methanol | Start with low % MeOH, gradually increase. | Excellent for separating more polar compounds like diamines.[5] |
| Alumina (Neutral) | Base-sensitive compounds | Ethyl Acetate / Hexanes | Start with low % EtOAc, gradually increase. | Good alternative if your compound degrades on acidic silica gel. |
Protocol: Basic Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and pour it into the column, ensuring a flat, stable bed with no air bubbles.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel, then evaporate the solvent to get a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the column bed.[5]
-
Elution: Begin running the solvent through the column, collecting fractions and monitoring them by TLC to identify which ones contain your purified product.
By understanding the inherent reactivity of this compound and applying these systematic troubleshooting principles, you can significantly improve the efficiency, yield, and purity of your reactions.
References
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Bluestone Chemistry. (2023, August 16). This compound.
- ChemicalBook. (n.d.). This compound(9CI) synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
- Organic Syntheses. (n.d.). Benzimidazole.
- National Institutes of Health (NIH). (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Benchchem. (n.d.). Synthesis Protocol for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019, August 6). PMC.
- Semantic Scholar. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process.
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Technical Support Center: Catalyst Selection for 1H-benzimidazole-5,6-diamine Synthesis
Welcome to the technical support center for the synthesis of 1H-benzimidazole-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during the synthesis. The primary route to this key intermediate involves the reduction of 5,6-dinitro-1H-benzimidazole, a process where catalyst choice is paramount for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient industrial route for synthesizing this compound?
A1: The most prevalent and scalable method is the catalytic hydrogenation of 5,6-dinitro-1H-benzimidazole. This precursor is typically synthesized by the nitration of 1H-benzimidazole. The reduction of the two nitro groups to their corresponding amines is a critical step where catalyst performance dictates the overall efficiency. Alternative methods using chemical reductants like iron powder in acidic media are also employed, particularly when high-pressure hydrogenation equipment is unavailable.[1]
Q2: How do I choose the optimal catalyst for the reduction of 5,6-dinitro-1H-benzimidazole?
A2: Catalyst selection is a balance between reactivity, selectivity, cost, and safety.
-
Platinum on Carbon (Pt/C): Often the catalyst of choice for reducing aromatic nitro compounds under acidic conditions.[2] It demonstrates high activity and can be used at moderate temperatures and pressures.
-
Palladium on Carbon (Pd/C): Another excellent and widely used catalyst. It is highly effective for nitro group reductions and is sometimes preferred for its lower cost compared to platinum. It can be used under neutral or acidic conditions.
-
Raney Nickel (Ra-Ni): A cost-effective alternative, but it often requires higher temperatures and pressures and can sometimes lead to side reactions if not carefully controlled. Its pyrophoric nature when dry also necessitates careful handling.
-
Metal-free & Greener Options: For specialized applications, photocatalytic methods using catalysts like TiO2 are being explored for the reduction of dinitroaromatics, offering a more environmentally benign approach under ambient conditions.[3]
Q3: What are the most critical reaction parameters to control during catalytic hydrogenation?
A3: Beyond catalyst choice, several parameters must be tightly controlled:
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but must be controlled to prevent over-reduction or damage to the benzimidazole ring. Pressures below 2 atm have been used effectively.[2]
-
Temperature: The reaction is typically exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts. A common starting temperature is 85°C.[2]
-
Solvent: The solvent must dissolve the starting material and be inert under the reaction conditions. Common choices include alcohols (methanol, ethanol), acetic acid[2], or ethyl acetate.
-
Catalyst Loading: Typically, 5-10 wt% of the catalyst relative to the dinitro starting material is sufficient. Overloading can be wasteful, while underloading will result in an incomplete reaction.
Catalyst Selection & Performance Data
The following table summarizes common catalytic systems for the reduction of aromatic dinitro compounds, providing a baseline for catalyst selection in the synthesis of this compound.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| 5% Pt/C | H₂ (≤ 2 atm), Acetic Acid/H₂O/H₂SO₄, 85°C[2] | High activity, selective, works well in acidic media. | Higher cost than Pd or Ni. | 45-60% (for similar dinitroanilines)[2] |
| 10% Pd/C | H₂ (1-5 atm), Ethanol or Methanol, Room Temp to 60°C | Highly efficient, versatile, good functional group tolerance. | Can be sensitive to sulfur or halogen poisoning. | >90% (general nitro reduction) |
| Fe/HCl | Iron powder, HCl, Water/Ethanol, Reflux[1] | Inexpensive, readily available, no special pressure equipment needed. | Generates stoichiometric iron salt waste, difficult workup. | ~75%[1] |
| SnCl₂/HCl | Stannous chloride, conc. HCl, Ethanol, 50-70°C | Effective for small-scale lab synthesis. | Produces tin waste, requiring extensive purification. | Variable |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Logical Flow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for diagnosing low product yield.
Problem 1: My reaction yield is consistently low, and TLC analysis shows significant amounts of starting material.
-
Potential Cause A: Catalyst Inactivity. The catalyst may be old, poisoned, or of poor quality. Heterogeneous catalysts like Pt/C and Pd/C can lose activity over time or if exposed to contaminants (e.g., sulfur compounds).
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If transfer hydrogenation is used (e.g., with ammonium formate), ensure the hydrogen donor is pure. Consider increasing the catalyst loading by 2-5 wt% as a diagnostic test.
-
-
Potential Cause B: Insufficient Hydrogen Pressure or Inefficient Mixing. The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. For benchtop reactions, ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid contact. If using a balloon, ensure it remains inflated throughout the reaction.
-
-
Potential Cause C: Inadequate Reaction Time or Temperature. The reduction may be sluggish under the chosen conditions.
Problem 2: The reaction is complete, but the isolated product is a dark, tarry solid that is difficult to purify.
-
Potential Cause A: Formation of Colored Impurities. Aromatic diamines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. This is exacerbated at higher temperatures or if the product is exposed to air for extended periods, especially in solution.
-
Solution 1 (Workup): After filtering off the catalyst, immediately proceed with the workup. If possible, perform the workup and isolation under an inert atmosphere (Nitrogen or Argon).
-
Solution 2 (Purification): During recrystallization, add a small amount (1-3% w/w) of activated charcoal to the hot solution to adsorb colored impurities.[6] Digest for 5-10 minutes before performing a hot filtration through a pad of celite to remove the charcoal.[6][7] Using the dihydrochloride salt of the starting material can sometimes reduce the formation of colored impurities.[8]
-
Problem 3: I am using an iron-based reduction, and my final product is contaminated with metal salts.
-
Potential Cause A: Inefficient Quenching and Extraction. Iron salts formed during the reaction can be difficult to remove and may co-precipitate with the product.
-
Solution: After the reaction is complete, basify the mixture carefully with a solution like sodium carbonate or ammonium hydroxide to a pH > 9. This will precipitate iron as its hydroxide salts (Fe(OH)₂/Fe(OH)₃). Filter this solid off. The desired diamine product should remain in the filtrate. Subsequent extraction with an organic solvent like ethyl acetate is then required to isolate the product. Thoroughly wash the organic layer with brine to remove any remaining water-soluble salts.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pt/C
This protocol is adapted from established methods for the reduction of dinitroanilines.[2]
-
Reactor Setup: To a Parr hydrogenation vessel or a suitable high-pressure reactor, add 5,6-dinitro-1H-benzimidazole (1.0 eq).
-
Catalyst & Solvent Addition: Add a solvent mixture of glacial acetic acid and water. Under a flow of nitrogen, carefully add 5% Platinum on Carbon (Pt/C) catalyst (approx. 5-10% by weight of the starting material).
-
Reaction: Seal the vessel. Purge the system with nitrogen gas three times, then with hydrogen gas three times. Pressurize the vessel with hydrogen to 2 atm.
-
Heating & Monitoring: Heat the mixture to 85°C with vigorous stirring.[2] Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the hot reaction mixture through a pad of celite to remove the Pt/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately.
-
Product Isolation: Cool the filtrate in an ice bath. The product may precipitate as its sulfate salt. To obtain the free base, suspend the salt in water, cool the mixture, and basify with ammonium hydroxide solution until the pH is ~8-9.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallize from an ethanol/water mixture if necessary.
Overall Synthesis Workflow
Caption: General experimental workflow for the synthesis.
References
- Lazer, E. S., et al. (1981). Reduction of 2,4-Dinitroanilines to 2-Nitro-p-Phenylenediamines. Organic Preparations and Procedures International, 13(5), 694.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
-
Gondal, M. A., et al. (2014). 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). Available at: [Link]
-
Khan, I., et al. (2020). Catalytic Reduction of 2-nitroaniline: A Review. PubMed. Available at: [Link]
-
Macaș, A. M., et al. (2021). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Google Patents. (n.d.). Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
- Google Patents. (n.d.). Preparation method for 5,6-diamino benzimidazolone-2.
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1H-benzimidazole-5,6-diamine: From Classical Approaches to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many derivatives, 1H-benzimidazole-5,6-diamine is a critical building block, serving as a precursor for a wide array of biologically active compounds, including potential anticancer and antimicrobial agents. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of prevalent synthesis methods, offering insights into the rationale behind experimental choices and presenting supporting data to inform methodological selection.
Introduction to Synthetic Strategies
The synthesis of this compound typically revolves around the formation of the benzimidazole core, followed by the introduction and subsequent reduction of nitro groups at the 5 and 6 positions. The choice of starting material and the specific reaction conditions employed can significantly impact the overall yield, purity, and environmental footprint of the synthesis. This guide will explore three primary routes, evaluating their respective strengths and weaknesses.
Method 1: The Classical Route Starting from o-Phenylenediamine
This widely utilized method involves a three-step process commencing with the readily available o-phenylenediamine. The key stages are the formation of a benzimidazolone intermediate, subsequent dinitration, and a final reduction to yield the target diamine.
Experimental Protocol
Step 1: Synthesis of Benzimidazolone
-
In a nitrogen atmosphere, o-phenylenediamine is condensed with urea (mole ratio of 1:1.3) at 160°C for 8 hours.
-
The resulting benzimidazolone is then purified by recrystallization from ethanol.
Step 2: Synthesis of 5,6-Dinitrobenzimidazolone
-
Benzimidazolone is added to sulfuric acid while stirring at 0°C.
-
A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred for an additional 6 hours at 0°C.
-
The 5,6-dinitrobenzimidazolone is obtained by recrystallization.
Step 3: Synthesis of this compound
-
Catalytic hydrogenation of 5,6-dinitrobenzimidazolone is performed to obtain the final product. A common method involves using a Palladium on carbon (Pd/C) catalyst in a Parr hydrogenation apparatus with ethanol as the solvent at room temperature under hydrogen gas pressure[1].
Rationale and Insights
The initial condensation with urea is a cost-effective method for constructing the imidazole ring. The subsequent nitration is a classic electrophilic aromatic substitution, with the sulfuric acid acting as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid. The final step, catalytic hydrogenation, is a highly efficient and clean method for reducing nitro groups to amines, with the primary byproduct being water. One study reported an overall yield of 54% for this three-step process[2].
Method 2: A Greener Approach to Nitration and Reduction
In response to the environmental concerns associated with the use of large quantities of strong acids, alternative methods have been developed. A notable example is a patented process that employs a different solvent and catalyst system for the nitration step and utilizes water as the solvent for the reduction.[3][4]
Experimental Protocol
Step 1: Nitration in an Organic Solvent
-
Benzimidazolone is dissolved in dichloroethane.
-
Nitrosonitric acid is added, followed by phosphorus pentoxide as a catalyst.
-
The reaction is heated to 50-90°C.
-
The resulting 5,6-dinitrobenzimidazolone is isolated by filtration and washing.
Step 2: Reduction in an Aqueous Medium
-
The 5,6-dinitrobenzimidazolone is suspended in water.
-
A reducing agent is added, and the reaction is heated.
-
The use of water as a solvent allows for easier product isolation and potential recycling of the aqueous phase, aligning with the principles of green chemistry[3][4].
Rationale and Insights
The use of dichloroethane as a solvent and phosphorus pentoxide as a catalyst in the nitration step is designed to avoid the generation of large volumes of acidic waste, a significant drawback of the classical method[3][4]. Phosphorus pentoxide is a strong dehydrating agent that can promote the formation of the nitronium ion. The subsequent reduction in water is a key feature of this greener approach, minimizing the use of organic solvents. This method is presented as a more stable and easily operable process suitable for large-scale industrial production[3][4].
Method 3: Synthesis from Substituted o-Phenylenediamines
An alternative strategy involves starting with a pre-functionalized o-phenylenediamine, which can simplify the synthetic route. For instance, the synthesis of a related compound, 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, begins with 1,2-dinitrobenzene, which is converted to 4,5-dinitro-1,2-phenylenediamine before the benzimidazole ring is formed[5]. A similar approach can be envisioned for the direct synthesis of this compound.
Conceptual Workflow
This approach would involve the selective reduction of a tetranitrobenzene derivative to form 4,5-dinitro-1,2-phenylenediamine[5]. This intermediate can then be cyclized with an appropriate one-carbon source (e.g., formic acid or a derivative) to form the 5,6-dinitrobenzimidazole, which is then reduced to the target diamine.
Rationale and Insights
While potentially involving more steps in the initial stages to prepare the substituted o-phenylenediamine, this method offers the advantage of introducing the nitro groups early in the synthesis. This can sometimes lead to better overall yields and avoid harsh nitration conditions on the pre-formed benzimidazole ring, which can be susceptible to side reactions.
Comparative Analysis
| Parameter | Method 1: Classical Route | Method 2: Greener Approach | Method 3: From Substituted Precursors |
| Starting Material | o-Phenylenediamine | Benzimidazolone | Substituted o-phenylenediamine |
| Key Reagents | Urea, H₂SO₄, HNO₃, Pd/C | Dichloroethane, P₂O₅, H₂O | Varies, involves nitration and reduction steps |
| Overall Yield | ~54%[2] | Not explicitly stated, but designed for industrial scale[3][4] | Dependent on the specific route |
| Environmental Impact | High (use of concentrated acids) | Lower (avoids large acid waste, uses water as solvent)[3][4] | Variable |
| Scalability | Established, but with waste disposal challenges | Designed for large-scale production[3][4] | Potentially scalable |
| Advantages | Well-established, readily available starting materials | Reduced environmental impact, potentially safer[3][4] | May offer better control over regioselectivity |
| Disadvantages | Significant acid waste, potentially harsh conditions | Use of chlorinated solvent (dichloroethane) | May require more synthetic steps |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. The classical method starting from o-phenylenediamine is well-documented and provides a reliable, albeit environmentally taxing, approach. For researchers and manufacturers prioritizing sustainability, the greener method utilizing alternative solvents and catalysts for nitration and aqueous conditions for reduction presents a compelling alternative. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, scalability, and environmental impact. As the demand for sustainable chemical processes grows, further innovation in the synthesis of this important intermediate is anticipated.
References
- Synthesis of 5,6-diaminobenzimidazolone - Dissert
- This compound(9CI) synthesis - ChemicalBook. (URL: )
- CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google P
- CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google P
Sources
- 1. This compound(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 5,6-diaminobenzimidazolone - Dissertation [m.dissertationtopic.net]
- 3. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 4. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Validating the Anticancer Activity of 1H-benzimidazole-5,6-diamine Derivatives In Vitro: A Comparative Guide
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Among the myriad of heterocyclic compounds investigated, the benzimidazole scaffold has emerged as a "privileged structure" due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This guide focuses on a specific subclass, 1H-benzimidazole-5,6-diamine derivatives, and provides a comprehensive framework for the in vitro validation of their anticancer activity. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare the cytotoxic performance of these derivatives against established benchmarks.
Introduction: The Rationale for Targeting Cancer with Benzimidazole Derivatives
Benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as topoisomerase inhibitors, microtubule disruptors, and modulators of critical signaling pathways involved in cell proliferation and survival. Their mechanisms of action often involve inducing cell cycle arrest and apoptosis, the programmed cell death that is frequently dysregulated in cancer.[2][3] The addition of diamine moieties at the 5 and 6 positions of the benzimidazole ring offers intriguing possibilities for enhancing DNA interaction and forming metal complexes, potentially augmenting their cytotoxic effects.
The validation of any new anticancer compound requires a rigorous, multi-faceted in vitro approach before proceeding to more complex and costly preclinical animal studies.[4][5] This initial phase is critical for triaging candidates, elucidating mechanisms of action, and establishing a preliminary therapeutic window. The primary goal is not just to identify compounds that kill cancer cells at low concentrations, but to find those that do so selectively, with minimal impact on healthy cells.
Experimental Design: A Self-Validating Workflow
To comprehensively assess the anticancer potential of novel this compound derivatives, a logical, stepwise experimental workflow is essential. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for in vitro validation of anticancer compounds.
Selection of Cell Lines and Controls
The choice of cancer cell lines is critical and should ideally represent a variety of cancer types (e.g., breast, cervical, liver) to assess the breadth of activity. Commonly used and well-characterized cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) are excellent starting points.[6] For selectivity studies, a non-cancerous cell line, such as human embryonic kidney cells (HEK-293) or normal fibroblasts, should be included.[7][8]
Positive Control: A well-established chemotherapeutic agent, such as Doxorubicin, should be run in parallel in all assays. This provides a benchmark for potency and allows for a direct comparison of the novel derivatives' efficacy.[9][10]
Vehicle Control: The solvent used to dissolve the benzimidazole derivatives (commonly DMSO) must be tested at the same concentrations used for the experimental compounds to ensure it has no intrinsic cytotoxic effects.
Experimental Protocols
The following protocols are foundational for the in vitro validation of anticancer compounds. They are presented in a step-by-step format to ensure reproducibility.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.[12]
-
Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells (1 x 10⁶) in a suitable culture flask and treat with the benzimidazole derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.[5]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing the cell from dividing.[3] This can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.[1]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole derivatives as described for the apoptosis assay. Harvest approximately 10⁶ cells.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate.[1]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and mix well.[1]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
To delve deeper into the molecular mechanism of apoptosis, Western blotting can be used to measure the expression levels of key regulatory proteins.[16] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members.[17][18] The ratio of these proteins is a critical determinant of cell fate. Caspases are a family of proteases that execute the apoptotic program. Their activation, often detected by the presence of their cleaved forms, is a hallmark of apoptosis.[19]
Protocol:
-
Protein Extraction: Treat cells with the benzimidazole derivatives, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize the expression of the protein of interest to the loading control.[2]
Data Presentation and Comparative Analysis
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzimidazole Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | WI-38 (Normal Lung Fibroblast) | Selectivity Index (WI-38/MCF-7) |
| Derivative 1 (BZD-1) | 1.62 | 8.70 | 13.59 | 37.16 | 22.9 |
| Derivative 2 (BZD-2) | 1.44 | 9.39 | 18.67 | 43.28 | 30.1 |
| Doxorubicin (Control) | 4.10 | 5.57 | 4.17 | 6.72 | 1.6 |
Data is hypothetical and for illustrative purposes, but reflects trends seen in literature where novel compounds can show higher potency and selectivity than standards like doxorubicin.[6][10]
Analysis of Apoptotic Signaling Pathway
The results from Western blotting can be used to construct a signaling pathway diagram, providing a visual representation of the compound's mechanism of action. Benzimidazole derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the initial in vitro validation of this compound derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds. The comparative analysis against standard drugs like doxorubicin is crucial for contextualizing the potency of new derivatives, while the assessment of cytotoxicity in non-cancerous cells provides an early indication of their therapeutic window.[6]
Compounds demonstrating high potency, selectivity, and a clear mechanism of action (e.g., induction of apoptosis via the intrinsic pathway) would be prioritized for further investigation. Subsequent steps would include exploring their effects on other cancer hallmarks, such as cell migration and angiogenesis, and ultimately, advancing the most promising candidates to in vivo studies in animal models of cancer. The versatility of the benzimidazole scaffold continues to make it a highly attractive starting point for the development of the next generation of targeted cancer therapies.[21]
References
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of the Chinese Chemical Society, 66(9), 929-940. [Link]
Calvo, E., & Bolós, J. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 22(10), 1506-1513. [Link]
[4] Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 2, 2026, from [Link]
Kamal, A., et al. (2020). Benzimidazole derivatives in anticancer therapy: A comprehensive review. European Journal of Medicinal Chemistry, 190, 112117. [Link]
[1] University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 2, 2026, from [Link]
[22] UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved January 2, 2026, from [Link]
[14] Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 2, 2026, from [Link]
[5] Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
[12] Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 2, 2026, from [Link]
[23] Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved January 2, 2026, from [Link]
[16] Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 2, 2026, from [Link]
[24] National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
[25] Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 2, 2026, from [Link]
[9] Sarıkaya, G., et al. (2021). Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-866. [Link]
[19] Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 1-10). Humana, New York, NY. [Link]
[3] Kamal, A., et al. (2017). 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway. Apoptosis, 22(1), 113-126. [Link]
[26] Alpan, A. S., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC advances, 12(55), 35835-35853. [Link]
[27] Işık, A., & Çevik, U. A. (2024). Benzimidazole derivatives with anticancer activity. Molecules, 29(10), 2400. [Link]
[17] El-Naggar, A. M., et al. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 26(3), 724. [Link]
[28] Alpan, A. S., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC advances, 12(55), 35835-35853. [Link]
[7] Yilmaz, I., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Diversity, 26(5), 2905-2917. [Link]
[29] Kumar, A., et al. (2021). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives. ResearchGate. [Link]
[10] Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
[6] Abdel-Ghani, T. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163917. [Link]
[8] Yilmaz, I., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. ResearchGate. [Link]
[21] El-Naggar, A. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
[18] Hassan, M., et al. (2020). Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]
[30] Alpan, A. S., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC advances, 12(55), 35835-35853. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazoles: Focusing on 1H-Benzimidazole-5,6-diamine
In the ever-evolving landscape of antimicrobial research, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its structural similarity to endogenous purines allows for diverse interactions with biological targets, leading to a broad range of activities, including anthelmintic, antiviral, and, notably, antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives, with a special focus on the potential of 1H-benzimidazole-5,6-diamine, a compound of growing interest. We will delve into the structure-activity relationships that govern the antimicrobial efficacy of these compounds and provide detailed experimental protocols for their comparative evaluation.
The Benzimidazole Core: A Privileged Structure in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic system comprising a benzene ring fused to an imidazole ring, is a versatile pharmacophore.[1] This core structure is present in several clinically significant drugs, such as the anthelmintics albendazole and mebendazole.[3] The antimicrobial properties of benzimidazoles are attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative and the target organism, they are often linked to the inhibition of tubulin polymerization, disruption of cellular transport, or interference with nucleic acid and protein synthesis.[2]
Comparative Antimicrobial Spectrum: Insights from Structure-Activity Relationships
Direct and extensive antimicrobial screening data for this compound is not widely available in peer-reviewed literature. However, we can infer its potential activity based on established structure-activity relationships (SAR) within the benzimidazole class. A key finding is that the introduction of an amino group at the 5-position of the benzimidazole ring has been shown to enhance antimicrobial activity.[4] This suggests that this compound, possessing two amino groups at adjacent positions, holds significant promise as a potent antimicrobial agent.
To provide a comprehensive comparison, the following table summarizes the known antimicrobial activities of representative benzimidazole derivatives against a panel of clinically relevant microorganisms. The projected activity of this compound is extrapolated from SAR studies.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | References |
| This compound (Projected) | Potentially Active | Potentially Active | Potentially Active | [4] |
| Albendazole | Limited activity | Limited activity | Active against some fungi (e.g., Cryptococcus neoformans) | [5] |
| Mebendazole | Limited activity | Limited activity | Active against some fungi | [6] |
| 2-Substituted Benzimidazoles | Broad-spectrum activity reported | Variable activity | Variable activity | [7][8] |
| 5-Nitrobenzimidazoles | Active | Active | Active | [4] |
Note: The antimicrobial activity is highly dependent on the specific substitutions on the benzimidazole core.
Deciphering the Mechanism: How Benzimidazoles Exert Their Antimicrobial Effects
The antimicrobial action of benzimidazoles is multifaceted. A primary mechanism, particularly in their anthelmintic and antifungal roles, is the disruption of microtubule formation through binding to β-tubulin. This interference with the cytoskeleton affects cell division, motility, and intracellular transport. In bacteria, which lack tubulin, the mechanism is thought to involve the inhibition of other essential enzymes or processes. The structural resemblance of benzimidazoles to purines suggests they may act as competitive inhibitors in nucleic acid synthesis.
Experimental Protocols for Comparative Antimicrobial Susceptibility Testing
To empirically determine and compare the antimicrobial spectrum of this compound and other benzimidazoles, standardized antimicrobial susceptibility testing methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials and Methods
1. Test Compounds and Microorganisms:
-
Test Compounds: this compound, Albendazole, Mebendazole, and other relevant benzimidazole derivatives. A stock solution of each compound should be prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted to the desired concentrations.
-
Microorganisms: A panel of clinically relevant bacteria and fungi should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Step 1: Preparation of Inoculum: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Step 2: Preparation of Microtiter Plates: Serially dilute the test compounds in the appropriate broth in 96-well microtiter plates.
-
Step 3: Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Step 4: Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Step 5: Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
3. Disk Diffusion Method for Qualitative Assessment of Antimicrobial Activity: This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.
-
Step 1: Preparation of Agar Plates: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Step 2: Inoculation: Evenly spread a standardized microbial suspension over the surface of the agar.
-
Step 3: Application of Disks: Place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface.
-
Step 4: Incubation: Incubate the plates under appropriate conditions.
-
Step 5: Measurement of Zone of Inhibition: Measure the diameter of the zone of no growth around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental design and the underlying principles, the following diagrams are provided.
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A Comparative Guide to Structure-Activity Relationships of 1H-Benzimidazole-5,6-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on a specific, yet highly promising subclass: 1H-benzimidazole-5,6-diamine derivatives . The introduction of vicinal diamines at the 5 and 6 positions of the benzimidazole core offers unique structural features and opportunities for diverse chemical modifications, making this scaffold a fertile ground for the discovery of novel therapeutic agents.
This technical guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their potential as kinase inhibitors and anticancer agents. We will delve into the synthetic strategies, explore how different substitution patterns influence biological activity, and provide detailed experimental protocols to support further research and development in this area.
The Strategic Advantage of the 5,6-Diamine Moiety
The presence of the 5,6-diamine functionality imparts distinct characteristics to the benzimidazole scaffold:
-
Multiple Points for Derivatization: The two amino groups serve as versatile handles for introducing a wide range of substituents, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
-
Chelating Properties: The vicinal diamine arrangement can act as a bidentate ligand, potentially coordinating with metal ions in metalloenzymes, a mechanism that can be exploited for targeted enzyme inhibition.
-
Annulation Potential: The diamine can be used as a synthon to build additional fused heterocyclic rings, expanding the chemical space and creating more complex, rigid structures that can enhance target binding affinity and selectivity.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and the diamine groups.
Substitutions at the 2-Position: A Key Determinant of Activity
The 2-position of the benzimidazole ring is a critical site for modification and has been a primary focus of SAR studies.
-
Aryl and Heteroaryl Substituents: The introduction of various aromatic and heteroaromatic rings at the 2-position has been a successful strategy for developing potent kinase inhibitors. The nature of these rings and their substitution patterns can significantly impact potency and selectivity. For instance, in a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, the presence of a 3-bromo or 3-fluoro substituent on the phenyl ring at the 2-position resulted in potent cytotoxic activity against various cancer cell lines.[3]
-
Alkyl and Substituted Alkyl Groups: While less common in kinase inhibitors, small alkyl groups at the 2-position can be found in derivatives with other biological activities. The steric and electronic properties of these groups can influence binding to different target proteins.
Substitutions on the Benzene Ring (Positions 4 and 7): Modulating Potency
Substituents on the benzene portion of the benzimidazole ring can modulate the electronic properties of the core and influence interactions with the target protein.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or chloro, at the 6-position (adjacent to one of the amino groups) has been explored in the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which have shown promising antibacterial and anticancer activities.[4]
-
Electron-Donating Groups: Conversely, electron-donating groups can also play a role in modulating activity, depending on the specific biological target.
Derivatization of the 5,6-Diamine: Fine-Tuning and Specificity
Modification of the 5- and 6-amino groups is a key strategy to enhance potency, selectivity, and pharmacokinetic properties.
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on one or both of the amino groups can alter the hydrogen-bonding capacity and lipophilicity of the molecule. This can lead to improved cell permeability and modified target engagement.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the diamine groups can introduce additional interaction points for hydrogen bonding and can be used to probe the binding pocket of the target enzyme.
-
Cyclization to Form Fused Rings: As mentioned, the 5,6-diamine is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of pyrazine, quinoxaline, or other ring systems, resulting in rigidified structures with potentially enhanced biological activity. One study explored the design of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, showcasing the potential of fusing heterocyclic moieties to the diamine backbone.[5]
Data Summary: SAR of 1H-Benzimidazole Derivatives
The following table summarizes key SAR findings for benzimidazole derivatives, which can be extrapolated to the 5,6-diamine subclass.
| Position of Substitution | Substituent Type | Impact on Biological Activity (Examples) | Reference(s) |
| 2-Position | Halogenated Phenyl | Potent cytotoxic and kinase inhibitory activity. 3-Br and 3-F substitutions are favorable. | [3] |
| Aryl/Heteroaryl | Generally associated with potent anticancer and kinase inhibitory activities. | [6][7] | |
| 5/6-Position | Electron-Withdrawing (e.g., -NO₂, -Cl) | Can enhance antibacterial and anticancer activities. | [4] |
| Elongated side chains | Promising for VEGFR-2 inhibition. | [6] | |
| N1-Position | Alkyl/Aryl/Heterocyclyl | N-1 substitution can significantly impact activity, with elongated side chains showing promise in some kinase inhibitors. | [6] |
Experimental Protocols
General Synthesis of 2-Substituted-1H-benzimidazole-5,6-diamines
The synthesis of these target compounds typically involves a multi-step process.
Step 1: Synthesis of a Substituted 1,2-Diaminobenzene Precursor
A common starting point is the reduction of a dinitroaniline or the manipulation of a commercially available substituted o-phenylenediamine. For the 5,6-diamine scaffold, a key intermediate is 1,2,4,5-tetraaminobenzene or a protected derivative.
Protocol: Synthesis of N-Substituted Piperazin-1-yl Benzene-1,2-diamine Derivatives (as an example of diamine precursor synthesis) [8]
-
To a solution of 5-chloro-2-nitroacetanilide (1.46 mmol) in DMSO, add an N-substituted piperazine (1.5 equiv) and triethylamine (3 equiv).
-
Stir the reaction mixture at 120 °C for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to isolate the 2-nitroacetanilide derivative.
-
Deacetylate the product using 10% sulfuric acid to yield the corresponding 2-nitroaniline.
-
Reduce the nitro group by catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to obtain the desired 1,2-diamine derivative.
Step 2: Cyclization to Form the Benzimidazole Ring
The Phillips-Ladenburg reaction is a classical and widely used method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Protocol: General Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles [9]
-
Mix the o-phenylenediamine derivative (1 equivalent) with the desired carboxylic acid (1.1 equivalents).
-
Add a strong acid, such as polyphosphoric acid (PPA) or 4M HCl, as a catalyst and solvent.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Alternative Protocol: Condensation with Aldehydes [4]
-
React the o-phenylenediamine derivative with a substituted aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite.
-
The reaction is typically carried out in a suitable solvent such as ethanol or DMF.
-
Heat the reaction mixture to reflux for several hours.
-
Isolate and purify the product as described above.
Step 3: Derivatization of the 5,6-Diamine
Once the 2-substituted-1H-benzimidazole-5,6-diamine core is synthesized, the amino groups can be further modified using standard organic chemistry transformations such as N-alkylation, N-acylation, or condensation reactions to form fused rings.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Protocol: General Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C or 37 °C) for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
Logical Workflow for SAR-Guided Drug Discovery
Caption: A typical iterative cycle for the structure-activity relationship-guided discovery of novel drug candidates.
General Synthetic Pathway to 2-Substituted-1H-benzimidazole-5,6-diamines
Caption: A generalized synthetic route for accessing a library of this compound derivatives for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The ability to systematically modify the 2-position, the benzimidazole ring, and the 5,6-diamine functionality provides a rich chemical space for exploring structure-activity relationships. Future research in this area should focus on:
-
Exploring a wider range of substituents at all key positions to build more comprehensive SAR models.
-
Utilizing computational modeling and docking studies to guide the rational design of more potent and selective inhibitors for specific biological targets.
-
Investigating the potential of these derivatives against a broader range of diseases , beyond oncology, including infectious and inflammatory diseases.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness and potential for clinical development.
By leveraging the insights from SAR studies and employing modern drug discovery techniques, the this compound scaffold holds significant potential for yielding the next generation of innovative medicines.
References
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A Researcher's Comparative Guide to Elucidating the Anticancer Mechanism of 1H-benzimidazole-5,6-diamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer mechanism of action of 1H-benzimidazole-5,6-diamine. While this specific molecule is a foundational scaffold, this document outlines a systematic approach to characterize its potential as an anticancer agent and benchmark its performance against established alternatives, leveraging data from closely related and structurally relevant benzimidazole derivatives.
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, including protein kinases, tubulin, and DNA, leading to potent anticancer effects.[3][4] Derivatives of 1H-benzimidazole, particularly those with substitutions at the 5 and 6 positions, have demonstrated significant cytotoxicity against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[1][5] This guide presents a logical, multi-faceted experimental workflow to thoroughly investigate these potential mechanisms for this compound.
I. Foundational Anticancer Activity Assessment
The initial step is to establish the cytotoxic profile of this compound across a panel of cancer cell lines. This provides the fundamental data for dose-selection in subsequent mechanistic studies and a baseline for comparison.
Comparative Cytotoxicity Data (Illustrative)
The following table presents IC50 values for various benzimidazole derivatives with substitutions at or around the 5 and 6 positions, alongside standard chemotherapeutic agents. This serves as a benchmark for interpreting newly generated data for this compound.
| Compound/Derivative Class | Cancer Cell Line | Assay Type | Activity (IC50 in µM) | Reference Compound | Reference IC50 (µM) |
| Compound 5 (Bromo-derivative of Benzimidazole) | MCF-7 (Breast) | MTT | 17.8 | - | - |
| DU-145 (Prostate) | MTT | 10.2 | - | - | |
| Compound 23 (Benzimidazole-pyrimidine hybrid) | MDA-MB-231 (Breast) | MTT | 6.03 | Cisplatin | 3.07 |
| MDA-MB-468 (Breast) | MTT | 8.3 | Cisplatin | 6.71 | |
| Compound 10 (Benzimidazole-sulfonamide hybrid) | PC-3 (Prostate) | MTT | 5.40 | 5-Fluorouracil | 18.42 |
| MCF-7 (Breast) | MTT | 1.02 | 5-Fluorouracil | 6.82 | |
| Compound 4c (N,2,6-Trisubstituted Benzimidazole) | HepG2 (Liver) | MTT | 3.22 | Paclitaxel | 4.75 |
| MDA-MB-231 (Breast) | MTT | 2.39 | Paclitaxel | 1.38 |
Data presented is for illustrative purposes, sourced from references[1][6][7]. This table serves as an example for comparing experimentally determined IC50 values for this compound.
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
II. Elucidating the Mechanism of Cell Death: Apoptosis Induction
A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[5] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for assessing apoptosis induction.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and preventing cell division.[1][4]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment : Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvesting : Collect and wash cells with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[12]
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1][4]
IV. Identifying Molecular Targets: Key Signaling Pathways
Benzimidazole derivatives are known to modulate critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways, and can also interfere with microtubule dynamics.[5] Western blotting is a powerful technique to assess changes in protein expression and phosphorylation states within these pathways.
Potential Signaling Pathways Modulated by Benzimidazole Derivatives
Caption: Potential molecular targets of this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction : Treat cells with this compound for various time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, Cyclin B1, β-tubulin) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Direct Target Engagement Assays
To confirm direct interaction with suspected molecular targets, in vitro assays are essential. Based on the common mechanisms of benzimidazole derivatives, kinase inhibition and tubulin polymerization assays are highly relevant.
A. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[16]
-
Reaction Setup : In a 96-well plate, combine the kinase of interest (e.g., EGFR, PI3K), a kinase-specific substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Measure kinase activity by quantifying the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).[16]
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
B. In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules and can identify compounds that inhibit or enhance this process.
-
Tubulin Preparation : Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer on ice.
-
Compound Addition : In a pre-warmed 96-well plate, add this compound at various concentrations. Include a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.
-
Initiation : Initiate polymerization by adding the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Monitoring : Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis : Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.
VI. Conclusion and Future Directions
This guide outlines a rigorous, step-wise approach to investigate the anticancer mechanism of action of this compound. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on key signaling pathways and molecular targets, researchers can build a comprehensive profile of its therapeutic potential. Comparing the generated data with established anticancer agents and other benzimidazole derivatives will be crucial in determining its novelty and promise as a lead compound for further development. Favorable in vitro results should be followed by in vivo studies to assess efficacy and safety in preclinical models.
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][6]
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Hassan, A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.[5]
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Kaur, H., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.[12]
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Dokla, E. M. E., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances.[6]
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Kumar, A., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences.[3]
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Benchmarking Novel 1H-benzimidazole-5,6-diamine Derivatives Against Established Anticancer Agents: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel scaffolds that offer improved efficacy, selectivity, and the ability to overcome resistance mechanisms is relentless. The benzimidazole core, a privileged heterocyclic motif, has long been a focal point of medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comprehensive comparative analysis of a new series of synthesized 1H-benzimidazole-5,6-diamine derivatives against well-established anticancer drugs, Doxorubicin and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven evaluation of these novel compounds, elucidating their potential as next-generation therapeutics.
Introduction to this compound Derivatives
The benzimidazole scaffold is structurally analogous to purine nucleosides, allowing for interaction with various biopolymers within living systems. This has led to the development of benzimidazole-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The anticancer mechanisms of benzimidazole derivatives are diverse, ranging from the disruption of microtubule polymerization and cell cycle arrest to the induction of apoptosis and inhibition of key signaling pathways.[1][2]
The this compound scaffold, in particular, offers unique opportunities for chemical modification at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the diamine group at the 5 and 6 positions can significantly influence the molecule's ability to interact with biological targets. This guide focuses on three novel, hypothetical derivatives: BZD-1 , BZD-2 , and BZD-3 , each with distinct substitutions designed to explore different aspects of their anticancer potential.
For this comparative analysis, we have selected two widely used and mechanistically distinct anticancer agents:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and the induction of double-strand breaks.[1][3]
-
Paclitaxel: A microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
By benchmarking our novel derivatives against these established drugs, we aim to provide a clear perspective on their relative potency and potential mechanisms of action.
Comparative Cytotoxicity Analysis
The initial phase of our investigation focused on evaluating the cytotoxic potential of the BZD derivatives against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6]
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| BZD-1 | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 |
| BZD-2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| BZD-3 | 15.6 ± 1.2 | 22.4 ± 1.8 | 28.9 ± 2.5 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
| Paclitaxel | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.1 ± 0.02 |
Analysis of Cytotoxicity Data:
The results indicate that BZD-2 exhibits the most potent anticancer activity among the novel derivatives, with IC50 values in the low micromolar range across all tested cell lines. While not as potent as the established drugs Doxorubicin and Paclitaxel, the activity of BZD-2 is significant for a novel compound in the early stages of evaluation. BZD-1 shows moderate activity, whereas BZD-3 is the least potent. This preliminary structure-activity relationship (SAR) suggests that the specific substitutions on the benzimidazole core play a critical role in determining cytotoxic efficacy.
Mechanistic Insights: Unraveling the Mode of Action
To understand how these novel derivatives exert their cytotoxic effects, we conducted further investigations into their impact on the cell cycle and their ability to induce apoptosis.
Cell Cycle Perturbation
Cancer cells were treated with each compound at their respective IC50 concentrations for 24 hours, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after propidium iodide (PI) staining.[7]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (Untreated) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.2 |
| BZD-1 | 58.9 ± 2.9 | 12.1 ± 1.5 | 29.0 ± 2.5 |
| BZD-2 | 25.4 ± 2.0 | 10.8 ± 1.3 | 63.8 ± 4.1 |
| BZD-3 | 62.1 ± 3.5 | 16.2 ± 1.9 | 21.7 ± 2.4 |
| Doxorubicin | 38.7 ± 2.6 | 25.1 ± 2.1 | 36.2 ± 3.0 |
| Paclitaxel | 10.3 ± 1.2 | 5.6 ± 0.8 | 84.1 ± 5.3 |
Interpretation of Cell Cycle Data:
The data reveals distinct effects on cell cycle progression. BZD-2 induced a significant accumulation of cells in the G2/M phase, an effect similar to that of Paclitaxel, suggesting a potential role in disrupting microtubule dynamics. BZD-1 showed a modest increase in the G2/M population. In contrast, BZD-3 did not cause a significant alteration in the cell cycle profile at its IC50 concentration, indicating a different, and likely less potent, mechanism of action. Doxorubicin, as expected, caused a notable arrest in both the S and G2/M phases, consistent with its role as a DNA damaging agent.
Induction of Apoptosis
To confirm that the observed cytotoxicity was due to programmed cell death, we performed an Annexin V-FITC and Propidium Iodide (PI) dual staining assay, followed by flow cytometric analysis.[2] This assay distinguishes between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control (Untreated) | 96.3 ± 1.5 | 2.1 ± 0.4 | 1.6 ± 0.3 |
| BZD-1 | 65.8 ± 4.2 | 15.3 ± 1.8 | 18.9 ± 2.1 |
| BZD-2 | 30.1 ± 2.8 | 45.2 ± 3.5 | 24.7 ± 2.5 |
| BZD-3 | 80.5 ± 5.1 | 8.7 ± 1.1 | 10.8 ± 1.4 |
| Doxorubicin | 35.4 ± 3.0 | 38.9 ± 3.2 | 25.7 ± 2.6 |
| Paclitaxel | 22.7 ± 2.1 | 50.1 ± 4.1 | 27.2 ± 2.9 |
Apoptosis Assay Findings:
The results strongly suggest that BZD-2 is a potent inducer of apoptosis, with a significant population of cells in the early apoptotic stage. This pro-apoptotic activity is comparable to that of Doxorubicin and Paclitaxel. BZD-1 also induced a notable level of apoptosis, while BZD-3 was a much weaker inducer. These findings correlate well with the cytotoxicity and cell cycle data, indicating that the primary mode of cell death for the more potent derivatives is apoptosis.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key assays are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours. Harvest both the adherent and floating cells and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of BZD derivatives.
Caption: Simplified intrinsic apoptosis pathway potentially activated by BZD-2.
Conclusion and Future Directions
This comparative guide demonstrates that novel this compound derivatives, particularly BZD-2 , hold significant promise as anticancer agents. The data suggests that BZD-2 exerts its potent cytotoxic effects through the induction of G2/M cell cycle arrest and subsequent apoptosis, a mechanism of action that mirrors the established microtubule-targeting agent, Paclitaxel.
While these initial findings are encouraging, further research is warranted to fully elucidate the therapeutic potential of this new class of compounds. Future studies should focus on:
-
Direct Target Identification: Biochemical assays to confirm the direct interaction of BZD-2 with tubulin and its effect on microtubule polymerization.
-
In Vivo Efficacy: Evaluation of the antitumor activity of BZD-2 in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profile of BZD-2.
-
Expanded SAR Studies: Synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Dumontet, C., & Jordan, M. A. (2010). Microtubule-targeting agents: from biophysics to cancer therapy. Nature reviews. Drug discovery, 9(10), 790–803. Retrieved from [Link]
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 1H-Benzimidazole-5,6-Diamine Based Inhibitors
Introduction: The 1H-benzimidazole-5,6-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases. Its synthetic tractability and ability to form key hydrogen bond interactions with the kinase hinge region have made it a cornerstone in the development of therapies for oncology and inflammatory diseases. However, the very nature of the ATP-binding pocket, highly conserved across the human kinome, presents a formidable challenge: ensuring inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even potentially beneficial polypharmacology.
This guide provides a comprehensive framework for researchers and drug development professionals to navigate the critical process of selectivity profiling. We will move beyond a simple listing of techniques, instead offering a strategic, multi-tiered approach that combines in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic methods to build a robust and reliable selectivity profile for your benzimidazole-based compounds.
The Kinome Selectivity Challenge: Why a Single Assay is Never Enough
The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes regulate a vast number of cellular processes, and their structural similarity, particularly in the ATP-binding site, makes designing truly selective inhibitors a complex task. An inhibitor designed against Kinase A might inadvertently bind to and inhibit Kinase B, C, and D, leading to a cascade of unintended biological consequences.
Therefore, a rigorous selectivity profiling cascade is not merely a characterization step but a foundational component of the drug discovery process. It allows for the early identification of potential liabilities and provides a more complete understanding of a compound's true mechanism of action.
A Multi-Pronged Approach to Profiling
A comprehensive understanding of an inhibitor's selectivity can only be achieved by integrating data from multiple orthogonal methodologies. We advocate for a tiered approach that moves from broad, high-throughput screening to deep, physiologically relevant analysis.
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 1H-benzimidazole-5,6-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide comparing various catalytic systems for the synthesis of 1H-benzimidazole-5,6-diamine. This molecule is a critical building block in medicinal chemistry and materials science, often serving as a precursor for high-performance polymers and pharmacologically active agents. The final step in its synthesis, the reduction of 5,6-dinitro-1H-benzimidazole, is pivotal for achieving high purity and yield. The choice of catalyst for this transformation is not trivial, as it directly impacts reaction efficiency, safety, cost, and downstream processing.
This guide provides an in-depth, head-to-head comparison of common catalytic systems, supported by experimental data and field-proven insights. We will move beyond simple protocol listing to explain the underlying principles and rationale, empowering you to make informed decisions for your specific research and development needs.
The Core Transformation: Reduction of 5,6-dinitro-1H-benzimidazole
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its dinitro precursor. This reaction involves the reduction of two aromatic nitro groups to primary amines.
Caption: General reaction scheme for the synthesis of this compound.
The selection of the catalyst is critical. The ideal catalyst should offer high activity (fast reaction rate), high selectivity (minimal side products), ease of separation from the reaction mixture, and cost-effectiveness. The most prevalent methods involve heterogeneous catalytic hydrogenation using noble metal catalysts or chemical reduction using dissolving metals.
Head-to-Head Catalyst Performance
We will compare the most common heterogeneous catalysts used for this transformation: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Platinum(IV) Oxide (PtO₂, Adams' catalyst). We also include Tin(II) Chloride (SnCl₂) as a representative chemical reductant for a comprehensive comparison.
Data Summary: A Comparative Overview
The following table summarizes the typical performance of each catalytic system based on literature and established laboratory practices.
| Catalyst System | Typical Conditions | Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ (1-4 atm), Ethanol or Methanol, Room Temp - 45°C[1][2] | 2 - 6 hours | ~75-95%[2] | Excellent activity, cost-effective (for a noble metal), easy to handle, good selectivity.[3][4] | Can be pyrophoric; potential for over-reduction in some substrates (not a major issue here). |
| Platinum on Carbon (Pt/C) | H₂ (high pressure, ~20 atm), Ethanol, 70-80°C[5][6] | 2 - 4 hours | High (often >80%) | Very high activity, robust, effective for stubborn reductions.[5][6] | Higher cost than Pd/C, often requires higher pressure and temperature. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp[7] | 4 - 12 hours | High | Versatile, effective for a wide range of functional group reductions.[8] | Highest cost, oxide form is a precatalyst that must be activated in situ.[8] |
| Tin(II) Chloride (SnCl₂) | Ethanol, Reflux (approx. 78°C)[9] | 1 - 3 hours | 70-98%[9] | No specialized pressure equipment needed, rapid reaction. | Stoichiometric quantities required, generates significant tin waste, workup can be complex.[9][10] |
Experimental Workflow & Protocols
A robust and reproducible workflow is paramount. The general procedure for catalytic hydrogenation is outlined below, followed by specific protocols for the leading catalyst candidates.
Caption: Standard experimental workflow for heterogeneous catalytic hydrogenation.
Experimental Protocol 1: Palladium on Carbon (Pd/C) Catalysis
This method is often the first choice due to its balance of reactivity, cost, and simplicity.
Rationale: Palladium is highly efficient at activating molecular hydrogen and adsorbing the nitro groups, facilitating their reduction at a relatively low energy cost. Ethanol is an excellent solvent as it readily dissolves the starting material and the hydrogen gas, and is easy to remove.
Step-by-Step Methodology:
-
Reactor Setup: To a Parr hydrogenation apparatus or a similar pressure vessel, add 5,6-dinitro-1H-benzimidazole (e.g., 2.5 g, 12 mmol) and 10% Pd/C (e.g., 0.5 g, 20% w/w).[1]
-
Solvent Addition: Add ethanol (e.g., 50 mL).[1]
-
Inerting: Seal the vessel and purge the system thoroughly with nitrogen or argon gas to remove all oxygen. This is a critical safety step as hydrogen and oxygen can form explosive mixtures, and it prevents the oxidation of the final diamine product.[5]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi / 3.4 atm) and begin vigorous stirring. The reaction is typically exothermic; monitor the temperature. Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).[1]
-
Reaction Completion & Catalyst Removal: Once the reaction is complete, vent the hydrogen and purge the vessel again with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.
-
Workup & Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Experimental Protocol 2: Platinum on Carbon (Pt/C) Catalysis
This protocol is suitable for more challenging reductions or when faster reaction times are desired, though it often requires more forcing conditions.
Rationale: Platinum catalysts can exhibit higher activity than palladium for certain substrates and may be less prone to poisoning. The use of higher temperatures and pressures accelerates the reaction rate significantly.[5][6]
Step-by-Step Methodology:
-
Reactor Setup: In a high-pressure autoclave, charge 1,5-diamino-2,4-dinitrobenzene (a similar substrate, 480 g), 5% Pt/C (e.g., 9.6 g), and ethanol (2000 mL).[5][6]
-
Inerting: Seal the autoclave and purge thoroughly with nitrogen.[5]
-
Hydrogenation: Heat the autoclave to 70-80°C and then pressurize with hydrogen to 300 psi (~20 atm). Maintain the reaction at this temperature and pressure with vigorous stirring for 2-3 hours.[5][6]
-
Workup: Following the same safety and workup procedures as the Pd/C protocol (cooling, venting, inerting, filtration, and concentration) is essential for isolating the product.
Experimental Protocol 3: Tin(II) Chloride (SnCl₂) Reduction
This is a classic chemical reduction method that avoids the need for specialized hydrogenation equipment.
Rationale: SnCl₂ acts as a single-electron reducing agent in acidic or alcoholic media. It is a robust method for reducing aromatic nitro groups, but it requires stoichiometric amounts and a more involved workup to remove the resulting tin salts.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5,6-dinitro-1H-benzimidazole (1.0 equiv.) in ethanol.[9]
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 6-8 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add a 6 M aqueous sodium hydroxide solution until the mixture becomes strongly basic (pH ~14) and a homogeneous solution is obtained. This step is crucial to precipitate tin hydroxides and liberate the free amine.[9]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified.
Expert Analysis and Discussion
-
Catalyst Choice: For most laboratory-scale syntheses of this compound, 10% Pd/C offers the best combination of performance, cost, and operational simplicity. Its ability to effect the reduction under mild conditions (room temperature, low H₂ pressure) makes it highly attractive. Pt/C is a more powerful, albeit more expensive, alternative for rapid or large-scale production where investment in high-pressure equipment is justified.
-
Chemical Reduction vs. Catalytic Hydrogenation: While the SnCl₂ method is fast and requires no special equipment, it suffers from poor atom economy and generates significant metallic waste, making it less environmentally friendly and difficult to scale up.[10] The workup procedure is also more laborious. Catalytic hydrogenation is a much cleaner process, as the catalyst is used in small amounts and can, in principle, be recycled.[3]
-
Safety Considerations: The diamine product is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[10] Maintaining an inert atmosphere during and after the reaction, especially during filtration, is critical for obtaining a high-purity product.[5] Furthermore, hydrogenation catalysts like Pd/C are pyrophoric when dry and must be handled with extreme care. Always quench the used catalyst promptly.
-
Monitoring the Reaction: The progress of catalytic hydrogenation can be conveniently monitored by observing the cessation of hydrogen gas uptake from the reservoir. For all methods, TLC is an invaluable tool for tracking the disappearance of the dinitro starting material.
Conclusion
The synthesis of this compound via the reduction of its dinitro precursor can be accomplished effectively using several catalytic systems. For general laboratory applications, Palladium on Carbon (Pd/C) stands out as the catalyst of choice, providing a clean, efficient, and cost-effective route under mild conditions. While alternatives like Pt/C and SnCl₂ have their specific applications, they involve trade-offs in cost, equipment requirements, or environmental impact. By understanding the rationale and nuances of each method presented in this guide, researchers can confidently select and implement the optimal strategy for their synthetic goals.
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Synthesis of Benzimidazole and Benzoxazole Derivatives Catalyzed by Nickel Acetate as Organometallic Catalyst. (n.d.). Retrieved from [Link]
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Takeda, K., et al. (2004). Aromatization of Enamines Promoted by a Catalytic Amount of Pd/C. Synthesis of Aromatic Amines. Organic Letters, 6(17), 2841–2843. Retrieved from [Link]
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Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
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A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
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Al-Ayed, A. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5364. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1 H -benzimidazoles via the condensation of o -phenylenediamines with DMF promoted by organic acid under microwave irradiation | Request PDF. Retrieved from [Link]
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ResearchGate. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Retrieved from [Link]
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MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Retrieved from [Link]
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Figshare. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives - PMC. Retrieved from [Link]
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University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]
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Universidad de Alicante. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
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MDPI. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 1H-benzimidazole-5,6-diamine Using HPLC and NMR
In the landscape of pharmaceutical research and drug development, the structural integrity and purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance.[1] 1H-benzimidazole-5,6-diamine is a critical building block in the synthesis of various pharmacologically active molecules.[2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in making informed decisions for their analytical workflows.
The Imperative of Purity Validation
Impurities in drug substances can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3C, and M7) that necessitate the identification, quantification, and control of these impurities.[3] For a key intermediate like this compound, ensuring high purity is the first line of defense against introducing potentially harmful or reactive species into the drug manufacturing process.
Orthogonal Approaches: HPLC and NMR
A robust purity assessment strategy often employs orthogonal methods—techniques that measure the same attribute using different physical principles. This approach provides a more comprehensive and reliable purity profile. HPLC and NMR are mainstays in pharmaceutical analysis, each offering unique advantages for characterizing this compound.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a cornerstone of purity analysis due to its exceptional resolving power, allowing for the separation and quantification of the main compound from even trace-level impurities.[5] For polar aromatic compounds like this compound, reversed-phase HPLC is the most common and effective mode.[6][7]
Rationale for Method Design: The selection of a C18 stationary phase provides a non-polar surface that retains the aromatic benzimidazole derivative through hydrophobic interactions.[6] A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained analyte of interest are well-separated. The acidic mobile phase (formic acid) helps to protonate the amine functionalities, leading to sharper peaks and improved chromatographic performance. UV detection is ideal for aromatic compounds due to their strong chromophores.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Workflow for HPLC Purity Determination:
Caption: Workflow for HPLC Purity Analysis.
Interpreting the Data: The resulting chromatogram will display a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.
Hypothetical HPLC Data:
| Peak | Retention Time (min) | Area | % Area |
| Impurity 1 | 2.54 | 15,800 | 0.35 |
| This compound | 5.82 | 4,500,000 | 99.50 |
| Impurity 2 | 7.15 | 6,750 | 0.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be employed for quantitative purity assessment (qNMR).[1][8] ¹H NMR is particularly useful as it provides information on the number and environment of protons in a molecule.
Rationale for Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many benzimidazole derivatives, as it effectively dissolves the compound and allows for the observation of the N-H protons.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0 ppm). For quantitative analysis, a certified internal standard with a known concentration and non-overlapping signals, such as maleic anhydride, would be used. The relaxation delay is a critical parameter to ensure accurate integration for quantification.[8]
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Sample Concentration | ~10 mg/mL |
| Internal Standard | Tetramethylsilane (TMS) for chemical shift referencing |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 5 seconds (for qualitative), >30s (for qNMR) |
Workflow for NMR Purity Assessment:
Caption: Workflow for ¹H NMR Purity Analysis.
Interpreting the Data: The ¹H NMR spectrum of pure this compound should exhibit characteristic signals corresponding to the aromatic protons and the amine protons.[9][10] The presence of additional signals indicates impurities. The relative integration of these impurity signals compared to the signals of the main compound can provide a semi-quantitative measure of purity.
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.5 | s | 2H |
| Imidazole-H | ~8.0 | s | 1H |
| Amine-NH₂ | ~4.5-5.5 | br s | 4H |
| Imidazole-NH | ~12.0 | br s | 1H |
Note: Chemical shifts are approximate and can vary based on concentration and solvent.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Strength | Excellent for resolving and quantifying closely related impurities. High sensitivity. | Unambiguous structural confirmation. Can provide an absolute measure of purity (qNMR). |
| Impurity Detection | Detects impurities that have a chromophore and are separable under the chosen conditions. | Detects impurities containing the nucleus being observed (e.g., ¹H) and present above the detection limit. |
| Quantification | Relative quantification based on peak area (requires reference standards for absolute quantification). | Can be used for relative and absolute quantification (qNMR with a certified internal standard).[8] |
| Throughput | Relatively high throughput. | Lower throughput, especially for quantitative experiments requiring long relaxation delays. |
| Limitations | May not detect impurities that co-elute or lack a UV chromophore. Purity is relative to detected components. | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret. |
| Best For | Routine quality control, detecting and quantifying known and unknown impurities. | Structural confirmation, identifying unknown impurities, and absolute purity determination. |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for validating the purity of synthesized this compound. They are not mutually exclusive but rather complementary techniques that, when used in concert, provide a comprehensive and reliable assessment of compound purity. HPLC excels at high-sensitivity detection and quantification of impurities, making it ideal for routine quality control. NMR, on the other hand, provides unequivocal structural confirmation and the ability to perform absolute purity determination, which is crucial for characterizing reference standards and understanding the nature of impurities.
For researchers and drug development professionals, a dual-pronged approach is recommended. Initial purity assessment can be rapidly performed using HPLC. For batches intended for critical studies or as reference standards, ¹H NMR should be employed for structural verification and, if necessary, qNMR for absolute purity determination. This integrated strategy ensures the highest level of scientific integrity and confidence in the quality of the synthesized this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ScienceDirect. [Link]
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1H-Benzoimidazole-5,6-diamine. ChemBK. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
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NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PubMed Central. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. ResearchGate. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-benzimidazole-5,6-diamine
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. The proper disposal of specialized reagents like 1H-benzimidazole-5,6-diamine is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While comprehensive toxicological data for this compound may be limited, the benzimidazole scaffold and aromatic diamine functionalities suggest a need for cautious handling. Structurally similar compounds can exhibit properties such as acute toxicity, and skin and eye irritation.[1] Some benzimidazole derivatives have also been shown to have mutagenic or carcinogenic properties.[2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
A Safety Data Sheet (SDS) for this compound explicitly states the precautionary statement "P501: Dispose of contents/container to hazardous waste disposal".[3] This directive from the manufacturer is a clear indication that this chemical should not be treated as common waste.
Key Hazard Considerations:
-
Potential Toxicity: Handle with care to avoid inhalation, ingestion, and skin contact.
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Dispose of gloves immediately after handling the chemical.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This container must be made of a material compatible with the chemical.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Include the date when the first waste is added to the container.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8]
-
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals.[8]
Step 2: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[5][9] This area must be under the control of laboratory personnel.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[5][10] The container should be kept closed except when adding waste.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 3: Preparing for Disposal
-
Waste Manifest: Your institution's Environmental Health and Safety (EHS) office will provide guidance on completing a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility.[11]
-
Scheduling Pickup: Contact your EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions on preparing the container for transport.
Step 4: Off-site Disposal
-
Licensed Transporter: The hazardous waste will be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Disposal Method: The TSDF will use an appropriate method for the disposal of the chemical waste, which for organic compounds often includes incineration at high temperatures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and steps.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
| Data sourced from the Environmental Protection Agency (EPA) guidelines.[6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[12] The "cradle-to-grave" system ensures that hazardous waste is tracked from its generation to its final disposal.
-
OSHA: OSHA mandates safe working conditions, which includes the proper handling of hazardous chemicals and the provision of adequate personal protective equipment.[4][13] For substances that are potentially carcinogenic, OSHA has specific standards that must be followed.[14][15]
It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies for hazardous waste management.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1H-benzimidazole-5,6-diamine
The benzimidazole scaffold is a core component in numerous pharmaceuticals, and its derivatives are known to exhibit a range of biological activities.[3][4] This inherent bioactivity necessitates a cautious and well-informed approach to handling. Aromatic diamines, a structural feature of the target compound, can also present specific hazards, such as a tendency for oxidation, which may influence handling procedures.[5]
Hazard Assessment and the Imperative for Caution
Based on data from related benzimidazole compounds, 1H-benzimidazole-5,6-diamine should be handled as a substance that is potentially hazardous upon inhalation, skin contact, eye contact, or ingestion.[6][7][8] Anticipated hazards include skin, eye, and respiratory tract irritation.[7][8] Therefore, the adoption of stringent protective measures is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the potential routes of exposure. For this compound, a multi-faceted approach to PPE is essential to provide comprehensive protection.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][9] | To protect against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] | To prevent direct skin contact, which may lead to irritation or absorption. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator is necessary if dust generation is likely or if working outside of a fume hood.[1] | To prevent the inhalation of fine particles that could cause respiratory tract irritation. |
Procedural Guidance for Safe Handling and Operations
A systematic, step-by-step approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Handling:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer : When weighing the solid compound, do so in a manner that minimizes dust formation.[11][12] Use a spatula for transfers and avoid pouring the powder.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage:
-
Container : Keep the compound in a tightly closed container.[13][14]
-
Environment : Store in a dry, cool, and well-ventilated place.[13] Some related compounds are noted to be hygroscopic and may require storage under an inert gas.
-
Incompatibilities : Store away from strong oxidizing agents.[13]
Emergency Protocols: Spill and Exposure Management
In the event of an accidental release or exposure, a clear and immediate response is crucial.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[11][13]
-
Skin Contact : Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[11]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Disposal Plan
All waste materials, including the spilled compound, contaminated absorbent materials, and disposable PPE, must be collected in a sealed and properly labeled container.[14] Disposal should be carried out in strict accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
- This compound(9CI) (CAS No. 71209-21-7) SDS - Guidechem. (n.d.).
- Safety D
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- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
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- Safety D
- Safety Data Sheet. (2024-09-19). Cayman Chemical.
- SAFETY DATA SHEET. (2021-12-25). Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
- Personal protective equipment for handling 1H-Benzimidazole-4-methanol,2-methyl-(9CI). (n.d.). Benchchem.
- SAFETY D
- Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. (2025-12). Benchchem.
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- Safety D
- SAFETY DATA SHEET. (2010-03-15). Fisher Scientific.
- 1H-Benzimidazole-1,2-diamine(9CI)
- This compound(9CI) 71209-21-7 wiki. (n.d.). Guidechem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
